molecular formula C2HBrClF3 B1201992 1-Bromo-2-chloro-1,1,2-trifluoroethane CAS No. 354-06-3

1-Bromo-2-chloro-1,1,2-trifluoroethane

Cat. No.: B1201992
CAS No.: 354-06-3
M. Wt: 197.38 g/mol
InChI Key: KFTODZKBBUMDQB-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-1,1,2-trifluoroethane, also known as this compound, is a useful research compound. Its molecular formula is C2HBrClF3 and its molecular weight is 197.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123315. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloro-1,1,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2HBrClF3/c3-2(6,7)1(4)5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTODZKBBUMDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70861887
Record name Ethane, 1-bromo-2-chloro-1,1,2-trifluoro-
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Molecular Weight

197.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

354-06-3
Record name 1-Bromo-2-chloro-1,1,2-trifluoroethane
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Record name 1,1,2-Trifluoro-1-bromo-2-chloroethane
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Record name Ethane, 1-bromo-2-chloro-1,1,2-trifluoro-
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Record name Ethane, 1-bromo-2-chloro-1,1,2-trifluoro-
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Record name 1-bromo-2-chloro-1,1,2-trifluoroethane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BROMO-2-CHLORO-1,1,2-TRIFLUOROETHANE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides a comprehensive technical overview of the chemical properties of 2-Bromo-2-chloro-1,1,1-trifluoroethane, a compound widely known in the medical and scientific communities as Halothane. Historically, Halothane revolutionized the practice of anesthesiology as the first nonflammable, halogenated hydrocarbon volatile anesthetic, replacing hazardous agents like ether and chloroform.[1] Although its clinical use in developed countries has been superseded by newer agents with more favorable safety profiles, its unique chemical characteristics and extensive research history make it a vital subject of study for researchers, chemists, and drug development professionals.[1][2] This document delves into its molecular structure, physicochemical properties, spectroscopic signature, reactivity, and metabolic fate, providing the foundational knowledge required for its safe handling and application in a research context.

It is crucial to distinguish Halothane (CAS RN: 151-67-7) from its structural isomer, 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS RN: 354-06-3). This guide will focus exclusively on the former, given its significant scientific and historical impact.

Molecular Identity and Structure

Halothane is a halogenated alkane derived from ethane.[3] Its structure features a single carbon atom bonded to three fluorine atoms (a trifluoromethyl group) and the adjacent carbon atom bonded to a hydrogen, a bromine, and a chlorine atom. This substitution pattern results in a chiral center at the second carbon, meaning Halothane exists as a racemic mixture of (R)- and (S)-enantiomers in its commercial form.[2][4]

IdentifierData
IUPAC Name 2-Bromo-2-chloro-1,1,1-trifluoroethane
Common Name Halothane
CAS Number 151-67-7
Chemical Formula C₂HBrClF₃
Molecular Weight 197.38 g/mol [2]
SMILES BrC(Cl)C(F)(F)F[2]
InChI Key BCQZXOMGPXTTIC-UHFFFAOYSA-N[2]

graph "Halothane_Structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
// Nodes for atoms
C1 [label="C", pos="0,0!"];
C2 [label="C", pos="1.5,0!"];
Br [label="Br", pos="2.5,1!"];
Cl [label="Cl", pos="2.5,-1!"];
H [label="H", pos="1.5,-1.2!"];
F1 [label="F", pos="-1,1!"];
F2 [label="F", pos="-1,-1!"];
F3 [label="F", pos="-0.5,0!"];

// Invisible node for chiral center indication
chiral_center [label="*", pos="1.6,0.25!", fontcolor="#EA4335", fontsize=20];

// Bonds
C1 -- C2;
C2 -- Br;
C2 -- Cl;
C2 -- H [style=dashed]; // Representing 3D perspective
C1 -- F1;
C1 -- F2;
C1 -- F3 [style=bold]; // Representing 3D perspective

}

Caption: 2D representation of 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane).

Physicochemical Properties

Halothane is a dense, colorless, and highly volatile liquid with a characteristic sweet, non-irritating odor.[1][2][3] Its high volatility and significant lipophilicity (indicated by its LogP value) are the principal reasons for its efficacy as an inhalational anesthetic, allowing for rapid transport from the lungs into the bloodstream and across the blood-brain barrier.

PropertyValueSource
Physical Form Colorless, volatile liquid[3]
Odor Sweetish, chloroform-like[2][3]
Boiling Point 50.2 °C (122.4 °F) at 760 mmHg[2][3]
Melting Point -118 °C (-180 °F)[2]
Density 1.871 - 1.877 g/cm³ at 20 °C[2][4]
Vapor Pressure 243 mmHg (32.4 kPa) at 20 °C[2][3]
Water Solubility Slightly soluble (0.1 - 1.0 mg/mL)[2][3]
Organic Solvent Solubility Miscible with ethanol, ether, chloroform[4]
Octanol-Water Partition Coeff. (LogP) 2.30[3]
Refractive Index 1.3697 at 20 °C[3]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the verification and purity assessment of Halothane.

  • ¹H NMR: In CDCl₃, the proton spectrum exhibits a quartet centered around δ 5.8 ppm. This splitting pattern arises from the coupling of the single proton with the three adjacent fluorine atoms on the neighboring carbon.

  • ¹³C NMR: The spectrum shows two distinct signals. The carbon atom bonded to the halogens (Br, Cl) appears as a doublet of doublets due to coupling with the fluorine atoms, while the trifluoromethyl carbon appears as a quartet.

  • ¹⁹F NMR: The fluorine spectrum displays a doublet, resulting from the coupling with the single proton on the adjacent carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands in the 8-12 µm range, which is typical for C-F stretching vibrations.[5] Additional peaks corresponding to C-H, C-Cl, and C-Br bonds are also present.

Stability and Reactivity

From a researcher's perspective, understanding the stability and reactivity of Halothane is paramount for ensuring experimental integrity and laboratory safety.

Inherent Instability: Halothane is chemically unstable when exposed to light and heat.[2][3] This degradation proceeds via homolytic cleavage of the carbon-bromine bond, which is the weakest linkage in the molecule. The resulting free radicals can initiate chain reactions that lead to the formation of volatile and corrosive acidic compounds, including hydrogen fluoride (HF), hydrogen chloride (HCl), and hydrogen bromide (HBr).[2]

Stabilization: To counteract this degradation, commercial preparations of Halothane contain approximately 0.01% thymol by weight as a stabilizing agent.[2][4] Thymol acts as a free-radical scavenger, inhibiting the decomposition cascade and preserving the integrity of the compound. This is why Halothane is always packaged in dark-colored, airtight bottles.[2]

Decomposition_Pathway Halothane Halothane (C₂HBrClF₃) Radicals Free Radical Intermediates Halothane->Radicals Forms Energy Light (hν) or Heat (Δ) Energy->Halothane Initiates Cleavage Products Decomposition Products Radicals->Products Leads to HF HF Products->HF HCl HCl Products->HCl HBr HBr Products->HBr

Caption: Light- or heat-induced decomposition pathway of Halothane.

Material Compatibility: Halothane exhibits reactivity with certain materials, a critical consideration for experimental setups and storage.

  • Metals: In the presence of moisture, Halothane vapor can attack and corrode aluminum, brass, and lead.[4][6] However, it is generally non-reactive with copper, chromium, and nickel.[4][6]

  • Plastics and Elastomers: As a potent solvent, Halothane can dissolve or cause rapid deterioration of rubber and some plastics.[4] Therefore, the use of Teflon (PTFE) or other fluorinated polymers for seals, tubing, and containers is highly recommended.

Metabolic Pathways and Toxicological Implications

While primarily eliminated unchanged via exhalation, approximately 15-20% of absorbed Halothane is metabolized by the liver, a significantly higher percentage than newer anesthetics.[1] This biotransformation is a key factor in its potential for hepatotoxicity and is of major interest in drug metabolism studies. The metabolism proceeds via two competing pathways mediated by cytochrome P450 enzymes, particularly CYP2E1.[1][7]

  • Oxidative Pathway (Normoxic Conditions): Under normal oxygen levels, Halothane is oxidized to form a trifluoroacetyl chloride intermediate. This highly reactive species is rapidly hydrolyzed to trifluoroacetic acid (TFA), which can then acylate liver proteins. These modified proteins (TFA protein adducts) can be recognized by the immune system, triggering an antibody-mediated immune response that is the proposed mechanism for the rare but severe "halothane hepatitis".[7]

  • Reductive Pathway (Hypoxic Conditions): Under low oxygen conditions, Halothane can undergo reduction, leading to the formation of the chlorotrifluoroethane (CTE) and chlorodifluoroethene (CDE) free radical intermediates.[7] These radicals can directly damage hepatocytes by binding to cellular macromolecules and initiating lipid peroxidation, contributing to a more direct, dose-dependent form of liver injury.[7]

Metabolic_Pathway Halothane Halothane CYP450 CYP2E1 (Liver) Halothane->CYP450 Oxidative Oxidative Pathway (Normoxia) CYP450->Oxidative O₂ Reductive Reductive Pathway (Hypoxia) CYP450->Reductive e⁻ TFA_Adduct TFA-Protein Adducts Oxidative->TFA_Adduct Free_Radicals CTE/CDE Free Radicals Reductive->Free_Radicals Immune_Response Immune-Mediated Hepatitis (Type 2 Toxicity) TFA_Adduct->Immune_Response Direct_Injury Direct Hepatocyte Injury (Type 1 Toxicity) Free_Radicals->Direct_Injury

Caption: Competing metabolic pathways of Halothane in the liver.

Protocols for Laboratory Handling

Adherence to strict protocols is essential when working with Halothane to ensure personnel safety and the validity of experimental results.

Protocol 1: Recommended Storage and Handling Procedure

  • Procurement: Obtain Halothane in the smallest feasible quantity for the planned experiments. Ensure the product contains a stabilizer (0.01% thymol).

  • Storage: Store the container in a cool, dry, well-ventilated area designated for volatile organic compounds. The storage location must be protected from direct sunlight and other sources of heat or UV radiation.

  • Container Integrity: Keep the container tightly sealed in its original, light-resistant (amber) bottle.

  • Dispensing: Conduct all transfers and manipulations within a certified chemical fume hood to prevent inhalation of the highly volatile liquid.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile or neoprene gloves (as rubber can degrade), and a lab coat.[3]

  • Material Compatibility: Use only compatible materials for transfers and experiments (e.g., glass, stainless steel, PTFE). Avoid contact with aluminum, brass, lead, rubber, and susceptible plastics.[4]

  • Waste Disposal: Dispose of waste Halothane and contaminated materials as hazardous chemical waste according to institutional and local regulations.

Protocol 2: Workflow for Purity Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)

This workflow outlines a standard approach for verifying the purity of a Halothane sample and identifying potential degradants or impurities.

GCMS_Workflow A 1. Sample Preparation (Dilute in compatible solvent, e.g., Hexane) B 2. GC Injection (Split/Splitless Inlet) A->B C 3. Separation (Capillary Column, e.g., DB-5ms) B->C D 4. MS Detection (Electron Ionization) C->D E 5. Data Analysis (Compare mass spectrum to library standard) D->E

Caption: Standard workflow for purity analysis of Halothane using GC-MS.

  • System Preparation:

    • Column: Use a non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Use high-purity helium or hydrogen.

    • Inlet: Set to a temperature of ~150-200°C.

  • Sample Preparation:

    • Prepare a dilute solution of the Halothane sample (e.g., 1 µL in 1 mL) in a high-purity volatile solvent like hexane.

  • Method Parameters:

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 150°C) to separate volatile impurities from the main Halothane peak.

    • Injection: Inject a small volume (e.g., 1 µL) using a split injection mode to avoid overloading the detector.

  • Detection (MS):

    • Use a standard electron ionization (EI) source at 70 eV.

    • Scan a mass range from m/z 35 to 250.

  • Data Analysis:

    • Identify the peak corresponding to Halothane based on its retention time.

    • Confirm identity by comparing the acquired mass spectrum with a reference library spectrum (e.g., NIST). The molecular ion (m/z 196, 198, 200) may be weak; look for characteristic fragment ions.

    • Integrate all peaks in the chromatogram to determine the purity percentage and identify any peaks corresponding to impurities or degradation products like thymol.

Conclusion

2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) remains a molecule of significant scientific interest due to its unique physicochemical properties and complex metabolic profile. Its high volatility, lipophilicity, and specific reactivity profile are defining characteristics that dictated its use as a potent anesthetic and now inform its application in modern research. For scientists in chemistry and drug development, a thorough understanding of its instability in the presence of light and heat, its material incompatibilities, and its intricate metabolic pathways is not merely academic but essential for the design of robust experiments and the assurance of laboratory safety.

References

  • Wikipedia. (n.d.). Halothane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3562, Halothane. Retrieved from [Link]

  • Brodsky, J. B. (2021). Halothane: Biological Mechanisms, Surgical Applications and Side Effects. American Society of Anesthesiologists. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Sharpe, M. D., et al. (1984). Volatile metabolites and decomposition products of halothane in man. PubMed. Retrieved from [Link]

  • RxList. (n.d.). Fluothane (Halothane): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared absorption spectra for desflurane, enflurane and halothane. Retrieved from [Link]

  • V Science Academy. (2022, May 1). 1-Bromo-1-chloro-1,2,2-trifluoro ethane. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9628, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 10). Halothane Toxicity. StatPearls. Retrieved from [Link]

Sources

1-Bromo-2-chloro-1,1,2-trifluoroethane physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane

Introduction

This compound (CAS No. 354-06-3) is a halogenated ethane, a structural isomer of the well-known inhalation anesthetic, Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane). While not used clinically, its distinct physical and chemical properties, dictated by the specific arrangement of its halogen substituents, make it a compound of interest for researchers in synthetic chemistry, materials science, and toxicology. Understanding its core physical characteristics is fundamental to its safe handling, application in synthetic pathways, and analysis.

This technical guide provides a comprehensive overview of the essential physical properties of this compound, grounded in authoritative data. It is designed to serve as a vital resource for scientists and technical professionals, offering not just data, but also insights into the experimental context and practical implications of these properties.

Chemical Identity and Molecular Structure

Precise identification is the cornerstone of chemical research. The fundamental identifiers for this compound are summarized below, providing a standardized basis for its recognition in literature and databases.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 354-06-3NIST[2], PubChem[1]
Molecular Formula C₂HBrClF₃NIST[2], PubChem[1]
Molecular Weight 197.382 g/mol NIST[2]
Canonical SMILES C(C(F)(F)Br)(F)ClPubChem[1]
InChI InChI=1S/C2HBrClF3/c3-2(6,7)1(4)5/h1HNIST[2], PubChem[1]
InChIKey KFTODZKBBUMDQB-UHFFFAOYSA-NNIST[2], PubChem[1]

The spatial arrangement of atoms dictates the molecule's interactions and physical behavior. The structure features a chiral center at the second carbon, though it is commonly handled as a racemic mixture.

Caption: 2D Structure of this compound.

Core Physical and Thermodynamic Properties

The physical state and behavior of a compound under various conditions are described by its core properties. These values are critical for predicting its behavior in reactions, separations, and formulations.

PropertyValueConditionsSource
Boiling Point 50 - 55 °C (323 - 328 K)Atmospheric PressureChemicalBook[3], NIST[4]
Melting Point 146.2 K (-126.95 °C)-NIST[4]
Density 1.864 g/cm³Not SpecifiedChemicalBook[3]
Refractive Index 1.3721EstimateChemicalBook[3]
Enthalpy of Vaporization (ΔvapH) 30.12 kJ/molAt boiling pointNIST[4]
Liquid Heat Capacity (Cp,liquid) 160.3 J/mol·K298.15 K (25 °C)NIST[2]
Enthalpy of Formation (ΔfH°liquid) -675.3 ± 6.4 kJ/molLiquid StateNIST[2]
Enthalpy of Formation (ΔfH°gas) -654.7 ± 5.6 kJ/molGas PhaseNIST[5]

The relatively high boiling point for a two-carbon compound is a direct consequence of its high molecular weight and significant intermolecular dipole-dipole interactions resulting from the polar C-halogen bonds.

Spectroscopic Profile

Spectroscopic data provides a fingerprint for molecular identification and structural elucidation.

  • Mass Spectrometry (Electron Ionization): The mass spectrum is a key identifier.[6] Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4, M+6), which is definitive for a compound containing one bromine and one chlorine atom.[7] The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The single proton on the chloro- and fluoro-substituted carbon (CHFCl) is expected to produce a complex multiplet. This complexity arises from coupling to the three non-equivalent fluorine atoms on the adjacent carbon.

    • ¹⁹F NMR: The three fluorine atoms are chemically non-equivalent. The two geminal fluorine atoms (-CF₂Br) are diastereotopic due to the adjacent chiral center, and the third fluorine (-CHFCl) is also in a unique chemical environment. This will result in three distinct signals, each showing complex splitting patterns from F-F and H-F couplings.

    • ¹³C NMR: Two distinct signals are expected for the two carbon atoms in the ethane backbone.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to C-H, C-F, C-Cl, and C-Br bond stretching and bending vibrations. Strong absorptions in the 1000-1400 cm⁻¹ region are characteristic of C-F stretching.

Experimental Protocol: Boiling Point Determination

To ensure data trustworthiness, physical properties must be measured using standardized, self-validating protocols. The determination of a boiling point is a fundamental procedure that exemplifies this principle.

Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This protocol describes a standard distillation method, which is a reliable technique for determining the boiling point of a pure liquid.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a collection flask, and a calibrated thermometer. Ensure all glassware is clean and dry.

  • Sample Preparation: Place a small volume (e.g., 10-15 mL) of this compound and a few boiling chips into the round-bottom flask to ensure smooth boiling.

  • Thermometer Placement (Critical Step): Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid, not the liquid itself.

  • Heating: Gently and uniformly heat the flask using a heating mantle.

  • Observation & Equilibration: Observe the liquid as it begins to boil and the vapor condenses on the thermometer bulb. The temperature will rise and then stabilize. A stable temperature reading during steady distillation (i.e., when condensate is consistently dripping into the collection flask) is the observed boiling point.

  • Pressure Correction: Record the ambient atmospheric pressure using a barometer. Since boiling point is pressure-dependent, the observed value must be corrected to the standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation for high accuracy. This step is crucial for data standardization and comparability.

  • Validation: The sharpness of the boiling point range provides an indication of purity. A pure compound will exhibit a constant temperature plateau during distillation, typically over a narrow range of ≤1 °C.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation & Reporting A Assemble Distillation Apparatus B Add Sample and Boiling Chips A->B C Position Thermometer (Critical Step) B->C D Apply Gentle, Uniform Heat C->D E Observe for Stable Temperature Plateau D->E F Record Boiling Point and Barometric Pressure E->F G Correct Temperature to Standard Pressure F->G H Report Corrected Boiling Point G->H

Caption: Standardized workflow for boiling point determination.

Safety and Handling

Based on notifications to the ECHA C&L Inventory, this compound is classified with specific hazards that necessitate careful handling.[1]

Hazard ClassGHS CodeStatement
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Handling Precautions:

  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.

    • Inhalation: Move the person to fresh air.

  • Decomposition: When heated to decomposition, it may emit highly toxic fumes of bromide, chloride, and fluoride.[3]

References

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9628, this compound. PubChem. Retrieved from [Link]

  • V Science Academy. (2021, May 1). 1-Bromo-1-chloro-1,2,2-trifluoro ethane. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Enthalpy of vaporization data. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

  • Physical and Theoretical Chemistry Laboratory, Oxford University. (2003, Oct 8). Safety (MSDS) data for 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane). Retrieved from [Link]

  • Stenutz, R. (n.d.). 2-bromo-2-chloro-1,1,1-trifluoroethane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

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  • Reddit. (2024, June 17). is "1-bromo-1-chloro-2,2,2-trifluoroethane" or "2-bromo-2-chloro-1,1,1-trifluoroethane" correct according to IUPAC?. Retrieved from [Link]

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An In-depth Technical Guide to 1-Bromo-2-chloro-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-1,1,2-trifluoroethane, a halogenated hydrocarbon of significant interest in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's properties, synthesis, and applications.

Compound Identification and Core Properties

This compound is a low-molecular-weight haloalkane. Its chemical structure and fundamental properties are crucial for its handling and application in various chemical reactions.

Molecular Structure and Identity:

  • IUPAC Name: this compound[1]

  • CAS Number: 354-06-3[2][3]

  • Molecular Formula: C₂HBrClF₃[1][2][3]

  • Molecular Weight: 197.38 g/mol [1][2][3]

  • Synonyms: 1,1,2-Trifluoro-1-bromo-2-chloroethane[3]

It is crucial to distinguish this compound from its well-known isomer, 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane), which has the CAS number 151-67-7 and has been used as an inhalation anesthetic.[4] While they share the same molecular weight, their structural differences lead to distinct physical and chemical properties.

Physicochemical Data

The physicochemical properties of this compound are essential for designing experimental setups, purification procedures, and for understanding its behavior in different environments.

PropertyValueSource
Appearance Clear, colorless, highly volatile liquid[4]
Odor Sweet, chloroform-like[4]
Boiling Point 52-53 °C[2]
Density 1.8636 g/cm³[2]
Refractive Index 1.3738 @ 20 °C[2]
Flash Point None[2]
Water Solubility Slightly soluble[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound is often linked to the production of its isomer, halothane. Understanding the synthetic pathways provides insight into potential impurities and reaction byproducts.

Synthesis from 2-chloro-1,1,1-trifluoroethane

A primary route to halogenated ethanes involves the free-radical halogenation of a precursor. In the synthesis of halothane, 2-chloro-1,1,1-trifluoroethane is brominated at high temperatures. While the primary product is halothane, "over-bromination" can occur, leading to the formation of di-brominated derivatives.[5] The reaction conditions can be manipulated to influence the product distribution.

The general reaction is as follows: CF₃CH₂Cl + Br₂ → CF₃CHBrCl + HBr

Further bromination can lead to other products. While not the primary method for producing this compound, its formation as a byproduct is a key consideration in the manufacturing of related compounds.

Synthesis from Halothane

This compound can be synthesized from its isomer, halothane. This transformation involves the migration of a halogen atom, which can be achieved under specific reaction conditions, often involving a catalyst or high temperatures. This isomeric relationship is a critical aspect of the chemistry of these compounds.

Synthesis_Pathway cluster_reactants Reactants cluster_products Product Halothane 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) Target This compound Halothane->Target Isomerization Reaction (Catalyst/Heat)

Caption: Isomerization of Halothane to this compound.

Applications in Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly for the introduction of fluorine-containing motifs into molecules.

Source of Fluoroalkenyl Moieties

This compound can be used to generate highly reactive difluoroethylene intermediates. For instance, in the presence of a strong base like potassium hydroxide, it can react with phenols to produce 1-fluoro-2-bromo-2-chloroalkenyl ethers.[6] This reaction provides a straightforward method for constructing complex, multi-halogenated alkenes that have potential for further functionalization.[6]

Precursor for Biologically Active Molecules

The difluoromethylene group, which can be derived from compounds like this compound, is a key structural component in several biologically important molecules and pharmaceuticals.[6] The unique properties imparted by fluorine atoms, such as increased metabolic stability and altered electronic properties, make this a desirable feature in drug design.

Safety and Handling

Due to its halogenated nature, this compound must be handled with appropriate safety precautions.

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
H341 Suspected of causing genetic defects
H360 May damage fertility or the unborn child

Source: [2]

Handling Recommendations:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

Regulatory Information

  • TSCA: Listed on the TSCA inventory.[2]

  • EINECS: 206-544-7[2]

Conclusion

This compound is a versatile reagent with significant potential in organic synthesis. Its unique combination of halogen atoms makes it a valuable precursor for creating complex fluorinated molecules. A thorough understanding of its physicochemical properties, synthesis, and safe handling is paramount for its effective and responsible use in research and development.

References

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  • Beilstein Journals. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journals. [Link]

  • PubChem. 1-Chloro-1-bromo-1,2,2-trifluoroethane | C2HBrClF3 | CID 21698818. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to 1-Bromo-2-chloro-1,1,2-trifluoroethane: Structure, Bonding, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chloro-1,1,2-trifluoroethane is a halogenated hydrocarbon with the chemical formula C₂HBrClF₃.[1][2] As a member of the haloalkane family, its structure and properties are significantly influenced by the presence of multiple, highly electronegative halogen atoms. This guide provides a comprehensive technical overview of its molecular structure, stereoisomerism, chemical bonding, spectroscopic signature, and key physicochemical properties. It also explores potential synthetic pathways and discusses its reactivity, offering insights for its potential application in research and development. This molecule is a structural isomer of the well-known inhalation anesthetic, halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), and a comparative analysis of their properties is a recurring theme in understanding this specific compound.[2][3]

Molecular Structure and Stereoisomerism

The molecular structure of this compound consists of a two-carbon ethane backbone. One carbon atom is bonded to a bromine atom, a hydrogen atom, and a fluorine atom, while the second carbon atom is bonded to a chlorine atom and two fluorine atoms.[1] This arrangement gives rise to a chiral center at the first carbon atom (C-1), meaning the molecule is not superimposable on its mirror image. Consequently, this compound exists as a pair of enantiomers, (R)-1-bromo-2-chloro-1,1,2-trifluoroethane and (S)-1-bromo-2-chloro-1,1,2-trifluoroethane.

G cluster_R (R)-1-bromo-2-chloro-1,1,2-trifluoroethane cluster_S (S)-1-bromo-2-chloro-1,1,2-trifluoroethane C1_R C2_R C1_R->C2_R H_R C1_R->H_R Br_R C1_R->Br_R F1_R C1_R->F1_R Cl_R C2_R->Cl_R F2_R C2_R->F2_R F3_R C2_R->F3_R C1_S C2_S C1_S->C2_S H_S C1_S->H_S Br_S C1_S->Br_S F1_S C1_S->F1_S Cl_S C2_S->Cl_S F2_S C2_S->F2_S F3_S C2_S->F3_S

Caption: Enantiomers of this compound.

The presence of these stereoisomers is a critical consideration in its synthesis and potential biological applications, as enantiomers can exhibit different pharmacological and toxicological profiles.

Chemical Bonding and Electronic Effects

The bonding in this compound is characterized by a framework of sigma (σ) bonds. The high electronegativity of the halogen atoms (F > Cl > Br) induces significant bond polarity, creating partial positive charges on the carbon atoms and partial negative charges on the halogens. This electronic effect influences the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

The carbon-bromine bond is the weakest and most polarizable single bond in the molecule, making the bromide ion a good leaving group in nucleophilic substitution reactions. The multiple fluorine atoms on both carbon atoms exert a strong electron-withdrawing inductive effect, which can influence the stability of potential intermediates in chemical reactions.

A conformational analysis of the C-C bond reveals different staggered and eclipsed arrangements of the substituents. Due to steric and electrostatic interactions between the bulky halogen atoms, the staggered conformations are energetically favored over the eclipsed conformations. The relative stability of the different staggered conformers (gauche vs. anti) will depend on a balance of steric hindrance and electrostatic interactions between the substituents on the adjacent carbons.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. For comparative purposes, data for its isomer, halothane, is also included where available.

PropertyThis compoundHalothane (2-Bromo-2-chloro-1,1,1-trifluoroethane)
Molecular Formula C₂HBrClF₃C₂HBrClF₃
Molecular Weight 197.38 g/mol [1][2]197.38 g/mol [3]
Boiling Point 50-55 °C50.2 °C[3]
Density 1.864 g/cm³1.872 g/mL at 25 °C[3]
Refractive Index 1.3721 (estimate)1.369 (n20/D)[3]

Spectroscopic Characterization

The structural elucidation and identification of this compound relies on various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show a single resonance for the hydrogen atom on C-1. This signal would be split into a complex multiplet due to coupling with the adjacent fluorine atoms.

    • ¹³C NMR : The carbon NMR spectrum should display two distinct signals corresponding to the two non-equivalent carbon atoms. The chemical shifts of these signals are influenced by the attached halogen atoms.

    • ¹⁹F NMR : The fluorine NMR spectrum is anticipated to show two sets of signals for the non-equivalent fluorine atoms on C-1 and C-2, with complex splitting patterns due to geminal and vicinal F-F and H-F coupling.

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C-F, C-Cl, and C-Br bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹.

  • Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak and bromine/chlorine-containing fragment ions will appear as characteristic isotopic clusters.[1] The fragmentation pattern will be influenced by the relative strengths of the C-halogen bonds, with the weaker C-Br bond being more prone to cleavage.

Synthesis of this compound

A specific, high-yield synthesis of this compound is not extensively documented in the literature, likely due to the focus on its isomer, halothane. However, a plausible and regioselective synthetic route can be proposed based on established principles of organic chemistry.

Proposed Synthetic Pathway: Anti-Markovnikov Addition

The most likely route to selectively synthesize this compound is via the anti-Markovnikov addition of hydrogen bromide (HBr) to chlorotrifluoroethene (CTFE) . This reaction is typically initiated by peroxides or UV light, proceeding through a free-radical mechanism.[4][5][6]

G CTFE Chlorotrifluoroethene (F₂C=CFCl) Intermediate Bromine Radical (Br•) attacks the double bond CTFE->Intermediate HBr Hydrogen Bromide (HBr) Initiator Peroxide (ROOR) or UV light HBr->Initiator Initiator->Intermediate Product This compound Intermediate->Product

Caption: Proposed synthesis of this compound.

Mechanism Rationale:

  • Initiation: The peroxide or UV light initiates the reaction by generating bromine radicals (Br•) from HBr.[6]

  • Propagation: The bromine radical adds to the carbon-carbon double bond of chlorotrifluoroethene. To form the more stable radical intermediate, the bromine atom will add to the carbon atom that already bears a fluorine atom, leading to the formation of a radical on the carbon atom bonded to the chlorine and two fluorine atoms. This regioselectivity is a hallmark of radical additions to unsymmetrical alkenes.[4]

  • Propagation: The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical to continue the chain reaction.

This anti-Markovnikov addition contrasts with the electrophilic addition of HBr (without peroxides), which would follow Markovnikov's rule and likely lead to the formation of the isomeric 2-bromo-1-chloro-1,1,2-trifluoroethane.

Chemical Reactivity

The reactivity of this compound is largely dictated by the presence and nature of its halogen substituents.

  • Nucleophilic Substitution: As a secondary haloalkane, it can undergo nucleophilic substitution reactions. The C-Br bond is the most likely site of attack for a nucleophile due to bromine being the best leaving group among the halogens present. The reaction mechanism (Sₙ1 vs. Sₙ2) would be influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center.

  • Dehydrohalogenation: In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions (dehydrohalogenation) to form an alkene. The regioselectivity of this elimination would depend on the relative acidity of the hydrogen atom and the stability of the resulting alkene.

Applications and Future Perspectives

While its isomer, halothane, has a well-established history as an anesthetic, specific applications for this compound are not widely reported.[7] However, its unique structure suggests potential utility as:

  • A building block in organic synthesis: The presence of multiple, distinct halogen atoms provides several reactive sites for further chemical transformations, making it a potential intermediate in the synthesis of more complex fluorinated molecules.

  • A research chemical: Its properties can be studied to further understand the effects of halogenation on molecular structure, reactivity, and physical properties.

Further research into the stereoselective synthesis of its enantiomers could open up avenues for its use in medicinal chemistry and materials science, where chirality plays a crucial role.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • V Science Academy. (2022-05-01). 1-Bromo-1-chloro-1,2,2-trifluoro ethane. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9628, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-bromo-1-chloro-2,2,2-trifluoroethane. Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane.
  • Master Organic Chemistry. (2025-07-07). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Retrieved from [Link]

  • Chem Help ASAP. (2020-01-02). radical addition of HBr to alkenes. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of HBr to Alkenes. Retrieved from [Link]

  • ResearchGate. (2025-08-07). ChemInform Abstract: 1-Bromo-1-chloro-2,2,2-trifluoroethane (Halothane) as a Building Block for Fluorine Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 1-bromo-2-fluoroethane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54534659, 1-Bromo-2-chloro-1,2,2-trifluoro-1-iodoethane. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 6: Alkene + HBr (radical). Retrieved from [Link]

  • The Journal of Chemical Physics. (1995). Preferential C-Cl bond rupture from 1-bromo-2-chloro-1,1,2. Retrieved from [Link]

  • SlideShare. (n.d.). Conformational analysis of ethane butane aliphatics. Retrieved from [Link]

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An In-Depth Technical Guide to 1-Bromo-2-chloro-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 1-Bromo-2-chloro-1,1,2-trifluoroethane, a halogenated ethane with unique chemical properties. While its isomer, 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), is widely recognized for its historical significance as a general anesthetic, this compound, also known as isohalothane, presents its own distinct profile of interest to the scientific community. This document delves into the nomenclature, synthesis, physicochemical properties, spectroscopic signature, and potential applications of this compound, with a particular focus on its relevance in chemical research and drug development. A comparative analysis with its more famous isomer is provided to offer a broader context and deeper understanding of its chemical behavior and potential utility.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the compound with the chemical structure Br(F)C-C(H)FCl is This compound .[1][2] This nomenclature is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules, which prioritize the alphabetical order of the substituent groups (bromo, chloro, fluoro) when numbering the carbon chain.

The structural isomer, 2-bromo-2-chloro-1,1,1-trifluoroethane, is commonly known as halothane. The key difference lies in the substitution pattern on the two-carbon ethane backbone.

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the gas-phase hydrobromination of chlorotrifluoroethene.[3] This reaction is typically carried out at elevated temperatures.

A plausible experimental setup for this synthesis, based on similar gas-phase halogenation processes, is outlined below. It is important to note that specific reaction conditions such as temperature, pressure, and molar ratios of reactants would need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts.

Experimental Protocol: Gas-Phase Hydrobromination of Chlorotrifluoroethene

Objective: To synthesize this compound.

Materials:

  • Chlorotrifluoroethene (gas)

  • Hydrogen bromide (gas)

  • Inert gas (e.g., Nitrogen)

  • Quartz reaction tube

  • Tube furnace

  • Condenser

  • Cold trap (e.g., with dry ice/acetone bath)

  • Scrubber with a basic solution (e.g., sodium hydroxide)

Procedure:

  • System Setup: A quartz tube packed with an inert material (e.g., quartz wool) is placed inside a tube furnace. The inlet of the tube is connected to gas lines for chlorotrifluoroethene, hydrogen bromide, and an inert gas, with flow rates controlled by mass flow controllers. The outlet of the reaction tube is connected to a condenser, followed by a cold trap to collect the product, and finally a scrubber to neutralize any unreacted hydrogen bromide.

  • Inerting the System: The entire system is purged with an inert gas, such as nitrogen, to remove any air and moisture.

  • Reaction Initiation: The tube furnace is heated to the desired reaction temperature (typically in the range of 200-400°C).

  • Reactant Introduction: A controlled flow of chlorotrifluoroethene and hydrogen bromide gases is introduced into the heated reaction tube. The molar ratio of the reactants is a critical parameter to be optimized.

  • Product Collection: The gaseous reaction mixture exits the furnace and passes through the condenser and then the cold trap, where the higher-boiling product, this compound, condenses and is collected.

  • Purification: The collected crude product may contain unreacted starting materials and byproducts. Purification can be achieved by fractional distillation.

  • Waste Neutralization: Unreacted hydrogen bromide and any acidic byproducts are neutralized in the scrubber.

SynthesisWorkflow cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_purification Product Collection & Purification HBr HBr Gas Mixer Gas Mixer HBr->Mixer CTFE Chlorotrifluoroethene Gas CTFE->Mixer Furnace Tube Furnace (200-400°C) Mixer->Furnace Reactant Mixture Condenser Condenser Furnace->Condenser Gaseous Products ColdTrap Cold Trap Condenser->ColdTrap Distillation Fractional Distillation ColdTrap->Distillation Crude Product Product Pure Product Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical and Thermochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its handling, application, and comparison with its isomer, halothane.

PropertyThis compound (Isohalothane)2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane)
IUPAC Name This compound2-Bromo-2-chloro-1,1,1-trifluoroethane
CAS Number 354-06-3[1]151-67-7
Molecular Formula C₂HBrClF₃C₂HBrClF₃
Molecular Weight 197.38 g/mol [1]197.38 g/mol
Boiling Point 50.2 - 52.5 °C50.2 °C
Density 1.864 g/cm³ at 20°C1.871 g/cm³ at 20°C
Enthalpy of Formation (liquid) -675.3 ± 6.4 kJ/mol[3]-
Enthalpy of Combustion (liquid) -806.3 ± 5.2 kJ/mol[3]-

Spectroscopic Characterization

The structural identification of this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a single resonance for the lone hydrogen atom. This signal will be a doublet of doublets of doublets (ddd) due to coupling with the two non-equivalent fluorine atoms on the adjacent carbon and the fluorine atom on the same carbon. The chemical shift will be significantly downfield due to the deshielding effect of the adjacent electronegative halogen atoms.

  • ¹⁹F NMR: The fluorine-19 NMR spectrum will be more complex, with three distinct fluorine environments. The two geminal fluorine atoms on the bromine-bearing carbon will be diastereotopic and thus chemically non-equivalent, each giving rise to a complex multiplet due to coupling with the other fluorine atoms and the proton. The single fluorine on the chlorine-bearing carbon will also produce a complex multiplet.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion and any fragments containing these halogens.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion is likely to proceed through the loss of halogen atoms or small neutral molecules. Common fragmentation pathways for halogenated alkanes include:

  • Loss of a bromine radical (·Br): This would result in a fragment ion [C₂HClF₃]⁺.

  • Loss of a chlorine radical (·Cl): This would result in a fragment ion [C₂HBrF₃]⁺.

  • Loss of a fluorine radical (·F): This would result in a fragment ion [C₂HBrClF₂]⁺.

  • Cleavage of the C-C bond: This can lead to various smaller fragment ions.

MassSpecFragmentation MI [C₂HBrClF₃]⁺˙ (Molecular Ion) Frag1 [C₂HClF₃]⁺ MI->Frag1 - •Br Frag2 [C₂HBrF₃]⁺ MI->Frag2 - •Cl Frag3 [C₂HBrClF₂]⁺ MI->Frag3 - •F Frag4 [CF₂Br]⁺ MI->Frag4 - •CHFCl Frag5 [CHFCl]⁺ MI->Frag5 - •CF₂Br

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is dictated by the presence of multiple halogen substituents. In nucleophilic substitution reactions, the carbon-bromine bond is generally more labile than the carbon-chlorine bond, making bromine the better leaving group. This differential reactivity can be exploited for selective functionalization.

While specific applications in drug development are not widely documented for this compound itself, its structural motifs are of interest. Halogenated compounds are frequently used as building blocks in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.

Given its structure, this compound could potentially serve as a precursor for the introduction of the -CHFCl or -CBrF₂ moieties into organic molecules, which could be valuable in the synthesis of novel bioactive compounds.

Toxicology and Safety Considerations

Detailed toxicological studies specifically on this compound are limited. However, valuable insights can be drawn from its well-studied isomer, halothane, and other related halogenated hydrocarbons.

General Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Metabolism and Potential for Hepatotoxicity

The metabolism of halogenated anesthetics like halothane is a critical factor in their potential for liver toxicity. Halothane undergoes both oxidative and reductive metabolism, primarily mediated by cytochrome P450 enzymes in the liver.

  • Oxidative Metabolism: This pathway leads to the formation of trifluoroacetic acid (TFA), which can form adducts with liver proteins. These TFA-protein adducts are thought to trigger an immune response, leading to halothane-induced hepatitis in susceptible individuals.

  • Reductive Metabolism: Under hypoxic conditions, reductive metabolism can lead to the formation of reactive free radical intermediates that can cause direct cellular damage and lipid peroxidation.

Given the structural similarity, it is plausible that this compound could undergo similar metabolic pathways, and therefore, may pose a risk of hepatotoxicity, particularly with repeated exposure or in individuals with predisposing factors.

MetabolismPathway cluster_oxidative Oxidative Metabolism (Normoxia) cluster_reductive Reductive Metabolism (Hypoxia) Compound Halogenated Ethane (e.g., Halothane, Isohalothane) CYP450_ox Cytochrome P450 Compound->CYP450_ox CYP450_red Cytochrome P450 Compound->CYP450_red TFA Trifluoroacetic Acid (TFA) CYP450_ox->TFA Adducts TFA-Protein Adducts TFA->Adducts Hepatitis Immune-Mediated Hepatitis Adducts->Hepatitis Radicals Reactive Free Radicals CYP450_red->Radicals Damage Direct Cellular Damage (Lipid Peroxidation) Radicals->Damage

Caption: Generalized metabolic pathways of halogenated ethanes leading to potential hepatotoxicity.

Conclusion

This compound, while less renowned than its isomer halothane, is a compound with distinct chemical characteristics that warrant consideration in the fields of chemical synthesis and drug discovery. Its synthesis via gas-phase hydrobromination of chlorotrifluoroethene and its unique spectroscopic signature provide a clear basis for its identification and characterization. The differential reactivity of its bromine and chlorine substituents offers potential for its use as a specialized building block in organic synthesis. However, its potential for toxicity, inferred from the well-documented hepatotoxicity of halothane, necessitates careful handling and further investigation. For researchers and drug development professionals, this compound represents a potentially useful, albeit under-explored, tool in the vast chemical space of halogenated hydrocarbons.

References

  • Lacher, J. R., Lea, K. R., Walden, C. H., Olson, G. G., & Park, J. D. (1950). Heats of hydrobromination of some simple fluoroolefins. Journal of the American Chemical Society, 72(7), 3231–3234. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9628, this compound. Retrieved from [Link].

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 1-bromo-1-chloro-2,2,2-trifluoroethane. Retrieved from the National Institute of Standards and Technology website: [Link]

  • Wikipedia contributors. (2023, December 2). Halothane. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). Halothane Toxicity. StatPearls Publishing. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-1,1,2-trifluoroethane (Halothane)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of a Pioneering Anesthetic

1-Bromo-2-chloro-1,1,2-trifluoroethane, widely known by its non-proprietary name halothane, holds a significant place in the history of medicine. First synthesized in 1951 by Charles W. Suckling at Imperial Chemical Industries (ICI) and introduced clinically in 1956, it revolutionized the field of anesthesiology.[1] As a non-flammable, potent inhalation anesthetic, it offered a safer alternative to highly flammable agents like diethyl ether and cyclopropane, which were prevalent at the time. While newer agents with more favorable metabolic profiles have largely superseded halothane in developed nations, it remains a critical anesthetic in many parts of the world due to its efficacy and relatively low cost. This guide provides a comprehensive technical overview of the predominant industrial synthesis pathway for this vital pharmaceutical compound, intended for researchers, chemists, and professionals in drug development and manufacturing.

I. Strategic Overview of the Predominant Synthesis Pathway

The commercial synthesis of halothane is a robust two-step process commencing with the readily available industrial solvent, trichloroethylene (Cl₂C=CHCl). The pathway is strategically designed to first introduce the thermally stable trifluoromethyl group, followed by the selective introduction of a bromine atom. This sequence is critical for achieving high yields and minimizing the formation of undesirable byproducts.

The two core transformations are:

  • Fluorination of Trichloroethylene: A catalyzed halogen exchange reaction, often referred to as a variation of the Swarts reaction, where trichloroethylene is reacted with hydrogen fluoride (HF) to yield 2-chloro-1,1,1-trifluoroethane.

  • Free-Radical Bromination: The subsequent selective bromination of 2-chloro-1,1,1-trifluoroethane at elevated temperatures to produce the final product, this compound.

Halothane_Synthesis_Overview Trichloroethylene Trichloroethylene Intermediate 2-chloro-1,1,1-trifluoroethane Trichloroethylene->Intermediate + HF (SbCl₃ catalyst, 130°C) Halothane This compound (Halothane) Intermediate->Halothane + Br₂ (High Temp, ~450°C) Halothane_Purification_Workflow Crude_Halothane Crude Halothane (from bromination) Washing Washing Steps (Water, Alkaline Solution) Crude_Halothane->Washing Drying Drying Washing->Drying Fractional_Distillation Fractional Distillation Drying->Fractional_Distillation Pure_Halothane High-Purity Halothane Fractional_Distillation->Pure_Halothane

Caption: Workflow for the purification of crude Halothane.

VI. Conclusion: A Legacy of Innovation in Chemical Synthesis

The synthesis of this compound is a testament to the ingenuity of industrial chemistry, combining catalytic halogen exchange with selective free-radical substitution to produce a vital pharmaceutical. A thorough understanding of the underlying reaction mechanisms, the rationale for the chosen reaction conditions, and meticulous control over the process parameters are paramount to achieving a high yield of a product that meets the stringent purity requirements for medical use. While the use of halothane has evolved, the elegance and efficiency of its synthesis pathway continue to be a valuable case study for professionals in the field of drug development and manufacturing.

References

  • Wikipedia. Halothane. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. DE1018853B - Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane.
  • StatPearls. Halothane Toxicity. [Link]

  • Google Patents.
  • ResearchGate. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). [Link]

  • RxList. Fluothane (Halothane): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Google Patents. (12) United States Patent. [Link]

  • NIST WebBook. This compound. [Link]

  • Google Patents.
  • YouTube. 10.1 Free Radical Halogenation | Organic Chemistry. [Link]

  • APSF. Halothane: Biological Mechanisms, Surgical Applications and Side Effects. [Link]

  • Google Patents. WO2017112693A1 - Compositions and methods for treatment, amelioration, and prevention of anesthesia-induced hypothermia.
  • ChemBAM. Purification by fractional distillation. [Link]

  • Chemistry Steps. Selectivity in Radical Halogenation with Practice Problems. [Link]

  • Pediatric Oncall. Halothane - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

  • Master Organic Chemistry. Selectivity In Free Radical Reactions. [Link]

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An In-depth Technical Guide to the Thermochemical Properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chloro-1,1,2-trifluoroethane, also known by its CAS number 354-06-3, is a halogenated hydrocarbon with the chemical formula C₂HBrClF₃[1][2]. This compound and its isomers, such as the anesthetic halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), are of significant interest in various fields due to their unique physicochemical properties. A thorough understanding of the thermochemical data of these molecules is crucial for process design, safety analysis, and computational modeling in drug development and materials science. This guide provides a comprehensive overview of the available thermochemical data for this compound, details the methodologies for their determination, and offers insights into their relevance.

Core Thermochemical Data

A compilation of the most critical thermochemical data for this compound is presented below. These values have been sourced from the NIST Chemistry WebBook and other reputable databases, representing the current state of knowledge for this compound.

Table 1: Key Thermochemical Properties of this compound [1]

PropertyValueUnitsPhaseMethodReference
Enthalpy of Formation (ΔfH°) -654.7 ± 5.6kJ/molGasCcrPapina, Erastov, et al., 1981
-675.3 ± 6.4kJ/molLiquidCcrPapina, Erastov, et al., 1981
Enthalpy of Combustion (ΔcH°) -806.3 ± 5.2kJ/molLiquidCcrPapina, Erastov, et al., 1981
Constant Pressure Heat Capacity (Cp) 160.3J/mol·KLiquidVesely, Zabransky, et al., 1988

Ccr: Combustion Calorimetry

The NIST WebBook also provides a temperature-dependent equation for the liquid phase heat capacity over a limited range of 298 to 318 K: Cp(J/mol·K) = 115.64 + 0.1501(T/K)[1].

Methodologies for Determining Thermochemical Properties

The determination of accurate thermochemical data is a rigorous process that relies on both experimental techniques and advanced computational methods. As a senior application scientist, the choice of methodology depends on the desired accuracy, the availability of the compound, and the specific property of interest.

Experimental Approach: Combustion and Heat Capacity Calorimetry

Combustion Calorimetry for Enthalpy of Formation:

The standard enthalpy of formation of an organic compound is often determined indirectly through its enthalpy of combustion. For a volatile and halogenated compound like this compound, this presents several challenges. The combustion products will include not just carbon dioxide and water, but also a mixture of hydrogen halides (HF, HCl, HBr) and potentially other halogenated species, which must be carefully collected and analyzed to ensure a complete and accurate energy balance.

Experimental Protocol: Bomb Calorimetry for Halogenated Compounds

  • Sample Preparation: A precise mass of the high-purity liquid sample is encapsulated in a combustible, sealed ampule (e.g., polyester bag) to prevent pre-reaction and to handle its volatility.

  • Bomb Preparation: The sealed ampule is placed in a platinum crucible within a high-pressure stainless steel vessel, known as a "bomb." A small amount of water or a reducing solution is added to the bomb to dissolve the resulting acid gases. The bomb is then purged and filled with a high pressure of pure oxygen (typically 30 atm).

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion to determine the temperature change (ΔT).

  • Correction and Analysis: The raw temperature rise is corrected for heat exchange with the surroundings and the heat released by the ignition process. The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Product Analysis: The final contents of the bomb are carefully analyzed to quantify the amounts of CO₂, HCl, HBr, and HF formed. This is crucial for correcting the measured heat of combustion to the standard state.

  • Calculation of Enthalpy of Combustion: The standard enthalpy of combustion is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and the mass of the sample.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl(aq), HBr(aq), and HF(aq)).

Heat Capacity Calorimetry:

For a volatile liquid, adiabatic calorimetry is a suitable method for determining the heat capacity.

Experimental Protocol: Adiabatic Calorimetry

  • Calorimeter Design: A sample of the liquid is contained within a sealed vessel that is surrounded by an adiabatic shield. The temperature of the shield is precisely controlled to match the temperature of the sample vessel at all times, minimizing heat loss.

  • Energy Input: A known quantity of electrical energy is supplied to a heater within the sample vessel, causing a small increase in temperature.

  • Temperature Measurement: The temperature of the sample is measured with high precision before and after the energy input.

  • Calculation: The heat capacity is calculated from the amount of energy supplied and the resulting temperature change. Measurements are repeated at different temperatures to map out the temperature dependence of the heat capacity.

Computational Approach: High-Accuracy Quantum Chemical Calculations

In the absence of comprehensive experimental data, particularly for properties like entropy and gas-phase heat capacity over a wide range of temperatures, high-level quantum chemical calculations provide a reliable alternative. Methods like the Gaussian-4 (G4) theory are composite procedures designed to achieve high accuracy in thermochemical predictions[3].

Computational Workflow: G4 Theory for Thermochemical Data

The G4 method involves a series of calculations at different levels of theory and basis sets, which are then combined to approximate a very high-level calculation with reduced computational cost.

G4_Workflow cluster_geom Geometry Optimization & Frequencies cluster_energy Single-Point Energy Calculations cluster_corrections Corrections & Final Energy Geom Initial Geometry (e.g., from molecular mechanics) Opt Geometry Optimization (B3LYP/6-31G(2df,p)) Geom->Opt Freq Frequency Calculation (B3LYPE/6-31G(2df,p)) - Zero-point energy - Thermal corrections Opt->Freq E1 HF/G3LargeXP E2 CCSD(T)/6-31G(d) E3 MP4/6-31G(d) E4 MP4/6-31+G(d) E5 MP4/6-31G(2df,p) E6 MP2/G3LargeXP HLC Higher-Level Correction FinalE Final G4 Energy (0 K) HLC->FinalE SO Spin-Orbit Correction (for atomic species) SO->FinalE Thermo Final Thermochemical Data (Enthalpy, Entropy, Heat Capacity at various temperatures) FinalE->Thermo Combine with thermal corrections Thermo_Data_Flow cluster_exp Experimental Determination cluster_comp Computational Chemistry cluster_data Derived Thermochemical Data CombCal Combustion Calorimetry dHf Enthalpy of Formation (ΔfH°) CombCal->dHf HeatCapCal Heat Capacity Calorimetry Cp Heat Capacity (Cp) HeatCapCal->Cp Spectroscopy Spectroscopic Methods S Standard Entropy (S°) Spectroscopy->S QM Quantum Mechanics (e.g., G4 Theory) QM->dHf QM->S QM->Cp

Caption: Relationship between experimental and computational methods for obtaining thermochemical data.

Conclusion

The thermochemical data for this compound, while not as extensively characterized as some common solvents or reagents, is accessible through a combination of experimental measurements and high-accuracy computational methods. The enthalpy of formation and combustion have been experimentally determined, providing a solid foundation. For properties like standard entropy and temperature-dependent heat capacities, computational chemistry, particularly with robust methods like G4 theory, offers a powerful and reliable means of obtaining these crucial parameters. The methodologies outlined in this guide provide a framework for either the direct measurement or the high-accuracy calculation of the thermochemical properties of this and similar halogenated compounds, which is indispensable for their safe and efficient application in research and industry.

References

  • This compound, NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]

  • PubChem Compound Summary for CID 9628, this compound. National Center for Biotechnology Information. [Link]

  • Goldsmith, C. F., et al. (2021). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Automated Generation of Halocarbon Combustion Models. NSF Public Access Repository. [Link]

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The Rise and Fall of a Revolutionary Anesthetic: A Technical Guide to 1-Bromo-2-chloro-1,1,2-trifluoroethane (Halothane)

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the discovery, history, and scientific intricacies of 1-bromo-2-chloro-1,1,2-trifluoroethane, a compound that revolutionized the practice of anesthesiology under the common name Halothane. Developed as a solution to the dangers posed by flammable and hepatotoxic anesthetics of the early 20th century, Halothane's journey from a laboratory curiosity to a cornerstone of clinical practice, and its eventual decline, offers profound insights into the evolution of drug development and our understanding of pharmacology.

The Genesis of a Safer Anesthetic: A Post-War Imperative

In the mid-20th century, the field of anesthesiology was fraught with peril. Commonly used agents like diethyl ether and chloroform, while effective, presented significant risks. Ether's high flammability was a constant threat in operating rooms increasingly filled with electrical equipment, while chloroform was known for its potential to cause severe liver damage.[1] This created a pressing need for a potent, nonflammable, and less toxic alternative.

The breakthrough came from the laboratories of Imperial Chemical Industries (ICI) in Widnes, England. In 1951, the British chemist Charles W. Suckling synthesized this compound as part of a rational drug design program.[2][3] Suckling's research focused on fluorinated hydrocarbons, which were known for their volatility and non-flammability.[1] His work during World War II with these compounds for applications in aviation fuel and uranium purification provided him with the necessary expertise to explore their anesthetic potential.[1]

After initial testing on lower organisms like mealworms and houseflies, the compound was passed to pharmacologist Jaume Raventos for further animal studies.[1] These preclinical evaluations confirmed its anesthetic properties, paving the way for human trials. In 1956, the anesthetist Michael Johnstone in Manchester, England, administered Halothane to a patient for the first time, marking a new era in clinical anesthesia.[1][4]

Physicochemical Properties and Synthesis

Halothane is a clear, colorless, and highly volatile liquid with a characteristic sweet, chloroform-like odor.[4][5] Chemically, it is a halogenated alkane, distinguishing it from many other anesthetics that are ethers.[4] The presence of a stereocenter means that Halothane exists as a racemic mixture of (R)- and (S)-enantiomers.[4]

PropertyValue
IUPAC Name 2-Bromo-2-chloro-1,1,1-trifluoroethane
Molecular Formula C₂HBrClF₃
Molar Mass 197.38 g·mol⁻¹[4]
Boiling Point 50.2 °C (122.4 °F)[4]
Density 1.871 g/cm³ (at 20 °C)[4]
Vapor Pressure 32.5 kPa (at 20 °C)[4]
Blood:gas partition coefficient 2.3[4]
Oil:gas partition coefficient 224[4]

The commercial synthesis of Halothane is a two-step process that begins with trichloroethylene.[4][6]

Step 1: Fluorination

Trichloroethylene is reacted with hydrogen fluoride in the presence of an antimony trichloride catalyst at 130 °C. This reaction substitutes two chlorine atoms with fluorine, yielding 2-chloro-1,1,1-trifluoroethane.[4][7]

Step 2: Bromination

The resulting 2-chloro-1,1,1-trifluoroethane is then reacted with bromine at a high temperature of 450 °C to produce this compound (Halothane).[4][8]

Synthesis_of_Halothane Trichloroethylene Trichloroethylene Intermediate 2-chloro-1,1,1-trifluoroethane Trichloroethylene->Intermediate Fluorination HF_SbCl3 + HF (SbCl₃ catalyst) @ 130°C Halothane Halothane (this compound) Intermediate->Halothane Bromination Br2 + Br₂ @ 450°C

Caption: Commercial synthesis pathway of Halothane.

Mechanism of Action and Metabolism

The precise mechanism by which Halothane induces a state of general anesthesia is not fully understood, a commonality it shares with other volatile anesthetics.[5] However, it is believed to exert its effects by binding to various ion channels in the central nervous system, including cholinergic potassium channels, NMDA receptors, and calcium channels.[5] This binding leads to hyperpolarization of neurons, inhibiting their ability to fire and thus producing the overall inhibitory effect of general anesthesia.[5]

Approximately 15-20% of inhaled Halothane is metabolized by the liver, primarily by the cytochrome P450 enzyme CYP2E1.[5] This is a significantly higher metabolic rate compared to newer anesthetics like desflurane.[5] The metabolism of Halothane can proceed via two main pathways: an oxidative pathway and a reductive pathway, the latter being more prominent in hypoxic conditions.

The oxidative pathway generates trifluoroacetic acid (TFA), which can form adducts with liver proteins. In susceptible individuals, these TFA-protein adducts can be recognized as foreign by the immune system, triggering an autoimmune response that leads to a rare but severe form of liver injury known as "halothane hepatitis".[6]

Halothane_Metabolism Halothane Halothane CYP2E1 CYP2E1 (Liver) Halothane->CYP2E1 Oxidative_Metabolites Trifluoroacetyl Chloride CYP2E1->Oxidative_Metabolites Oxidative Pathway Protein_Adducts TFA-Protein Adducts Oxidative_Metabolites->Protein_Adducts Immune_Response Immune Response Protein_Adducts->Immune_Response Hepatitis Halothane Hepatitis Immune_Response->Hepatitis

Sources

An In-depth Technical Guide to the Environmental Impact and Ozone Depletion Potential of 1-Bromo-2-chloro-1,1,2-trifluoroethane (Halothane)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Bromo-2-chloro-1,1,2-trifluoroethane, widely known by its trade name Halothane, was a cornerstone of general anesthesia for decades. Its introduction marked a significant advancement over flammable anesthetics like ether. However, growing awareness of the environmental impact of halogenated hydrocarbons has necessitated a thorough evaluation of their atmospheric fate. This technical guide provides a comprehensive analysis of Halothane's environmental profile, focusing on its significant Ozone Depletion Potential (ODP) and its comparatively minor Global Warming Potential (GWP). We will explore the underlying chemical mechanisms, present key quantitative data, and outline the methodologies used to determine these environmental impact metrics.

Introduction: From Operating Room to Atmosphere

Halothane (C₂HBrClF₃) is a halogenated alkane that revolutionized anesthesiology with its non-flammable nature and ease of use.[1] For many years, it was a primary inhalational anesthetic worldwide.[1][2] Like other volatile anesthetics, the majority of the administered dose is not metabolized but is exhaled and vented from the clinical setting into the atmosphere.[3] This direct emission pathway makes understanding its atmospheric chemistry crucial.

This guide moves beyond its clinical application to provide a detailed examination of its environmental legacy. While its use has been largely superseded in developed nations by newer agents like sevoflurane and desflurane, its historical impact and continued use in some regions warrant a detailed scientific assessment.[1][4] We will dissect the journey of a Halothane molecule once released, its interactions in the troposphere and stratosphere, and its ultimate contribution to two of the most significant environmental challenges: stratospheric ozone depletion and global climate change.

Atmospheric Fate and Degradation Pathways

The environmental impact of an atmospheric pollutant is fundamentally governed by its atmospheric lifetime. A longer lifetime allows for greater accumulation and transport to sensitive regions of the atmosphere, such as the stratospheric ozone layer.

Halothane possesses a relatively short atmospheric lifetime, estimated to be approximately one year.[4] This is significantly shorter than classic chlorofluorocarbons (CFCs), whose lifetimes can extend for many decades to over a century.[4][5] The primary mechanisms for Halothane's removal from the atmosphere are:

  • Reaction with Hydroxyl Radicals (OH·): In the troposphere, the presence of a hydrogen atom in the Halothane molecule makes it susceptible to attack by hydroxyl radicals (OH·), the primary atmospheric "detergent." This reaction initiates its breakdown.

  • UV Photolysis: Halothane exhibits significant UV absorption in the 200-350 nm wavelength range.[6] As it is transported to the upper troposphere and stratosphere, it can be broken down by direct absorption of solar UV radiation, a process known as photolysis. This process is particularly important as it releases the chlorine and bromine atoms responsible for ozone depletion.

Despite its relatively short lifetime, a portion of emitted Halothane (estimated at up to 20%) can survive transit through the troposphere and enter the stratosphere.[6] It is within this critical region that its most significant environmental impact occurs.

cluster_0 Troposphere cluster_1 Stratosphere Halothane_emitted Halothane (C₂HBrClF₃) Released from Use OH_Reaction Reaction with Hydroxyl Radical (OH·) Halothane_emitted->OH_Reaction Primary Sink Halothane_strat Halothane (C₂HBrClF₃) Halothane_emitted->Halothane_strat Atmospheric Transport (~20% reaches stratosphere) Degradation_Products Tropospheric Degradation Products OH_Reaction->Degradation_Products UV_Photolysis UV Photolysis (hν) Halothane_strat->UV_Photolysis Halogens Release of Cl· and Br· radicals UV_Photolysis->Halogens

Caption: Atmospheric journey of Halothane.

Ozone Depletion Potential (ODP): A Significant Threat

The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone, benchmarked against trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.0.[7][8]

Halothane is a potent ozone-depleting substance, with a reported ODP of 1.56 .[4][6] This value indicates that, on a per-kilogram basis, Halothane is 1.56 times more destructive to the ozone layer than CFC-11. Its high ODP is a direct consequence of its chemical composition, containing both chlorine and, more critically, bromine. Brominated compounds are exceptionally efficient at destroying ozone, with ODPs often in the range of 5–15.[8]

Upon reaching the stratosphere, Halothane undergoes photolysis, releasing its chlorine and bromine atoms. These atoms then act as catalysts in cycles that destroy ozone (O₃) molecules, converting them to oxygen (O₂). A single halogen atom can destroy thousands of ozone molecules before it is removed from the stratosphere.

Catalytic Ozone Destruction Cycles

Bromine Cycle: Br· + O₃ → BrO· + O₂ BrO· + O· → Br· + O₂ Net Reaction: O₃ + O· → 2O₂

Chlorine Cycle: Cl· + O₃ → ClO· + O₂ ClO· + O· → Cl· + O₂ Net Reaction: O₃ + O· → 2O₂

It is estimated that Halothane has been responsible for approximately 1% of the total depletion of the stratospheric ozone layer.[4][6] Despite its high ODP, Halothane is not regulated under the Montreal Protocol on Substances that Deplete the Ozone Layer.[4]

cluster_Br Bromine Catalytic Cycle cluster_Cl Chlorine Catalytic Cycle Br Br· BrO BrO· Br->BrO + O₃ O3_1 O₃ BrO->Br + O· O_atom1 Cl Cl· ClO ClO· Cl->ClO + O₃ O3_2 O₃ ClO->Cl + O· O_atom2 O2_1 O₂ O2_2 O₂

Caption: Catalytic cycles of ozone destruction by Br and Cl.

Global Warming Potential (GWP): A Mitigated Impact

The Global Warming Potential (GWP) quantifies the heat-trapping ability of a gas relative to an equivalent mass of carbon dioxide (CO₂), which has a GWP of 1.[7] Inhaled anesthetics are potent greenhouse gases because they absorb infrared radiation in the "atmospheric window," a region of the electromagnetic spectrum where the atmosphere is otherwise transparent.[3][4]

Halothane is a greenhouse gas with a GWP approximately 50 times that of carbon dioxide over a 100-year time horizon.[4] However, its overall contribution to global warming is considered negligible.[4] This apparent contradiction is resolved by considering its short atmospheric lifetime. Unlike long-lived greenhouse gases such as CO₂ or CFCs, which persist and accumulate in the atmosphere for centuries, Halothane is removed relatively quickly.[4] Therefore, while potent on a molecular level, its short persistence prevents it from contributing significantly to the long-term radiative forcing of the atmosphere.

Summary of Environmental Impact Parameters

The following table summarizes the key environmental metrics for Halothane and provides a comparison with other volatile anesthetics and the reference compound CFC-11.

CompoundChemical FormulaAtmospheric Lifetime (Years)Ozone Depletion Potential (ODP)100-Year Global Warming Potential (GWP)
Halothane C₂HBrClF₃ ~1 [4]1.56 [4][6]~50 [4]
IsofluraneC₃H₂ClF₅O3.6[3]~0.02[6]539[3]
SevofluraneC₄H₃F₇O1.9[3]0[6]144[3]
DesfluraneC₃H₂F₆O14[3]0[6]2,540[3]
CFC-11CCl₃F45[7]1.0[7]4,660[7]

Experimental Protocols for Determining Environmental Impact

The determination of ODP and GWP values is a multi-step process that combines laboratory measurements with atmospheric modeling. It is a self-validating system where experimental data informs and refines computational models.

Methodology Workflow
  • Kinetic Studies: The rate coefficients for the reaction of the compound with OH radicals are measured in the laboratory, typically using techniques like discharge-flow resonance fluorescence over a range of atmospherically relevant temperatures.[6][9] This data is essential for calculating the tropospheric lifetime.

  • UV Absorption Spectroscopy: The compound's UV absorption cross-sections are measured across a range of wavelengths.[6] This determines its susceptibility to photolysis and is critical for calculating its stratospheric lifetime and the rate of halogen release.

  • Infrared Spectroscopy: The infrared absorption spectrum of the compound is measured to determine its radiative efficiency, which is a measure of its ability to trap heat. This is a direct input for GWP calculations.

  • Atmospheric Modeling: The experimental data from steps 1-3 are incorporated into 2D or 3D global atmospheric models.[10][11] These models simulate atmospheric transport, chemistry, and radiation to calculate the compound's overall atmospheric lifetime, its distribution, and its ultimate impact on ozone and climate, yielding the final ODP and GWP values.

cluster_lab Laboratory Measurements cluster_model Atmospheric Modeling cluster_output Calculated Impact Metrics kinetics Kinetic Studies (OH· Reaction Rate) model 2D/3D Global Atmospheric Model kinetics->model uv_spec UV Spectroscopy (Photolysis Rate) uv_spec->model odp Ozone Depletion Potential (ODP) uv_spec->odp ir_spec IR Spectroscopy (Radiative Efficiency) ir_spec->model gwp Global Warming Potential (GWP) ir_spec->gwp lifetime Atmospheric Lifetime model->lifetime lifetime->odp lifetime->gwp

Caption: Workflow for determining ODP and GWP.

Conclusion

The environmental profile of this compound (Halothane) is characterized by a significant dichotomy. Its chemical structure, containing both bromine and chlorine, makes it a highly potent ozone-depleting substance with an ODP exceeding that of CFC-11.[4][6] This has contributed measurably to the historical depletion of the stratospheric ozone layer.

Conversely, its relatively short atmospheric lifetime of about one year, driven by tropospheric degradation, prevents its accumulation in the atmosphere.[4] This key characteristic significantly mitigates its potential as a long-term climate forcing agent, resulting in a negligible contribution to global warming despite its molecular capacity to absorb infrared radiation. The scientific consensus underscores the importance of considering both the potency and persistence of a substance when evaluating its total environmental impact. The phasing out of Halothane in many parts of the world in favor of agents with zero ODP represents a positive step in safeguarding the stratospheric ozone layer.

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Methodological & Application

Application Note: A Detailed Guide to the Isomerization of Halothane to 1-Bromo-2-chloro-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Synthesis Professionals

**Abstract

This document provides a comprehensive technical guide for researchers on the synthesis of 1-Bromo-2-chloro-1,1,2-trifluoroethane (also known as isohalothane) via the isomerization of its structural isomer, the common anesthetic halothane (2-Bromo-2-chloro-1,1,1-trifluoroethane)[1][2]. While direct synthesis protocols for this specific isomerization are not widely published, this application note details two scientifically robust methods derived from established principles of haloalkane chemistry: Lewis acid-catalyzed rearrangement and photochemical free-radical isomerization. This guide is intended for an audience of experienced chemists in research and drug development, providing in-depth mechanistic explanations, detailed step-by-step protocols, safety considerations, and methods for product characterization.

Introduction and Strategic Rationale

Halothane (2-Bromo-2-chloro-1,1,1-trifluoroethane) is a well-characterized volatile anesthetic[3][4]. Its isomer, this compound, is a less common compound but of significant interest for comparative studies in medicinal chemistry and as a building block in fluorinated organic synthesis[5][6]. The conversion of halothane to its isomer represents a challenge in selective halogen and hydrogen migration.

The core chemical challenge is the rearrangement of the carbon skeleton's substituents. Halothane possesses a -CF₃ group and a -CHBrCl group. The target isomer requires the formation of -CF₂Br and -CHFCl groups. This transformation necessitates breaking and reforming C-H, C-Br, and C-F or C-Cl bonds, or a migration of halogen atoms. This guide proposes two distinct and mechanistically plausible pathways to achieve this isomerization.

  • Method A: Lewis Acid-Catalyzed Isomerization: This method leverages the ability of strong Lewis acids, such as aluminum chloride (AlCl₃), to abstract a halide ion, generating a carbocation intermediate. This intermediate can then undergo rearrangement to a more stable form before the halide is returned, yielding the isomerized product. This approach is supported by analogous isomerization steps used in the industrial synthesis of related fluorinated hydrocarbons[1].

  • Method B: Photochemical Free-Radical Isomerization: This pathway utilizes ultraviolet (UV) radiation to induce homolytic cleavage of the weakest carbon-halogen bond. The resulting radical intermediates can undergo rearrangement before recombining to form the thermodynamically favored isomer. The photolytic sensitivity of halothane is well-documented, making this a viable approach[7][8].

Safety and Handling Precautions

Working with halogenated hydrocarbons and strong reagents requires strict adherence to safety protocols.

  • Halothane: Halothane is a volatile anesthetic and a potent greenhouse gas[3]. It can cause developmental toxicity and potential hepatotoxicity upon repeated exposure[1][9][10]. All manipulations must be performed in a certified chemical fume hood.

  • Aluminum Chloride (Anhydrous): AlCl₃ is a corrosive solid that reacts violently with water, releasing heat and toxic HCl gas. It must be handled in an inert, dry atmosphere (e.g., a glovebox or using Schlenk techniques).

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is often insufficient for prolonged contact with halogenated solvents; consult a glove compatibility chart), is mandatory[11][12].

  • Waste Disposal: All halogenated organic waste must be collected in designated containers for proper disposal according to institutional and environmental regulations.

Method A: Lewis Acid-Catalyzed Isomerization Protocol

This protocol is designed to favor the formation of a carbocation intermediate, which facilitates the skeletal rearrangement required for isomerization.

Mechanistic Rationale

The mechanism proceeds via the abstraction of the bromide ion from halothane by anhydrous AlCl₃, as the C-Br bond is weaker than the C-Cl bond. This forms a secondary carbocation. This carbocation can then undergo a 1,2-hydride shift, relocating the positive charge and allowing for the re-addition of the bromide ion at the new location to yield the more stable this compound product.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Halothane (C₂HBrClF₃)≥99%Sigma-AldrichStore in a cool, dark place.
Aluminum Chloride (AlCl₃)Anhydrous, ≥99.9%Acros OrganicsHandle exclusively under inert atmosphere.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Fisher ScientificSolvent for the reaction.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab GradeFor quenching and neutralization.
Magnesium Sulfate (MgSO₄)AnhydrousLab GradeFor drying the organic phase.
Nitrogen (N₂) or Argon (Ar)High PurityAirgasFor maintaining an inert atmosphere.
Experimental Protocol
  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a septum for reagent addition.

  • Inert Atmosphere: Purge the entire apparatus with dry nitrogen or argon for at least 15 minutes.

  • Reagent Addition:

    • Under a positive flow of inert gas, add anhydrous aluminum chloride (AlCl₃, 0.1 eq.) to the flask.

    • Add anhydrous dichloromethane (CH₂Cl₂) to the flask to create a slurry.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add halothane (1.0 eq.) to the cooled slurry via syringe over 10 minutes.

  • Reaction Execution:

    • Allow the reaction mixture to stir at 0 °C for 30 minutes.

    • Remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Let the reaction proceed at room temperature for 4-6 hours. Monitor the progress by periodically taking a small aliquot (via a purged syringe), quenching it in cold NaHCO₃ solution, extracting the organic layer, and analyzing by GC-MS.

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion, cool the flask back to 0 °C.

    • Slowly and carefully quench the reaction by adding cold, saturated sodium bicarbonate solution. Caution: This is an exothermic process and will release gas.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil by fractional distillation under atmospheric pressure to separate the product from any remaining starting material and byproducts.

Method B: Photochemical Free-Radical Isomerization Protocol

This method utilizes UV energy to initiate a free-radical chain reaction, leading to the formation of the isomer.

Mechanistic Rationale

UV irradiation, typically at 254 nm, provides sufficient energy to induce the homolytic cleavage of the C-Br bond in halothane, which is the weakest bond in the molecule. This generates a 2-chloro-1,1,1-trifluoroethyl radical and a bromine radical. The organic radical can then undergo rearrangement, potentially through a bridged intermediate or a series of rapid bond formations and cleavages, before recombining with a bromine radical to form the this compound isomer[8][13].

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Halothane (C₂HBrClF₃)≥99%Sigma-AldrichEnsure high purity to avoid side reactions.
Hexafluorobenzene (C₆F₆)Spectroscopy GradeApollo ScientificA UV-transparent, inert solvent.
Experimental Protocol
  • Reaction Setup: Prepare a solution of halothane (e.g., 0.1 M) in a UV-transparent solvent like hexafluorobenzene in a quartz reaction vessel.

  • Degassing: Thoroughly degas the solution by bubbling dry nitrogen or argon through it for 20-30 minutes to remove dissolved oxygen, which can quench radical reactions.

  • Irradiation:

    • Place the sealed quartz vessel in a photochemical reactor equipped with a low-pressure mercury lamp (emitting primarily at 254 nm).

    • Ensure the setup is properly shielded to prevent UV exposure.

    • Irradiate the solution at room temperature with constant stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by GC-MS analysis of aliquots taken at regular intervals (e.g., every hour).

    • Once optimal conversion is achieved, stop the irradiation.

    • The solvent can be removed by careful distillation if its boiling point is sufficiently different from the product and starting material.

  • Purification: Purify the product from the reaction mixture using fractional distillation, as described in Method A.

Product Analysis and Characterization

Positive identification of the target isomer and assessment of its purity are critical.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for monitoring the reaction and analyzing the final product. The starting material and product are isomers and will have the same molecular weight (197.38 g/mol ), but they will likely have different retention times on a GC column. Their mass fragmentation patterns can be used for identification by comparison with library data[5][6][14].

  • NMR Spectroscopy: Unambiguous structural confirmation is achieved with NMR.

    • ¹H NMR: Halothane shows a single proton signal. The product, this compound, will also show a single proton signal but in a different chemical environment due to the adjacent -CFCl group, resulting in a distinct chemical shift and coupling pattern (a doublet of doublets due to coupling with two non-equivalent fluorine atoms).

    • ¹⁹F NMR: This technique is highly informative. Halothane will exhibit a singlet for the -CF₃ group. The product will show two distinct fluorine environments (-CF₂Br and -CHFCl), leading to a more complex spectrum with characteristic couplings.

    • ¹³C NMR: The carbon signals will also differ significantly between the two isomers.

Data and Workflow Summary

Quantitative Data Summary
ParameterMethod A: Lewis AcidMethod B: Photochemical
Catalyst/Initiator Anhydrous AlCl₃UV Light (254 nm)
Stoichiometry 0.05 - 0.1 eq. catalystN/A
Solvent Anhydrous DichloromethaneHexafluorobenzene
Temperature 0 °C to Room Temp.Room Temperature
Reaction Time 4 - 8 hours (monitor)2 - 12 hours (monitor)
Work-up Aqueous Quench & ExtractionSolvent Evaporation
Purification Fractional DistillationFractional Distillation
Expected Yield Moderate (Optimization needed)Variable (Dependent on quantum yield)
Visual Workflow Diagram

Below is a generalized workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Isomerization Reaction cluster_purification Work-up & Purification cluster_analysis Analysis Start Halothane (Starting Material) Setup Reaction Setup (Inert Atmosphere) Start->Setup MethodA Method A: Add AlCl₃ Catalyst (0°C -> RT) Setup->MethodA Lewis Acid Route MethodB Method B: UV Irradiation (254 nm, RT) Setup->MethodB Photochemical Route Quench Quench Reaction & Aqueous Wash MethodA->Quench MethodB->Quench If solvent removal is incomplete Dry Dry Organic Layer (MgSO₄) Quench->Dry Distill Fractional Distillation Dry->Distill Final Purified Product: This compound Distill->Final Analysis Characterization (GC-MS, NMR) Final->Analysis

Caption: General experimental workflow for the synthesis of this compound.

Lewis Acid Mechanism Diagram

Caption: Proposed mechanism for Lewis acid-catalyzed isomerization of halothane.

References

  • Benchchem. (n.d.). Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide.
  • Taylor & Francis. (n.d.). Halothane – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Halothane. PubChem Compound Database. Retrieved from [Link]

  • OpenAnesthesia. (2023). Halothane. Retrieved from [Link]

  • Medicinal chemistry. (2022, May 2). Synthesis of Halothane. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Halothane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). DE1018853B - Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • G. Holzer, et al. (1990). Inhalational anesthetics stereochemistry: optical resolution of halothane, enflurane, and isoflurane. Journal of Medicinal Chemistry.
  • A. M. D. Lee, et al. (2018). Halogen Migration in the Photofragmentation of Halothane. The Journal of Physical Chemistry A.
  • Drugs.com. (2023). Halothane: Package Insert / Prescribing Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 15.1: Free Radical Halogenation of Alkanes. Retrieved from [Link]

  • MDPI. (2024). Photochemical Degradation of Some Halogenated Anesthetics in Air. Retrieved from [Link]

  • ClinPGx. (n.d.). Halothane Pathway, Pharmacokinetics. Retrieved from [Link]

  • ACS Publications. (n.d.). Parametrization of 2-Bromo-2-Chloro-1,1,1-Trifluoroethane (Halothane) and Hexafluoroethane for Nonbonded Interactions. The Journal of Physical Chemistry A.
  • Khan Academy. (2023).
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  • PubMed. (n.d.).
  • Provet Healthcare Information. (n.d.). Halothane Precautions. Retrieved from [Link]

  • ResearchGate. (n.d.). Positive and negative ion chemistry of the anesthetic halothane (1-bromo-1-chloro-2,2,2-trifluoroethane)
  • Airgas. (2016).
  • NIST/TRC Web Thermo Tables. (n.d.). 1-bromo-1-chloro-2,2,2-trifluoroethane.
  • Google Patents. (n.d.). US2921098A - Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane.
  • E. R. Eger, et al. (2007). Inhalational Anesthetic Photolabeling. Anesthesia & Analgesia.
  • Chad's Prep. (2020). 10.
  • Master Organic Chemistry. (2013). In Summary: Free Radicals.
  • Benchchem. (n.d.). Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review.
  • Chemistry LibreTexts. (2020). 5.
  • AbMole BioScience. (n.d.).
  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.
  • Reddit. (2023). is "1-bromo-1-chloro-2,2,2-trifluoroethane" or "2-bromo-2-chloro-1,1,1-trifluoroethane" correct according to IUPAC?.
  • PubMed. (n.d.).

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Application Notes and Protocols for 1-Bromo-2-chloro-1,1,2-trifluoroethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Halogenated Ethane Derivative

1-Bromo-2-chloro-1,1,2-trifluoroethane, a compound historically known for its use as an inhalational anesthetic under the name Halothane, possesses a unique combination of reactive sites that make it a valuable, yet underutilized, reagent in modern organic synthesis.[1][2] Its structure, featuring a trifluoromethyl group, a bromine atom, and a chlorine atom on a two-carbon backbone, offers a versatile platform for the introduction of fluorinated motifs into organic molecules. This guide provides an in-depth exploration of its synthetic applications, focusing on the underlying principles that govern its reactivity and offering detailed protocols for its practical use in a research setting.

The strategic placement of three distinct halogen atoms with varying bond strengths and leaving group abilities allows for selective transformations. The weaker carbon-bromine bond is generally the initial site of reaction, enabling a range of transformations from the generation of organometallics to participation in radical processes. These reactions ultimately allow for the introduction of the valuable 2-chloro-1,1,2-trifluoroethyl or related fluorinated moieties into a variety of substrates.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the associated hazards, is paramount before employing any reagent in the laboratory.

PropertyValue
Molecular Formula C₂HBrClF₃
Molecular Weight 197.38 g/mol [1]
Appearance Colorless, volatile liquid
Boiling Point 50.2 °C
Density 1.871 g/cm³ (at 20 °C)
CAS Number 151-67-7

Safety and Handling: this compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood. It is a skin and serious eye irritant and may cause respiratory irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed to minimize inhalation of vapors and skin contact. Waste should be disposed of according to institutional and local regulations for halogenated organic compounds.

Core Synthetic Applications: A Gateway to Fluorinated Molecules

The synthetic utility of this compound primarily revolves around three key reaction pathways: organometallic transformations, free-radical reactions, and base-mediated eliminations. The selective reactivity of the C-Br bond over the C-Cl and C-F bonds is a recurring theme, driven by the lower bond dissociation energy of the C-Br bond.

Organometallic Chemistry: Harnessing the Reactivity of the C-Br Bond

The preferential cleavage of the carbon-bromine bond upon treatment with active metals like magnesium or zinc is a cornerstone of the organometallic chemistry of this compound. This selective reactivity allows for the in situ generation of organometallic intermediates that can subsequently react with a variety of electrophiles.

The reaction with activated zinc dust in the presence of a carbonyl compound, such as an aldehyde or ketone, proceeds via a Reformatsky-type reaction. The organozinc intermediate, formed by the oxidative insertion of zinc into the C-Br bond, acts as a nucleophile, adding to the carbonyl group.

Reaction Mechanism: Zinc-Mediated Addition to a Ketone

G cluster_0 Activation & Intermediate Formation cluster_1 Nucleophilic Addition cluster_2 Workup reagent CF3-CH(Cl)Br intermediate [CF3-CH(Cl)]- ZnBr+ reagent->intermediate Oxidative Insertion zn Zn(0) alkoxide R-C(O-ZnBr)-R'      |  CH(Cl)-CF3 intermediate->alkoxide Nucleophilic Attack ketone R-C(=O)-R' ketone->alkoxide product R-C(OH)-R'    | CH(Cl)-CF3 alkoxide->product Protonation workup H3O+

Caption: Zinc-mediated addition of this compound to a ketone.

Experimental Protocol: Zinc-Mediated Addition to 2-Adamantanone

This protocol provides a general procedure for the addition of the 2-chloro-1,1,2-trifluoroethyl group to a ketone, exemplified by the reaction with 2-adamantanone.

Materials:

  • This compound

  • 2-Adamantanone

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add activated zinc dust (1.5 equivalents) to a round-bottom flask containing anhydrous THF.

  • To this suspension, add a solution of 2-adamantanone (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous THF dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-chloro-1,1,2-trifluoroethyl)adamantan-2-ol.

Expected Outcome: This reaction typically provides moderate to good yields of the corresponding tertiary alcohol. The choice of solvent and the activation method for zinc can significantly impact the reaction efficiency.

Free-Radical Reactions: Sulphinatodehalogenation

The "sulphinatodehalogenation" reaction, initiated by sodium dithionite (Na₂S₂O₄), offers a powerful method for the formation of a carbon-carbon bond via a radical pathway. In this process, the C-Br bond is homolytically cleaved to generate a 2-chloro-1,1,2-trifluoroethyl radical, which can then add to electron-rich alkenes or aromatic systems.

Reaction Mechanism: Sulphinatodehalogenation and Addition to an Enol Ether

G cluster_0 Radical Generation cluster_1 Radical Addition cluster_2 Elimination & Product Formation reagent CF3-CH(Cl)Br radical •CH(Cl)-CF3 reagent->radical Homolytic Cleavage initiator Na2S2O4 adduct_radical R-C(OR')-CH2-CH(Cl)-CF3          • radical->adduct_radical Addition enol_ether R-C(OR')=CH2 enol_ether->adduct_radical product R-C(=O)-CH=CH-CF3 adduct_radical->product Elimination of •OR'

Caption: Sodium dithionite-initiated radical addition to an enol ether.

Experimental Protocol: Synthesis of a Trifluoromethylated Vinyl Ketone

This protocol describes the synthesis of a trifluoromethylated vinyl ketone through the radical addition of this compound to an enol ether.

Materials:

  • This compound

  • 1-Methoxycyclohexene

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve 1-methoxycyclohexene (1.0 equivalent), this compound (1.5 equivalents), and sodium bicarbonate (2.0 equivalents) in a mixture of acetonitrile and water (1:1 v/v).

  • To this stirred solution, add sodium dithionite (2.0 equivalents) portion-wise over 20 minutes at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • After completion of the reaction (monitored by TLC), add water to the mixture and extract with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding α,β-unsaturated trifluoromethyl ketone.

Expected Outcome: This reaction provides a convenient route to trifluoromethyl-substituted carbonyl compounds in moderate yields. The biphasic solvent system is crucial for the success of the reaction.

Base-Mediated Elimination Reactions: Synthesis of Halogenated Alkenes

Treatment of this compound with a strong base, such as potassium hydroxide, can induce elimination of HBr to generate a highly reactive difluoroethylene intermediate. This intermediate can then be trapped by nucleophiles, such as phenoxides, to afford multi-halogenated alkene derivatives.

Experimental Protocol: Synthesis of Aryl (1-bromo-2-chloro-2,2-difluoro)vinyl Ethers

This protocol, adapted from the literature, outlines the synthesis of a multi-halogenated aryl vinyl ether from a phenol and this compound.

Materials:

  • This compound

  • Phenol (or a substituted phenol)

  • Potassium hydroxide (KOH)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask equipped with a reflux condenser and a magnetic stir bar

  • Inert atmosphere (Argon)

Procedure:

  • Under an argon atmosphere, add ground potassium hydroxide (5.0 equivalents) to a solution of the phenol (1.0 equivalent) in anhydrous DME.

  • Stir the mixture at room temperature for 1 hour to ensure the complete formation of the phenoxide.

  • Add this compound (1.0 equivalent) in small portions to the reaction mixture.

  • Heat the solution to 80 °C and maintain this temperature for 4.5 hours.

  • Cool the reaction mixture to 0 °C and quench by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: This method allows for the synthesis of a variety of multi-halogenated aryl vinyl ethers in moderate to good yields. The pre-formation of the phenoxide is critical for the success of the reaction.

Summary of Applications

The following table summarizes the key synthetic transformations achievable with this compound, highlighting the versatility of this reagent.

Reaction TypeReagentsSubstrate ScopeProduct Type
Organometallic Addition Zn, MgAldehydes, KetonesFluorinated Alcohols
Radical Addition Na₂S₂O₄Electron-rich Alkenes, ArenesFluorinated Ketones, Arenes
Base-Mediated Elimination KOHPhenols, AlcoholsHalogenated Vinyl Ethers

Conclusion: A Versatile Building Block for Fluorine Chemistry

This compound is a versatile and powerful reagent for the introduction of fluorinated moieties into organic molecules. Its differential reactivity, primarily centered around the selective cleavage of the C-Br bond, enables a range of synthetic transformations including organometallic additions, radical reactions, and base-mediated eliminations. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this readily available building block in the synthesis of novel fluorinated compounds for applications in drug discovery, materials science, and beyond. Careful attention to safety and handling procedures is essential for the successful and safe implementation of these methods in the laboratory.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

  • Beilstein J. Org. Chem. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journals. Retrieved January 25, 2026, from [Link]

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Application Notes and Protocols: The Dual Legacy of 1-Bromo-2-chloro-1,1,2-trifluoroethane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Revolution and Revelation

1-Bromo-2-chloro-1,1,2-trifluoroethane, known in the medical world as Halothane, holds a unique position in the annals of medicinal chemistry. Introduced in the 1950s, it revolutionized anesthesiology by offering a nonflammable, potent, and effective inhalational anesthetic, replacing hazardous agents like ether and chloroform.[1] Its development was a triumph of rational drug design for its time, seeking to balance anesthetic potency with physical properties suitable for clinical use.

However, the story of halothane is not just one of success. It is also a profound lesson in pharmacokinetics, metabolism, and immunotoxicology. The very processes that the body uses to eliminate halothane can, in a small subset of patients, lead to severe, immune-mediated liver injury.[2][3] This dark side of halothane has made it a critical case study for researchers, scientists, and drug development professionals, offering invaluable insights into the mechanisms of adverse drug reactions.

Beyond its clinical role, the unique chemical structure of halothane has afforded it a niche but valuable application in synthetic organic chemistry as a building block for creating complex fluorinated molecules.[4] This guide provides an in-depth exploration of these dual applications, presenting not just the established knowledge but also the practical protocols that allow researchers to investigate and utilize this fascinating molecule.

PropertyValueReference
IUPAC Name 2-Bromo-2-chloro-1,1,1-trifluoroethane[2]
Chemical Formula C₂HBrClF₃[2]
Molar Mass 197.38 g·mol⁻¹[2]
Appearance Colorless, volatile liquid[1]
Odor Pleasant, sweet, chloroform-like[1]
Boiling Point 50.2 °C (122.4 °F)[2]
Density 1.871 g/cm³ (at 20 °C)[2]
Blood:gas partition coefficient 2.3[2]

PART 1: Application in Anesthesiology & Mechanistic Toxicology

The primary and most well-known application of halothane is as a general anesthetic. Its utility stems from its ability to rapidly induce and maintain a state of unconsciousness, muscle relaxation, and amnesia, though it is a poor analgesic.[1][5]

The Neuropharmacological Basis of Anesthesia

The precise mechanism of action for general anesthetics remains an area of active research, but it is understood that halothane exerts its effects by modulating the activity of multiple ion channels and neurotransmitter receptors in the central nervous system.[2] This multi-target action is what leads to the global depression of neuronal activity required for anesthesia.[1][6]

Key molecular targets include:

  • Potentiation of Inhibitory Receptors: Halothane enhances the function of inhibitory GABA-A and glycine receptors.[2][7] By increasing the influx of chloride ions into neurons, it causes hyperpolarization, making the neurons less likely to fire.

  • Inhibition of Excitatory Receptors: It acts as an antagonist at NMDA receptors and inhibits nicotinic acetylcholine (nACh) and voltage-gated sodium channels, thereby reducing excitatory neurotransmission.[2]

  • Activation of Potassium Channels: Halothane activates certain potassium channels, including twin-pore K+ channels, which contributes to neuronal hyperpolarization and reduced excitability.[2][6]

Halothane_MoA cluster_inhibitory Inhibitory Neurotransmission cluster_excitatory Excitatory Neurotransmission Halothane Halothane GABA_A GABA-A Receptors Halothane->GABA_A Potentiates Glycine Glycine Receptors Halothane->Glycine Potentiates K_Channels Twin-Pore K+ Channels Halothane->K_Channels Activates NMDA NMDA Receptors Halothane->NMDA Inhibits Na_Channels Voltage-Gated Na+ Channels Halothane->Na_Channels Inhibits nACh nACh Receptors Halothane->nACh Inhibits CNS_Depression CNS Depression (Anesthesia) GABA_A->CNS_Depression Leads to Glycine->CNS_Depression Leads to K_Channels->CNS_Depression Leads to NMDA->CNS_Depression Contributes to Na_Channels->CNS_Depression Contributes to nACh->CNS_Depression Contributes to

Caption: Proposed multi-target mechanism of action for halothane.

Metabolic Pathways: The Genesis of Toxicity

While 60-80% of inhaled halothane is eliminated unchanged via the lungs, a clinically significant fraction (up to 20%) is metabolized by the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2][3] This metabolism is the critical initiating event in halothane-induced hepatotoxicity. Two main pathways are involved, their dominance dictated by the oxygen tension within the liver.[6][8]

  • Oxidative Pathway: Under normal oxygen conditions (normoxia), CYP2E1 metabolizes halothane to an unstable intermediate, which then breaks down to form trifluoroacetic acid (TFA) and releases bromide and chloride ions.[3][8] A key reactive intermediate in this pathway is trifluoroacetyl chloride, which can covalently bind to liver proteins.[9]

  • Reductive Pathway: Under low oxygen conditions (hypoxia), CYP2A6 and CYP3A4 can metabolize halothane via a reductive pathway.[6][8] This pathway generates reactive free radical intermediates, which are believed to be responsible for the mild, self-limiting hepatotoxicity (Type 1) seen in some patients.[6]

Halothane_Metabolism cluster_oxidative Oxidative Pathway (Normoxia) cluster_reductive Reductive Pathway (Hypoxia) Halothane Halothane (CF3CHBrCl) CYP2E1 CYP2E1 Halothane->CYP2E1 CYP2A6_3A4 CYP2A6 / CYP3A4 Halothane->CYP2A6_3A4 TFA_Chloride Trifluoroacetyl Chloride (CF3COCl) CYP2E1->TFA_Chloride TFA_Adducts TFA-Protein Adducts (Neoantigens) TFA_Chloride->TFA_Adducts Covalent Binding to Liver Proteins TFA Trifluoroacetic Acid (TFA) (Excreted) TFA_Chloride->TFA Hydrolysis Radicals Reactive Free Radicals (CTE, CDE) CYP2A6_3A4->Radicals Type1_Toxicity Mild Hepatotoxicity (Type 1) Radicals->Type1_Toxicity

Caption: Hepatic metabolic pathways of halothane.

Immunoallergic Hepatotoxicity: A Medicinal Chemistry Paradigm

The most severe form of halothane toxicity (Type 2) is a rare but potentially fatal immunoallergic hepatitis.[6] This reaction is not caused by the parent drug but by the host's immune response to the metabolites produced by the oxidative pathway.

The trifluoroacetyl chloride intermediate covalently binds to lysine residues on various liver proteins, creating novel protein structures known as trifluoroacetyl (TFA) protein adducts.[3][6][10] These modified proteins are not recognized as "self" by the immune system. They are processed by antigen-presenting cells (APCs) and presented to T-cells, initiating an adaptive immune response.[11] This leads to the production of anti-TFA antibodies and a cytotoxic T-cell attack on hepatocytes that display these neoantigens, resulting in massive centrilobular liver necrosis.[6][10]

This mechanism is a classic example of a hapten-carrier model, where the small molecule metabolite (TFA, the hapten) becomes immunogenic only after binding to a larger protein (the carrier). The study of halothane hepatitis has been instrumental in understanding the principles of immune-mediated adverse drug reactions.

Halothane_Hepatitis Halothane Halothane Metabolism TFA_Adducts TFA-Protein Adducts on Hepatocytes Halothane->TFA_Adducts APC Antigen Presenting Cell (APC) Engulfs Adducts TFA_Adducts->APC T_Cell_Activation T-Cell Activation & B-Cell Help APC->T_Cell_Activation Antibodies Anti-TFA Antibodies T_Cell_Activation->Antibodies CTL Cytotoxic T-Cells T_Cell_Activation->CTL Hepatocyte_Lysis Hepatocyte Lysis & Severe Liver Injury (Type 2) Antibodies->Hepatocyte_Lysis Target Hepatocytes CTL->Hepatocyte_Lysis Target Hepatocytes

Caption: Immune-mediated mechanism of severe halothane hepatitis.

Protocol: In Vitro Detection of TFA-Protein Adducts in Hepatocytes

This protocol provides a method to detect the formation of TFA-protein adducts in cultured hepatocytes after exposure to halothane, a key step in investigating its potential for hepatotoxicity.

Objective: To qualitatively and semi-quantitatively assess the covalent binding of halothane metabolites to cellular proteins using Western Blot analysis.

Causality & Self-Validation: This protocol's integrity relies on specific immunodetection. The use of a highly specific anti-TFA antibody ensures that the signal detected corresponds to modified proteins. The inclusion of untreated (vehicle) controls is critical to establish a baseline and confirm that the observed adducts are treatment-dependent. A positive control, such as cells treated with a known inducer of CYP2E1 (e.g., ethanol) prior to halothane exposure, can validate the metabolic pathway's involvement.

Materials:

  • Primary human hepatocytes or HepG2/C3A cell line

  • Cell culture medium and supplements

  • Halothane (liquid)

  • Sealed, gas-tight culture plates or chambers

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibody: Rabbit anti-TFA polyclonal antibody

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Western blot imaging system

Methodology:

  • Cell Seeding & Culture:

    • Seed hepatocytes in 6-well plates at a density of 0.5 x 10⁶ cells/well.

    • Allow cells to attach and form a confluent monolayer (typically 24-48 hours).

  • Halothane Exposure (Critical Step):

    • Rationale: Halothane is highly volatile. Exposure must occur in a sealed system to maintain concentration.

    • Prepare fresh culture medium. For treated wells, add halothane to the desired final concentration (e.g., 1-4 mM). A vehicle control (medium only) must be run in parallel.

    • Gently remove old medium and add the treatment or control medium.

    • Immediately place the culture plates inside a sealed, gas-tight chamber or use specialized sealed plates.

    • Incubate for a defined period (e.g., 24 hours) at 37°C and 5% CO₂.

  • Protein Extraction:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total cellular protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions. This is essential for equal loading in the subsequent steps.

  • Western Blotting:

    • Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-TFA antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection & Analysis:

    • Prepare the ECL substrate and apply it to the membrane.

    • Image the resulting chemiluminescence using a digital imaging system.

    • Expected Outcome: The lanes corresponding to halothane-treated cells should show multiple bands of varying molecular weights, representing different TFA-modified proteins.[10] The control lanes should show no signal. The intensity of the bands provides a semi-quantitative measure of adduct formation.

PART 2: Application in Synthetic Organic Chemistry

The C-Br and C-Cl bonds in halothane, combined with the strong electron-withdrawing effect of the CF₃ group, give it unique reactivity that can be exploited by synthetic chemists. It serves as a valuable source for the trifluoroethyl group, a common motif in modern pharmaceuticals and agrochemicals.

Halothane as a Precursor for Fluorinated Building Blocks

Halothane can be used to generate organometallic reagents, which can then react with various electrophiles (like aldehydes and ketones) to introduce the 1-bromo-1-chloro-2,2,2-trifluoroethyl group into a molecule.[4][12] This is particularly useful because the resulting product contains multiple handles (a hydroxyl group, a bromine, and a chlorine) for further chemical modification.

The most common approach involves an "abnormal" Grignard reaction, where the initially formed Grignard reagent reacts with a second molecule of halothane before reacting with the desired carbonyl compound.[4]

Protocol: Synthesis of a Trifluoroethyl Carbinol via an Abnormal Grignard Reaction

This protocol details the synthesis of 1-(1-bromo-1-chloro-2,2,2-trifluoroethyl)cyclohexan-1-ol using halothane and cyclohexanone.

Objective: To demonstrate the utility of halothane as a reagent for the synthesis of complex fluorinated alcohols.

Causality & Self-Validation: The success of a Grignard reaction is critically dependent on anhydrous (water-free) conditions. All glassware must be oven- or flame-dried, and anhydrous solvents must be used. The reaction progress can be monitored by TLC. The final product structure must be validated by analytical methods like NMR and mass spectrometry to confirm the successful incorporation of the trifluoroethyl group and the retention of the bromine and chlorine atoms.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Halothane (this compound)

  • Cyclohexanone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, dropping funnel, and condenser (all oven-dried)

  • Magnetic stirrer and heating mantle

  • Nitrogen or argon atmosphere setup

Methodology:

  • Apparatus Setup:

    • Assemble a three-necked flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet.

    • Flame-dry the entire apparatus under a stream of nitrogen to remove all traces of moisture. Allow to cool to room temperature.

  • Initiation of the Grignard Reagent:

    • Place magnesium turnings (1.2 eq) in the reaction flask.

    • Add a single small crystal of iodine.

    • Briefly heat the flask with a heat gun until violet iodine vapors are seen. This helps to activate the magnesium surface.

  • Formation of the Grignard Reagent:

    • Rationale: This is an "abnormal" Grignard reaction. Halothane is used in excess as both the reagent and the reactant for the second step.

    • In the dropping funnel, prepare a solution of halothane (2.5 eq) in anhydrous diethyl ether.

    • Add a small portion of the halothane solution to the magnesium turnings. The reaction should initiate, evidenced by bubbling and a gentle refluxing of the ether. If it doesn't start, gentle warming may be required.

    • Once initiated, add the rest of the halothane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the greyish-black mixture at room temperature for 1 hour to ensure complete formation of the reagent.

  • Reaction with Cyclohexanone:

    • Dissolve cyclohexanone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the reaction flask to 0°C using an ice bath.

    • Add the cyclohexanone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture again to 0°C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(1-bromo-1-chloro-2,2,2-trifluoroethyl)cyclohexan-1-ol.

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

References

Sources

Application Notes and Protocols for 1-Bromo-2-chloro-1,1,2-trifluoroethane: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern synthetic chemistry, particularly within the realm of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount objective. Fluorination can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly sought-after commodities. This guide provides an in-depth exploration of 1-bromo-2-chloro-1,1,2-trifluoroethane, a versatile and reactive building block for the synthesis of novel fluorinated compounds.

This document eschews a rigid, templated format in favor of a structure that organically follows the scientific narrative of this unique reagent. We will delve into its core physicochemical properties, explore its distinct reactivity profile governed by the interplay of its halogen substituents, and provide detailed, field-proven protocols for its application in key synthetic transformations. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for the discerning researcher.

Physicochemical Properties and Safety Considerations

This compound, also known as isohalothane, is a halogenated hydrocarbon with the molecular formula C₂HBrClF₃[1]. A clear liquid at room temperature, its physical and chemical properties are summarized in the table below[1][2].

PropertyValueSource
Molecular Weight 197.38 g/mol [1]
Boiling Point 50-55 °C
Density 1.864 g/cm³
Refractive Index ~1.372
CAS Number 354-06-3[1]

Safety Profile: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds and the acidic nature of its sole proton. The presence of three electron-withdrawing fluorine atoms significantly influences the molecule's electronic properties.

The C-Br bond is generally more reactive towards nucleophiles and in the formation of organometallic reagents compared to the C-Cl bond. This chemoselectivity is a cornerstone of its application as a building block, allowing for sequential and controlled functionalization.

G C2HBrClF3 This compound Organometallic Organometallic Reactions (Grignard, Zn, etc.) C2HBrClF3->Organometallic Selective C-Br activation Dehydrohalogenation Dehydrohalogenation C2HBrClF3->Dehydrohalogenation Base-induced elimination Radical Free-Radical Reactions C2HBrClF3->Radical Initiator-induced homolysis NovelCompounds Novel Fluorinated Compounds (e.g., Heterocycles, Pharmaceutically Active Molecules) Organometallic->NovelCompounds Fluoroalkenes Trifluoro-substituted Alkenes Dehydrohalogenation->Fluoroalkenes Radical->NovelCompounds Coupling Coupling Reactions (e.g., Sonogashira) Fluoroalkenes->Coupling Coupling->NovelCompounds

Application Notes and Detailed Protocols

Dehydrohalogenation: Synthesis of Fluorinated Alkenes

A prominent application of halothane and its isomer is in the synthesis of multi-halogenated alkenes through base-induced dehydrohalogenation[3]. These alkenes are valuable intermediates for subsequent cross-coupling reactions. While the following protocol is detailed for the isomer 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), the principles are directly applicable to this compound, with the understanding that the regioselectivity of elimination may differ.

Protocol: Synthesis of Aryl Fluoroalkenyl Ethers from Halothane and Phenols [3]

This protocol describes the synthesis of a series of aryl fluoroalkenyl ethers via the reaction of phenols with halothane in the presence of potassium hydroxide.

Materials:

  • Substituted Phenol (1.0 mmol)

  • 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) (1.0 mmol)

  • Potassium Hydroxide (KOH), ground (5.0 mmol)

  • 1,2-Dimethoxyethane (DME) (5.0 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the phenol (1.0 mmol) in DME (5.0 mL) in a round-bottom flask, add ground KOH (5.0 mmol).

  • Stir the mixture at room temperature for 1 hour under an inert atmosphere to ensure complete formation of the phenoxide. Causality: Pre-formation of the phenoxide is crucial for efficient reaction, as the phenol itself is not sufficiently nucleophilic.

  • Add halothane (1.0 mmol) in small portions to the reaction mixture.

  • Heat the solution to 80 °C and maintain this temperature for 4.5 hours[3]. Causality: The elevated temperature is necessary to promote the elimination and subsequent nucleophilic attack to form the vinyl ether.

  • After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl (40 mL).

  • Extract the aqueous layer with Et₂O (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl fluoroalkenyl ether[3].

Further Applications of the Fluoroalkene Product:

The resulting tri-halogenated alkenyl ethers can be subjected to further transformations, such as Sonogashira cross-coupling reactions, to introduce additional complexity and build highly functionalized molecules[3].

G Start Phenol + Halothane + KOH in DME Step1 Stir at RT, 1h (Phenoxide formation) Start->Step1 Step2 Heat to 80°C, 4.5h (Elimination/Substitution) Step1->Step2 Step3 Workup: Quench, Extract, Dry Step2->Step3 Step4 Purification: Column Chromatography Step3->Step4 Product Aryl Fluoroalkenyl Ether Step4->Product

Organometallic Reactions: Selective Functionalization

The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective formation of organometallic reagents. The C-Br bond is more susceptible to oxidative addition with metals like magnesium or zinc.

Conceptual Protocol: Selective Grignard Reagent Formation

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Assemble the glassware and flame-dry it under a stream of inert gas to remove all traces of moisture.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • Add a small amount of anhydrous ether to cover the magnesium.

  • Prepare a solution of this compound in anhydrous ether in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • The resulting Grignard reagent, presumably (2-chloro-1,1,2-trifluoroethyl)magnesium bromide, can then be used in subsequent reactions with various electrophiles.

Causality: The greater reactivity of the C-Br bond compared to the C-Cl bond with magnesium is expected to lead to the selective formation of the Grignard reagent at the carbon bearing the bromine atom.

Free-Radical Reactions: Sulphinatodehalogenation

The "sulphinatodehalogenation" reaction is a powerful method for the formation of sulfinates and for the polyfluoroalkylation of organic compounds. This reaction typically involves a radical initiator, such as sodium dithionite (Na₂S₂O₄).

Conceptual Protocol: Sulphinatodehalogenation of this compound

Based on literature describing this reaction with related compounds, a general protocol can be outlined.

Materials:

  • This compound

  • Sodium Dithionite (Na₂S₂O₄)

  • A suitable substrate (e.g., an alkene or aromatic compound)

  • A biphasic solvent system (e.g., acetonitrile/water or dichloromethane/water)

  • A phase-transfer catalyst (e.g., tetrabutylammonium bromide), if necessary

Procedure:

  • Combine the substrate, this compound, and the solvent system in a reaction flask.

  • Add sodium dithionite to the mixture.

  • Stir the reaction vigorously at a suitable temperature (often room temperature to slightly elevated temperatures) for the required time.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or NMR).

  • Upon completion, perform a standard aqueous workup, extract the product with an organic solvent, dry, and purify by chromatography or distillation.

Causality: Sodium dithionite initiates the formation of a radical from this compound, which then adds to the substrate, leading to the introduction of the trifluoroethyl group.

Applications in the Synthesis of Novel Compounds for Drug Development

The introduction of fluorinated motifs is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable precursor for introducing the trifluoroethyl group or related fluorinated structures into potential drug candidates.

Example Application Area: Synthesis of Fluorinated Heterocycles

Heterocyclic compounds form the core of a vast number of pharmaceuticals. The incorporation of a trifluoroethyl or a related fluorinated group can significantly modulate the biological activity of these scaffolds. The reactive intermediates generated from this compound, such as the corresponding Grignard reagent or radical species, can be reacted with a variety of heterocyclic precursors to generate novel, fluorinated analogues for biological screening.

Conclusion

This compound is a building block with significant potential for the synthesis of novel fluorinated compounds. Its utility is rooted in the differential reactivity of its carbon-halogen bonds, which allows for selective and controlled functionalization. Through reactions such as dehydrohalogenation, formation of organometallic reagents, and free-radical additions, this compound provides access to a variety of fluorinated intermediates that are valuable in the fields of medicinal chemistry and materials science. The protocols and conceptual frameworks provided in this guide are intended to serve as a practical resource for researchers seeking to leverage the unique properties of this versatile reagent in their synthetic endeavors.

References

  • Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journal of Organic Chemistry, 18, 1567–1574. (2022). [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (354-06-3). Retrieved from [Link]

  • YouTube. (2022, May 1). 1-Bromo-1-chloro-1,2,2-trifluoro ethane. V Science Academy. Retrieved from [Link]

  • YouTube. (2025, December 24). 1-bromo-1-chloro-1,2,2-trifluoroethane - Structure , Formula & Naming #chemistry #iupac_name. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable. The citation refers to a video explaining the structure and naming.)

  • Reddit. (2024, June 17). [general/organic] is "1-bromo-1-chloro-2,2,2-trifluoroethane" or "2-bromo-2-chloro-1,1,1-trifluoroethane" correct according to IUPAC?. r/chemistry. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 1-bromo-1-chloro-2,2,2-trifluoroethane. Retrieved from [Link] (Note: Access to this database may require a subscription).

Sources

Application Notes and Protocols: NMR Spectroscopy of 1-Bromo-2-chloro-1,1,2-trifluoroethane and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Fluorine in Modern Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated compounds in various scientific fields.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of these novel molecules.[2] The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers exceptional sensitivity and a wide chemical shift range, making ¹⁹F NMR a powerful technique for detailed structural analysis.[1]

1-Bromo-2-chloro-1,1,2-trifluoroethane (C₂HBrClF₃) is a chiral halogenated ethane with two stereocenters, making it a valuable model for understanding the complex NMR spectra of polyhalogenated fluorinated compounds. Its structural isomer, halothane, is a well-known anesthetic, highlighting the biological relevance of this class of molecules.[3] A comprehensive NMR analysis is crucial for confirming the constitution, configuration, and conformation of such molecules.

Experimental Protocols

Sample Preparation: Ensuring High-Quality Spectra

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation. For fluorinated compounds, which can be volatile and may interact with common laboratory materials, specific precautions are necessary.

Protocol 1: Standard Sample Preparation for ¹H, ¹⁹F, and ¹³C NMR

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for halogenated compounds. Ensure the solvent is of high purity and low in residual water.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the standard reference (0 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (0 ppm) or an internal standard like trifluorotoluene may be used.

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • Degassing (Optional but Recommended): For sensitive or long-duration experiments, particularly for quantitative ¹⁹F NMR, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can affect relaxation times and spectral resolution. This can be achieved by several freeze-pump-thaw cycles.

  • NMR Tube: Use high-quality, 5 mm NMR tubes. For volatile samples, consider using tubes with a J. Young valve to prevent evaporation.

NMR Instrument Parameters

The following are general guidelines for acquiring high-quality NMR spectra on a 400 MHz spectrometer. Optimal parameters may vary depending on the instrument and sample concentration.

Parameter ¹H NMR ¹⁹F NMR ¹³C NMR
Pulse Program zg30zgflzgpg30
Number of Scans 16-6432-1281024-4096
Relaxation Delay (d1) 2 s2 s2 s
Acquisition Time (aq) 3-4 s1-2 s1-2 s
Spectral Width (sw) 16 ppm250 ppm250 ppm
Transmitter Frequency Offset (o1p) Centered on the spectral region of interestCentered on the spectral region of interestCentered on the spectral region of interest
Temperature 298 K298 K298 K

Spectral Analysis of this compound: A Predictive Approach

Due to the scarcity of published experimental NMR data for this compound, the following analysis is based on established principles of NMR spectroscopy and data from analogous compounds, particularly its isomer, halothane (2-bromo-2-chloro-1,1,1-trifluoroethane).

Molecular Structure and Chirality:

This compound possesses two chiral centers at C1 and C2, leading to the existence of enantiomeric pairs (1R, 2R)/(1S, 2S) and (1R, 2S)/(1S, 2R). This diastereoisomerism will result in distinct NMR spectra for each pair.

Figure 1: Structure of this compound.

¹H NMR Spectroscopy: A Window into the Proton Environment

The single proton in this compound is attached to a carbon bearing both a chlorine and a fluorine atom. This highly electronegative environment will cause a significant downfield chemical shift.

  • Predicted Chemical Shift (δ): Based on data for halothane, where the proton on a carbon adjacent to a -CF₃ group appears at ~5.8 ppm, we can predict a similar, yet distinct, chemical shift for the proton in our target molecule. The presence of a fluorine atom on the same carbon will further deshield the proton. Therefore, a chemical shift in the range of 6.0 - 7.0 ppm is anticipated.

  • Spin-Spin Coupling: The proton will couple to the adjacent fluorine atoms.

    • ²J(H-F) Coupling: A geminal coupling to the fluorine on the same carbon (C1) is expected to be in the range of 40-80 Hz.

    • ³J(H-F) Coupling: Vicinal coupling to the two fluorine atoms on the adjacent carbon (C2) will also be present. The magnitude of ³J(H-F) is highly dependent on the dihedral angle and is typically in the range of 2-20 Hz.

The resulting signal for the proton will be a complex multiplet, likely a doublet of triplets or a more complex pattern if the two fluorine atoms on C2 are diastereotopic.

For comparison, the ¹H NMR of Halothane (CF₃CHBrCl) shows a quartet at approximately 5.8 ppm due to coupling with the three equivalent fluorine atoms of the trifluoromethyl group, with a ³J(H-F) of about 5.3 Hz. [3]

¹⁹F NMR Spectroscopy: Unraveling the Fluorine Framework

¹⁹F NMR is the most informative technique for this molecule, given the three fluorine atoms in two different chemical environments.

  • Predicted Chemical Shifts (δ):

    • -CHFCl group (Fₐ): The single fluorine atom on C1 will experience a chemical shift influenced by the adjacent bromine and the two fluorine atoms on C2. A predicted range would be around -130 to -150 ppm relative to CFCl₃.

    • -CBrF₂ group (Fₑ): The two fluorine atoms on C2 are diastereotopic due to the chirality of C1. Therefore, they are expected to have different chemical shifts. Their chemical shifts will be influenced by the adjacent chlorine and fluorine. A predicted range would be around -60 to -80 ppm .

  • Spin-Spin Coupling:

    • ²J(F-F) Coupling: Geminal coupling between the two diastereotopic fluorine atoms on C2 is expected to be large, typically in the range of 150-300 Hz.

    • ³J(F-F) Coupling: Vicinal coupling between Fₐ and each of the Fₑ atoms will be observed, with magnitudes dependent on the dihedral angles. These couplings are typically in the range of 5-20 Hz.

    • ²J(F-H) and ³J(F-H) Couplings: As discussed in the ¹H NMR section, these couplings will also be present in the ¹⁹F spectrum, further splitting the signals.

The ¹⁹F NMR spectrum is predicted to show three distinct multiplets. The signal for Fₐ will likely be a doublet of doublets (or a more complex multiplet due to coupling with the proton). The signals for the two Fₑ atoms will each be a doublet due to the large geminal coupling and will be further split by the vicinal coupling to Fₐ and the proton.

Figure 2: Predicted spin-spin coupling network in this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will show two distinct signals for the two carbon atoms, each split by coupling to the attached fluorine atoms.

  • Predicted Chemical Shifts (δ):

    • C1 (-CHFCl): This carbon is attached to one fluorine and one chlorine atom. A predicted chemical shift is in the range of 110-130 ppm .

    • C2 (-CBrF₂): This carbon is attached to two fluorine atoms and one bromine atom. A predicted chemical shift is in the range of 90-110 ppm .

  • Spin-Spin Coupling:

    • ¹J(C-F) Coupling: The one-bond coupling between carbon and fluorine is very large, typically in the range of 250-350 Hz. C1 will appear as a doublet, and C2 will appear as a triplet (assuming equal coupling to both fluorine atoms).

    • ²J(C-F) Coupling: Two-bond couplings will also be present. C1 will be split by the two fluorine atoms on C2, and C2 will be split by the fluorine on C1. These couplings are smaller, typically 5-30 Hz.

The proton-decoupled ¹³C NMR spectrum will therefore show a doublet of triplets for C1 and a triplet of doublets for C2.

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H 6.0 - 7.0ddt²J(H-F) ≈ 40-80; ³J(H-F) ≈ 2-20
¹⁹F (Fₐ) -130 to -150ddt³J(F-F) ≈ 5-20; ²J(F-H) ≈ 40-80
¹⁹F (Fₑ) -60 to -80ddd (each)²J(F-F) ≈ 150-300; ³J(F-F) ≈ 5-20; ³J(F-H) ≈ 2-20
¹³C (C1) 110 - 130dt¹J(C-F) ≈ 250-350; ²J(C-F) ≈ 5-30
¹³C (C2) 90 - 110td¹J(C-F) ≈ 250-350; ²J(C-F) ≈ 5-30

Table 1: Predicted NMR Spectral Data for this compound.

NMR Spectroscopy of Derivatives

The principles outlined above can be extended to the analysis of derivatives of this compound. Structural modifications will lead to predictable changes in the NMR spectra.

  • Substitution of Bromine or Chlorine: Replacing Br or Cl with another group will significantly alter the chemical shifts of the nearby nuclei. For example, replacement with a less electronegative group will cause an upfield shift.

  • Modification of the Carbon Skeleton: Extending the carbon chain or introducing unsaturation will introduce new signals and coupling patterns.

Example: Hypothetical Derivative - 1-Bromo-2-phenyl-1,1,2-trifluoroethane

In this derivative, the chloro group is replaced by a phenyl group.

  • ¹H NMR: The proton signal would likely shift slightly upfield due to the replacement of the electronegative chlorine. Additional signals for the aromatic protons would appear in the 7-8 ppm region.

  • ¹⁹F NMR: The chemical shifts of the fluorine atoms would be significantly affected by the magnetic anisotropy of the phenyl ring.

  • ¹³C NMR: New signals for the aromatic carbons would be observed.

Conclusion

NMR spectroscopy is an exceptionally powerful tool for the detailed structural analysis of this compound and its derivatives. By carefully analyzing the chemical shifts and the complex spin-spin coupling patterns in ¹H, ¹⁹F, and ¹³C NMR spectra, it is possible to elucidate the complete structure and stereochemistry of these important fluorinated molecules. While this guide provides a predictive framework based on established principles and data from analogous compounds, the acquisition of experimental data for the title compound remains a crucial step for definitive structural assignment. The protocols and interpretive strategies outlined herein provide a solid foundation for researchers and scientists working with this class of compounds.

References

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  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

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  • Tkadlecová, M., Havlíček, J., & Dohnal, V. (1995). Association between halothane and oxygenated solvents by 1H NMR spectroscopy. Canadian Journal of Chemistry, 73(9), 1406-1411.
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Application Note: Mass Spectrometric Characterization of 1-Bromo-2-chloro-1,1,2-trifluoroethane Dehydrohalogenation Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the analysis of reaction products originating from the dehydrohalogenation of 1-bromo-2-chloro-1,1,2-trifluoroethane. The primary analytical technique employed is gas chromatography coupled with mass spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are engaged in the analysis of halogenated organic compounds. We will explore the rationale behind the experimental design, from sample preparation and reaction conditions to the interpretation of mass spectral data, including characteristic fragmentation patterns of the resulting haloalkene products.

Introduction: The Analytical Challenge of Mixed Halogenated Alkanes

This compound is a complex halogenated alkane with multiple potential reaction pathways. Its analysis and the characterization of its reaction products are crucial for various applications, from understanding its environmental fate to its use as a building block in organic synthesis. Dehydrohalogenation, the elimination of a hydrogen halide, is a common reaction for such compounds, leading to the formation of alkenes.[1][2] Due to the presence of two different halogens (bromine and chlorine) and a single hydrogen atom, the dehydrohalogenation of this compound can yield two distinct haloalkene products, as depicted in Figure 1.

The identification and differentiation of these isomeric products necessitate a robust analytical method. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for this purpose, offering both the separation of volatile compounds and their unambiguous identification based on their mass-to-charge ratio (m/z) and characteristic fragmentation patterns.[3][4] This note will focus on a typical dehydrohalogenation reaction using a strong base and the subsequent GC-MS analysis of the product mixture.

Predicted Reaction: Dehydrohalogenation Pathway

The dehydrohalogenation of this compound using a strong, non-nucleophilic base such as sodium ethoxide in ethanol is expected to proceed via an E2 elimination mechanism.[1] This reaction will result in the formation of two primary products:

  • Product A: 1-Chloro-1,2,2-trifluoroethene (by elimination of HBr)

  • Product B: 2-Bromo-1,1,2-trifluoroethene (by elimination of HCl)

The reaction is illustrated in the following diagram:

Figure 1: Dehydrohalogenation of this compound.

Experimental Protocol

This section details the procedures for the dehydrohalogenation reaction and the subsequent GC-MS analysis of the product mixture.

Materials and Reagents
  • This compound (≥99% purity)

  • Sodium ethoxide (≥98% purity)

  • Anhydrous ethanol (200 proof)

  • Dichloromethane (DCM), HPLC grade

  • Deionized water

  • Anhydrous sodium sulfate

  • GC-grade helium

Dehydrohalogenation Reaction Procedure
  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of sodium ethoxide in 20 mL of anhydrous ethanol.

  • Slowly add 2.0 g of this compound to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.

  • After cooling to room temperature, quench the reaction by slowly adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract three times with 15 mL portions of dichloromethane.

  • Combine the organic layers and wash with 20 mL of deionized water, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator at low temperature to avoid loss of the volatile products.

  • Dilute the resulting residue in a known volume of dichloromethane for GC-MS analysis.

GC-MS Analysis Workflow

The following diagram outlines the analytical workflow from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dehydrohalogenation Reaction B Work-up and Extraction A->B C Dilution in Dichloromethane B->C D Injection into GC C->D E Chromatographic Separation D->E F Elution into MS E->F G Electron Ionization (70 eV) F->G H Mass Analysis (Quadrupole) G->H I Total Ion Chromatogram (TIC) H->I J Mass Spectrum of Each Peak I->J K Library Search (e.g., NIST) J->K L Fragmentation Pattern Analysis J->L M Isotopic Peak Analysis J->M N Product Identification K->N L->N M->N

Figure 2: GC-MS analysis workflow.

Recommended GC-MS Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrumentation used.

Parameter Setting Rationale
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA non-polar column suitable for the separation of volatile non-polar compounds.
Injection Volume1 µL
Inlet Temperature250 °CEnsures rapid volatilization of the analytes.
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program40 °C (hold 2 min), ramp to 150 °C at 10 °C/minProvides good separation of the volatile products.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for volatile organic compounds.[5]
Ionization Energy70 eVPromotes reproducible fragmentation patterns.
Source Temperature230 °C
Quadrupole Temp.150 °C
Mass Range35 - 250 m/zCovers the expected molecular ions and fragments.
Solvent Delay2 minPrevents the solvent peak from damaging the detector.

Data Analysis and Interpretation

Expected Chromatographic Separation

The two primary dehydrohalogenation products, 1-chloro-1,2,2-trifluoroethene and 2-bromo-1,1,2-trifluoroethene, are expected to have different retention times on a non-polar GC column due to differences in their boiling points and polarities. The less polar and more volatile compound will typically elute first. Any unreacted starting material will also be separated and can be identified.

Mass Spectral Fragmentation Analysis

The mass spectra of the eluted compounds will provide definitive identification. The presence of chlorine and bromine atoms will be evident from their characteristic isotopic patterns.[5]

  • Chlorine: Two major isotopes, 35Cl and 37Cl, in an approximate 3:1 abundance ratio. This results in M+ and M+2 peaks for chlorine-containing fragments.

  • Bromine: Two major isotopes, 79Br and 81Br, in an approximate 1:1 abundance ratio. This results in M+ and M+2 peaks of nearly equal intensity for bromine-containing fragments.

4.2.1. Predicted Mass Spectrum of 1-Chloro-1,2,2-trifluoroethene (Product A)

The molecular formula is C2ClF3. The molecular ion region should exhibit peaks at m/z 116 (for 35Cl) and m/z 118 (for 37Cl) in a 3:1 ratio. Key fragmentation pathways would likely involve the loss of a chlorine atom or a fluorine atom.

4.2.2. Predicted Mass Spectrum of 2-Bromo-1,1,2-trifluoroethene (Product B)

The molecular formula is C2BrF3. The molecular ion region should show prominent peaks at m/z 160 (for 79Br) and m/z 162 (for 81Br) in a 1:1 ratio. Fragmentation will likely involve the loss of a bromine atom or a fluorine atom.

Expected Mass Spectral Data

The following table summarizes the expected key ions for the starting material and the two primary dehydrohalogenation products.

Compound Molecular Formula Molecular Weight (most abundant isotopes) Expected Key Ions (m/z) Notes on Isotopic Patterns
This compoundC2HBrClF3196M+, [M-Br]+, [M-Cl]+, [M-HF]+, [CF2Cl]+, [CF2Br]+Complex pattern due to both Br and Cl.
1-Chloro-1,2,2-trifluoroetheneC2ClF3116116, 118, 81, 66M+ and M+2 in a ~3:1 ratio.
2-Bromo-1,1,2-trifluoroetheneC2BrF3160160, 162, 81, 62M+ and M+2 in a ~1:1 ratio.

Conclusion

This application note provides a comprehensive framework for the analysis of the reaction products of this compound, with a focus on dehydrohalogenation. The detailed GC-MS protocol and the discussion of expected fragmentation patterns offer a robust starting point for researchers in the field. The clear isotopic signatures of chlorine and bromine are key to the confident identification of the resulting haloalkene isomers. This methodology can be adapted for the analysis of other halogenated compounds and their reaction products, providing a valuable tool for chemical synthesis and analysis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9628, this compound" PubChem, [Link].

  • AUS-e-TUTE. "Dehydrohalogenation of Haloalkanes (alkyl halides) Chemistry Tutorial" ausetute.com, [Link].

  • Wikipedia. "Dehydrohalogenation" Wikipedia, [Link].

  • National Institute of Standards and Technology. "this compound" NIST Chemistry WebBook, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 92758, 1-Chloro-1,2,2-trifluoroethane" PubChem, [Link].

  • National Institute of Standards and Technology. "2-Bromo-1,1,1-trifluoroethane" NIST Chemistry WebBook, [Link].

  • Agilent Technologies. "Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS" Agilent, [Link].

  • U.S. Environmental Protection Agency. "Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)" EPA, [Link].

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Application Notes & Protocols: 1-Bromo-2-chloro-1,1,2-trifluoroethane as a Specialized Solvent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the potential utility of 1-bromo-2-chloro-1,1,2-trifluoroethane as a solvent in specialized chemical reactions. While not a conventional laboratory solvent, its unique combination of halogen atoms and fluorine content imparts distinct physicochemical properties that merit exploration. This guide moves beyond a simple recitation of properties to offer a theoretical framework for its application, grounded in the principles of physical organic chemistry and the known behavior of fluorinated solvents. We present its core properties, hypothesize its role in specific reaction classes—most notably radical chemistry—and provide detailed protocols for its safe handling and potential experimental use.

Introduction: Unveiling a Niche Solvent Candidate

This compound (CAS No. 354-06-3) is a halogenated hydrocarbon belonging to the hydrochlorofluorocarbon (HCFC) family.[1] Structurally, it is an isomer of the well-known inhalation anesthetic, Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane).[2] While the anesthetic properties of its isomer have been extensively documented, the application of this compound as a reaction solvent remains a largely unexplored frontier.

The rationale for investigating this compound stems from the growing interest in fluorinated solvents for their unique ability to influence reaction pathways, solubility profiles, and overall chemical reactivity.[3][4] Unlike common hydrocarbon or ethereal solvents, the properties of this compound are dominated by its dense halogen and fluorine content. This guide serves as a foundational resource for scientists considering its use, providing both established data and theoretically-grounded hypotheses for its application.

Physicochemical & Safety Profile

A thorough understanding of a solvent's properties is paramount for its effective and safe implementation. The data below, compiled from authoritative chemical databases, provides the necessary foundation for experimental design.

Physical and Chemical Properties
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 354-06-3[5]
Molecular Formula C₂HBrClF₃[5]
Molecular Weight 197.38 g/mol [1]
Boiling Point 50-55 °C[6]
Density 1.864 g/cm³[6]
Refractive Index 1.3738 @ 20 °C[7]
Appearance Clear Liquid[6]
Safety & Hazard Information

This compound must be handled with appropriate care, adhering to standard laboratory safety protocols for halogenated hydrocarbons. The Globally Harmonized System (GHS) classifications are summarized below.

Hazard ClassGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Protocol 1: Standard Handling and Storage

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to mitigate inhalation risks.[8]

  • Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, chemical splash goggles, and a flame-retardant lab coat.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic waste. Do not dispose of it down the drain.

Theoretical Framework for Application

The decision to employ a niche solvent is driven by the specific demands of a chemical transformation. The molecular architecture of this compound suggests several areas where it could provide a distinct advantage over conventional solvents.

G Solvent This compound Prop1 High Density (1.86 g/cm³) Solvent->Prop1 Prop2 Polar Aprotic Character Solvent->Prop2 Prop3 Weak C-Br Bond Solvent->Prop3 Prop4 Chemical Inertness (C-F, C-Cl bonds) Solvent->Prop4 App1 Biphasic Reactions (Phase Separation) Prop1->App1 App2 Electrochemical Applications (High Dielectric Constant) Prop2->App2 App3 Radical Reactions (Solvent & Reagent) Prop3->App3 App4 Inert Atmosphere (Low Reactivity) Prop4->App4

Figure 1: Key properties of the solvent and their potential applications.

Causality of Solvent Effects
  • Inertness and Polarity: The molecule possesses a significant dipole moment due to the electronegative halogens, rendering it a polar solvent. However, the carbon-fluorine and carbon-chlorine bonds are strong and generally unreactive under standard conditions, providing an inert medium for sensitive reagents. This combination is advantageous for reactions that require a polar environment but are incompatible with protic or highly coordinating solvents.

  • High Density: With a density approaching 1.9 g/cm³, it can facilitate phase separation in biphasic systems or serve as a dense cushion layer for delicate reactions.

  • The Reactive Handle (C-Br Bond): The carbon-bromine bond is the weakest link in the molecule. This feature is not a drawback but rather its most compelling attribute. It can be selectively cleaved under thermal or photochemical conditions to initiate radical chain reactions.[9][10] In this context, the compound acts as both the solvent and a radical initiator or bromine source.

Application Focus: Solvent for Radical Reactions

The most promising application for this compound is in the domain of free-radical chemistry. Conventional radical reactions often use carbon tetrachloride or benzene, solvents now heavily restricted due to toxicity and environmental concerns. This HCFC presents a potential alternative.

The strategy relies on the homolytic cleavage of the C-Br bond to generate a bromine radical, which can then propagate a chain reaction.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Solvent CF₂Br-CHFCl Radicals •Br + •CF₂-CHFCl Solvent->Radicals  hν or Δ RBr R-Br (Product) RH R-H (Substrate) Radicals->RH  H Abstraction R_rad •R R_rad->Solvent  Br Abstraction HBr HBr Term1 •Br + •Br → Br₂ Term2 •R + •Br → R-Br Term3 •R + •R → R-R

Figure 2: Workflow for a hypothetical free-radical bromination reaction.

Protocol 2: (Hypothetical) Free-Radical Bromination of Cumene

This protocol describes a hypothetical procedure for the benzylic bromination of cumene, using this compound as both the solvent and the bromine source.

Objective: To demonstrate the feasibility of using this compound as a solvent and photo-initiator for a selective radical bromination.

Materials:

  • This compound (Solvent)

  • Cumene (Substrate)

  • Quartz reaction vessel with a condenser, magnetic stirrer, and nitrogen inlet

  • UV lamp (e.g., 254 nm)

  • Sodium bicarbonate (5% aq. solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • GC-MS for reaction monitoring

Procedure:

  • Reaction Setup:

    • Assemble the quartz reaction vessel under a nitrogen atmosphere. Causality: A quartz vessel is used for its transparency to UV light, which is necessary for photochemical initiation. An inert atmosphere prevents side reactions with oxygen.

    • Charge the vessel with cumene (e.g., 10 mmol) and this compound (e.g., 50 mL).

    • Begin vigorous stirring.

  • Initiation & Propagation:

    • Position the UV lamp approximately 10 cm from the quartz vessel.

    • Turn on the lamp to begin the reaction. Maintain the reaction temperature at 40-50 °C. Causality: UV irradiation provides the energy for homolytic cleavage of the C-Br bond, initiating the radical chain.[10] The temperature is kept moderate to control the reaction rate and minimize side reactions.

    • Monitor the reaction progress by taking small aliquots every 30 minutes and analyzing them by GC-MS to observe the consumption of cumene and the formation of 2-bromo-2-phenylpropane.

  • Workup & Purification:

    • Once the reaction has reached completion (or desired conversion), turn off the UV lamp and allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize any HBr formed) and then with brine. Causality: The bicarbonate wash is crucial to remove acidic byproducts that could interfere with product stability or subsequent steps.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Causality: The low boiling point of the solvent (50-55 °C) allows for its easy removal under reduced pressure.[6]

    • The crude product can be further purified by column chromatography if necessary.

  • Validation:

    • Confirm the identity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Calculate the yield based on the isolated product mass.

Concluding Remarks for the Research Professional

This compound represents an intriguing, albeit understudied, candidate for specialized solvent applications. Its profile suggests a particular aptitude for hosting and participating in free-radical reactions, offering a potential alternative to more hazardous traditional solvents. The protocols and theoretical frameworks provided herein are intended to serve as a starting point for empirical validation. Researchers in process chemistry and synthetic methodology are encouraged to explore its utility, paying careful attention to the safety guidelines outlined. Further studies into its solubility parameters with various organic and organometallic compounds will be invaluable in defining the full scope of its potential in modern chemical synthesis.

References

  • Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. (n.d.).
  • Material Safety Data Sheet - 1-Bromo-2-fluoroethane. (n.d.). Cole-Parmer.
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  • 1,1,2-Trichloro-1,2,2-trifluoroethane. (n.d.). Wikipedia.
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  • This compound. (n.d.). NIST WebBook.
  • NCERT Solutions for Class 12 Chemistry Chapter 10. (n.d.).
  • Halothane. (n.d.). Wikipedia.
  • Marset, X., Montilla-Verdú, S., Rico, E., & Guijarro, N. (2024). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry.
  • A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • 2-Bromo-1-chloro-1,1,2-trifluoroethane SDS, 354-20-1 Safety Data Sheets. (n.d.). ECHEMI.
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Application Notes and Protocols for Free-Radical Reactions of 1-Bromo-2-chloro-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Halogenated Workhorse

1-Bromo-2-chloro-1,1,2-trifluoroethane, historically known as the anesthetic Halothane, is a dense, non-flammable liquid with the chemical formula CF₃CHClBr.[1] While its clinical use has largely been superseded by modern anesthetics, its unique chemical structure presents a valuable opportunity for synthetic chemists.[1][2] The presence of a relatively weak carbon-bromine bond allows for its selective homolytic cleavage, making it an effective precursor for the generation of the 2-chloro-1,1,2-trifluoroethyl radical (•CHClCF₃). This reactive intermediate can then be engaged in a variety of free-radical reactions, offering a powerful tool for the introduction of the -CHClCF₃ moiety into organic molecules. This is of particular interest to researchers in drug development and materials science, where the incorporation of fluorine-containing groups can significantly modulate the biological and physical properties of a compound.[3]

These application notes provide a comprehensive guide to the free-radical reactions of this compound, with a focus on practical, field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will explore the fundamental principles governing these reactions and provide step-by-step methodologies for their successful implementation in a laboratory setting.

Core Principles of Radical Generation and Reactivity

The utility of this compound in free-radical chemistry hinges on the selective cleavage of the C-Br bond to form the 2-chloro-1,1,2-trifluoroethyl radical. This can be achieved through several initiation methods, each with its own set of advantages and considerations.

Mechanism of Radical Formation and Propagation

The general mechanism for the free-radical addition of this compound to an unsaturated substrate (e.g., an alkene) follows a well-established chain reaction pathway consisting of three key stages: initiation, propagation, and termination.[4]

  • Initiation: The process begins with the generation of a radical species. In the context of this compound, this is typically the homolytic cleavage of the C-Br bond, which is weaker than the C-Cl and C-F bonds. This can be induced by thermal decomposition of an initiator like azobisisobutyronitrile (AIBN), photochemical irradiation, or by a chemical reductant like sodium dithionite.[5][6]

  • Propagation: This stage consists of two key steps. First, the generated 2-chloro-1,1,2-trifluoroethyl radical adds to the double or triple bond of the unsaturated substrate. This addition typically occurs at the less substituted carbon atom, leading to the formation of a more stable radical intermediate (anti-Markovnikov addition).[7] In the second step, this new radical abstracts a bromine atom from another molecule of this compound, thereby forming the final product and regenerating the 2-chloro-1,1,2-trifluoroethyl radical, which continues the chain reaction.

  • Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product.[4]

Application Protocol 1: Sodium Dithionite-Initiated Radical Addition to Alkenes

A particularly effective method for the free-radical addition of this compound to alkenes is the "sulphinatodehalogenation" reaction initiated by sodium dithionite (Na₂S₂O₄).[5] This method is advantageous due to its mild reaction conditions and the use of an inexpensive and readily available initiator. The following protocol is a representative example for the addition to an allylbenzene.

Reaction Scheme:

G reagent1 CF3CHClBr product 1-(2-Bromo-4-chloro-5,5,5-trifluoropentyl)benzene reagent1->product + reagent2 Allylbenzene reagent2->product + Na2S2O4 MeCN/H2O

Caption: Sodium dithionite-initiated addition of this compound to allylbenzene.

Materials and Equipment:
MaterialGradeSupplier
This compound≥99%Sigma-Aldrich
Allylbenzene98%Acros Organics
Sodium Dithionite (Na₂S₂O₄)≥85% (technical)Fisher Chemical
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-Aldrich
Deionized WaterHigh PurityIn-house
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Fisher Chemical
Saturated aqueous Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR Chemicals
Saturated aqueous Sodium Chloride (NaCl)ACS ReagentVWR Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentSigma-Aldrich
Round-bottom flask with magnetic stir bar------
Reflux condenser------
Heating mantle with temperature control------
Separatory funnel------
Rotary evaporator------
Experimental Procedure:
  • Reaction Setup: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add allylbenzene (1.18 g, 10 mmol) and a solution of sodium dithionite (3.48 g, 20 mmol) in a mixture of acetonitrile (20 mL) and water (10 mL).

  • Addition of Halothane: While stirring the mixture at room temperature, add this compound (3.95 g, 20 mmol) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate (20 mL), water (20 mL), and saturated aqueous sodium chloride (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1-(2-bromo-4-chloro-5,5,5-trifluoropentyl)benzene as a mixture of diastereomers.[2]

Expected Results and Characterization:

The reaction typically affords the desired product in moderate to good yields. The product, 1-(2-bromo-4-chloro-5,5,5-trifluoropentyl)benzene, will be a mixture of diastereomers. Characterization can be performed using standard analytical techniques:

  • ¹H NMR: Will show characteristic signals for the aromatic protons and the aliphatic protons of the newly formed pentyl chain.

  • ¹⁹F NMR: Will exhibit a characteristic signal for the CF₃ group.

  • ¹³C NMR: Will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight.

Alternative Initiation Methods

While the sodium dithionite-initiated method is robust, other initiation techniques can also be employed to generate the 2-chloro-1,1,2-trifluoroethyl radical from this compound.

Protocol Outline 2: Photochemical Initiation

Photochemical initiation provides a clean method for radical generation without the need for chemical initiators.

G reagent1 CF3CHClBr product Adduct reagent1->product hv (UV light) reagent2 Alkene reagent2->product +

Caption: Generalized photochemical addition of this compound to an alkene.

Conceptual Workflow:

  • Reaction Setup: A solution of this compound and the alkene in a suitable solvent (e.g., a non-polar solvent like hexane or benzene) is prepared in a quartz reaction vessel.

  • Irradiation: The reaction mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature. The reaction time will depend on the reactivity of the alkene and the light intensity.[6]

  • Work-up and Purification: Similar to the protocol described above, the reaction mixture is worked up by washing with aqueous solutions and purified by column chromatography.

Protocol Outline 3: Thermal Initiation with AIBN

Azobisisobutyronitrile (AIBN) is a common thermal initiator for radical reactions.

G reagent1 CF3CHClBr product Adduct reagent1->product AIBN, Δ reagent2 Alkene reagent2->product +

Caption: Generalized AIBN-initiated addition of this compound to an alkene.

Conceptual Workflow:

  • Reaction Setup: A solution of this compound, the alkene, and a catalytic amount of AIBN are dissolved in a suitable solvent (e.g., benzene, toluene, or cyclohexane) in a round-bottom flask equipped with a reflux condenser.

  • Heating: The reaction mixture is heated to the decomposition temperature of AIBN (typically around 80-100°C) and maintained at that temperature for several hours.

  • Work-up and Purification: The work-up and purification procedures are analogous to those described in the previous protocols.

Safety and Handling Precautions

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin and eyes and may cause respiratory irritation.[8] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information before use.[8] Free-radical reactions can be exothermic and should be carefully monitored.

Conclusion and Future Outlook

The free-radical reactions of this compound offer a versatile and powerful platform for the synthesis of novel fluorinated compounds. The protocols and guidelines presented here provide a solid foundation for researchers to explore the synthetic potential of this readily available building block. The development of new and more efficient initiation methods, as well as the expansion of the substrate scope to include a wider range of unsaturated compounds, will undoubtedly continue to be an active area of research. The ability to introduce the 2-chloro-1,1,2-trifluoroethyl moiety into complex molecules holds significant promise for the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.

References

  • Wikipedia. Halothane. [Link]

  • Master Organic Chemistry. Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Addition of free radicals to unsaturated systems. Part 23. Photochemical and thermal reactions of trifluoroiodomethane with but-2-ene and but-1-ene. [Link]

  • Wikipedia. Free-radical addition. [Link]

  • Beilstein Journals. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). [Link]

  • Save My Exams. Free Radical Substitution of Alkanes (OCR A Level Chemistry A): Revision Note. [Link]

  • ResearchGate. ChemInform Abstract: 1-Bromo-1-chloro-2,2,2-trifluoroethane (Halothane) as a Building Block for Fluorine Compounds. [Link]

  • Samagra. Haloalkanes and Haloarenes. [Link]

  • ResearchGate. Synthesis and reactivity of fluorinated heterocycles. [Link]

  • PubChem. This compound. [Link]

  • NIST WebBook. This compound. [Link]

  • ResearchGate. Synthesis and reactivity of fluorinated heterocycles. [Link]

  • Durham e-Theses. Fluorocarbon synthesis via free-radical reactions. [Link]

  • Master Organic Chemistry. Free Radical Reactions. [Link]

  • CPAChem. Safety data sheet. [Link]

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Application Notes and Protocols for the Use of 1-Bromo-2-chloro-1,1,2-trifluoroethane in Fluorinated Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide on the application of 1-bromo-2-chloro-1,1,2-trifluoroethane (BCTFE) in the synthesis of fluorinated polymers. While direct literature on the use of BCTFE in polymerization is scarce, its structural similarity to other well-studied halofluoroalkanes allows for the development of robust protocols based on established principles of radical telomerization. This guide will focus on the utility of BCTFE as a chain transfer agent (telogen) for the synthesis of low molecular weight fluorinated polymers, or telomers, which are valuable intermediates for further chemical modification and the development of advanced materials.

Introduction: The Role of BCTFE in Fluoropolymer Synthesis

This compound, with the chemical formula C₂HBrClF₃, is a halogenated hydrocarbon.[1][2] Its utility in polymer synthesis is predicated on the lability of the Carbon-Bromine bond under radical conditions. In the presence of a radical initiator and a suitable monomer, such as a fluoroalkene, the C-Br bond can cleave homolytically, initiating a polymer chain. The resulting polymer chain can then abstract a bromine atom from another BCTFE molecule, terminating the chain and generating a new radical to propagate the reaction. This process, known as telomerization, allows for the synthesis of oligomers with a defined end-group derived from the chain transfer agent.

The resulting telomers, possessing a bromine end-group, are valuable precursors for further chemical transformations, enabling the introduction of a wide range of functional groups. This functionality is particularly sought after in the development of specialty fluoropolymers for applications in coatings, surfactants, and as building blocks for more complex macromolecular architectures.

Mechanistic Insight: Radical Telomerization with BCTFE

The telomerization of a fluoroalkene, such as vinylidene fluoride (VDF), with BCTFE as the telogen proceeds via a free-radical chain mechanism. The key steps are outlined below:

  • Initiation: A radical initiator (e.g., a peroxide) decomposes upon heating to generate initial radicals.

  • Chain Transfer (Initiation by Telogen): The initiator radicals abstract a bromine atom from BCTFE to form a 2-chloro-1,1,2-trifluoroethyl radical.

  • Propagation: The 2-chloro-1,1,2-trifluoroethyl radical adds to a monomer molecule (e.g., VDF), initiating the polymer chain growth. This addition typically occurs at the less substituted carbon of the double bond.

  • Chain Transfer (Termination): The growing polymer radical abstracts a bromine atom from another BCTFE molecule, terminating the polymer chain and generating a new 2-chloro-1,1,2-trifluoroethyl radical, which can then initiate a new chain.

This cycle continues, producing a mixture of telomers with varying numbers of monomer units. The molecular weight of the resulting telomers can be controlled by adjusting the molar ratio of the monomer to the chain transfer agent.

Diagram of the Telomerization Workflow

Telomerization_Workflow cluster_reactants Reactants cluster_process Telomerization Process cluster_products Products & Purification BCTFE 1-Bromo-2-chloro- 1,1,2-trifluoroethane (BCTFE) Reactor High-Pressure Reactor BCTFE->Reactor Monomer Fluoroalkene Monomer (e.g., VDF) Monomer->Reactor Initiator Radical Initiator Initiator->Reactor Heating Heating (Thermal Decomposition of Initiator) Reactor->Heating 1. Charge Reactor Polymerization Radical Chain Reaction: Initiation, Propagation, Chain Transfer Heating->Polymerization 2. Initiate Reaction Crude Crude Telomer Mixture Polymerization->Crude 3. Form Telomers Purification Purification (e.g., Distillation, Chromatography) Crude->Purification 4. Isolate Products Telomers Fluorinated Telomers with Bromine End-Group Purification->Telomers

Caption: Workflow for the synthesis of fluorinated telomers using BCTFE.

Detailed Application Protocol: Telomerization of Vinylidene Fluoride (VDF) with BCTFE

This protocol is a representative example for the synthesis of low molecular weight poly(vinylidene fluoride) (PVDF) telomers. The reaction should be conducted in a high-pressure reactor due to the gaseous nature of VDF.

Materials and Equipment
Material/EquipmentSpecifications
Reactants
This compound (BCTFE)≥99% purity
Vinylidene fluoride (VDF)Polymerization grade
Di-tert-butyl peroxide (DTBP)Initiator
AcetonitrileAnhydrous, solvent
Equipment
High-pressure autoclave (e.g., Parr reactor)Hastelloy or stainless steel, equipped with a stirrer, pressure gauge, thermocouple, and inlet/outlet valves
Vacuum pumpFor degassing
Gas cylinder with VDF
Schlenk lineFor inert atmosphere operations
Distillation apparatusFor purification
Experimental Procedure
  • Reactor Preparation:

    • Thoroughly clean and dry the high-pressure autoclave.

    • Assemble the reactor and perform a leak test by pressurizing with nitrogen to at least 1.5 times the expected reaction pressure.

    • Evacuate the reactor and purge with nitrogen several times to ensure an inert atmosphere.

  • Charging the Reactor:

    • Under a nitrogen atmosphere, charge the reactor with this compound (BCTFE), anhydrous acetonitrile, and di-tert-butyl peroxide (DTBP). The molar ratio of BCTFE to VDF will determine the average molecular weight of the telomers; a higher ratio will result in lower molecular weight products.

    • Seal the reactor and cool it in a dry ice/acetone bath.

    • Connect the VDF gas cylinder to the reactor inlet and carefully introduce the desired amount of VDF by monitoring the pressure or by weight.

  • Telomerization Reaction:

    • Place the reactor in a heating mantle and begin stirring.

    • Heat the reactor to the desired reaction temperature (typically 120-140 °C for DTBP). The pressure will increase as the reactor is heated.

    • Maintain the reaction at this temperature for the desired duration (e.g., 4-8 hours). Monitor the pressure, which should decrease as the VDF is consumed.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent any unreacted VDF into a fume hood or a suitable trapping system.

    • Open the reactor and transfer the crude reaction mixture to a round-bottom flask.

    • Remove the acetonitrile solvent by rotary evaporation.

    • The resulting crude telomer mixture can be purified by fractional distillation under reduced pressure to separate the different telomer fractions based on their chain length.

Characterization of the Telomers

The synthesized telomers can be characterized by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for determining the structure of the telomers, confirming the presence of the BCTFE-derived end-groups, and calculating the average degree of polymerization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For lower molecular weight telomers, GC-MS can be used to separate and identify the individual telomer adducts.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution of the telomer mixture.

Potential Applications and Further Functionalization

The bromine-terminated fluorinated telomers synthesized using BCTFE are versatile intermediates for a variety of applications:

  • Synthesis of Block Copolymers: The bromine end-group can be used to initiate controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to synthesize well-defined block copolymers.

  • Introduction of Functional Groups: The bromine can be substituted with a wide range of functional groups (e.g., azides, amines, thiols) via nucleophilic substitution reactions, allowing for the preparation of functional fluorinated materials.

  • Surfactants and Coatings: The combination of a fluorinated chain and a functional headgroup can lead to the development of high-performance surfactants and surface-modifying agents.

Safety Considerations

  • This compound is a chemical that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Vinylidene fluoride is a flammable gas and should be handled with extreme care in a well-ventilated area, away from ignition sources.

  • High-pressure reactions should only be performed by trained personnel using appropriate safety precautions and equipment.

Conclusion

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9628, this compound. Retrieved January 25, 2026 from [Link].

  • NIST (National Institute of Standards and Technology). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link].

  • Tedder, J. M., & Walton, J. C. (1979). Free radical addition to olefins. Part 12.—Addition of bromodifluoromethyl radicals to fluoroethylenes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 75, 1040-1048. [Link]

  • Ameduri, B., & Boutevin, B. (2004).
  • Ameduri, B. (2020). From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments. Chemical Reviews, 120(24), 13611-13691. [Link]

  • Boyer, C., et al. (2012). Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol. Polymers, 4(1), 698-716. [Link]

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Troubleshooting & Optimization

1-Bromo-2-chloro-1,1,2-trifluoroethane reaction side products and impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS No. 354-06-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this versatile, halogenated alkane. Here, we provide in-depth, experience-driven answers to frequently asked questions, troubleshooting protocols, and the chemical reasoning behind the formation of key reaction side products and impurities.

Introduction: The Chemistry of this compound

This compound is a halogenated hydrocarbon with significant applications as a reagent and building block in organic synthesis. It is an isomer of the well-known inhalation anesthetic, Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane).[1] Understanding the potential impurities and side products that can arise during its synthesis and handling is critical for ensuring the purity of the final product and the success of subsequent reactions.

The synthesis of related haloalkanes often involves high-temperature, gas-phase halogenation reactions. For instance, the commercial synthesis of Halothane involves the fluorination of trichloroethylene followed by a high-temperature (450 °C) bromination.[1][2] Such energetic conditions can lead to a variety of side reactions, including over-halogenation, elimination, and rearrangement.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've performed a synthesis of this compound and my GC-MS analysis shows several unexpected peaks. What are the most likely impurities?

This is a common issue stemming from the high-energy conditions often required for halogen exchange and free-radical halogenation reactions. The identity of impurities is directly linked to the synthetic route, but several classes of compounds are consistently observed.

Causality: High-temperature reactions provide the activation energy for multiple reaction pathways beyond the desired substitution. The relative stability of various radical or carbocation intermediates dictates the product distribution.

Common Impurities & Side Products:

  • Unreacted Starting Materials: The most straightforward impurities are residual starting materials and intermediates from the synthetic route.

  • Over-halogenated Products: Aggressive reaction conditions (high temperature or excess halogen) can lead to the substitution of the remaining hydrogen atom or even the replacement of a chlorine atom with bromine.[3] Examples include dibromo-chloro-trifluoroethane isomers.

  • Under-halogenated Products: Incomplete reaction can leave behind precursors like chloro-trifluoroethane.

  • Isomeric Byproducts: Rearrangements can occur, leading to the formation of the more commonly known isomer, 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane).

  • Elimination Products: The presence of any base, or high heat, can promote the elimination of HBr or HCl to form various bromo-chloro-fluoroethene isomers. Reactions of the related compound, Halothane, with bases are known to produce highly reactive difluoroethylene intermediates.[4]

  • Coupling Products: Radical coupling can lead to the formation of larger, C4 molecules.

Below is a summary of potential impurities.

Impurity ClassSpecific Example(s)Likely OriginAnalytical Signature (GC-MS)
Isomers 2-Bromo-2-chloro-1,1,1-trifluoroethaneHigh-temperature rearrangementSimilar mass spectrum, slightly different retention time.
Over-halogenation 1,2-Dibromo-2-chloro-1,1,2-trifluoroethaneExcess bromine; high temperature[3]Higher molecular weight peak with characteristic bromine isotope pattern.
Elimination 1-Bromo-2-chloro-1,2-difluoroetheneThermal stress; basic conditionsLower molecular weight peak; loss of HF.
Halogen Exchange 1,2-Dibromo-1,1,2-trifluoroethaneHigh temperature[3]Higher molecular weight peak; loss of Cl, gain of Br.
Q2: My reaction yield is low, and I'm seeing a significant amount of a lower boiling point fraction. What could be happening?

A low yield accompanied by a volatile fraction often points towards elimination side reactions. The elimination of hydrogen halides (HF, HCl, HBr) from the parent molecule results in the formation of halogenated alkenes, which are typically more volatile (lower boiling point) than their corresponding alkanes.

Causality: The carbon-hydrogen bond is susceptible to abstraction by radicals or deprotonation by bases. The resulting intermediate can then eliminate a halide ion from the adjacent carbon to form a double bond. This process is entropically favored at higher temperatures.

Troubleshooting Protocol:

  • Re-evaluate Reaction Temperature: High temperatures favor elimination.[3] Determine the minimum effective temperature for your reaction through systematic optimization. A temperature increase from 450°C to 600°C can significantly increase the formation of byproducts.[3]

  • Control Stoichiometry: Ensure the molar ratio of your halogenating agent is not excessively high, as this can promote secondary reactions.

  • Check for Basic Contaminants: Ensure all glassware is neutral and that no basic impurities are present in your reagents or solvents, as these can catalyze elimination.[4]

  • Purification: Carefully perform fractional distillation to separate the desired product (boiling point ~50-55 °C)[5] from more volatile alkene impurities. Monitor the fractions by GC-MS to ensure purity.

Experimental Workflows & Methodologies

Protocol 1: General Procedure for Impurity Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for identifying and semi-quantifying volatile impurities in your product.[6][7]

Objective: To separate, identify, and estimate the relative abundance of impurities in a sample of this compound.

Methodology:

  • Sample Preparation: Dilute the crude or purified product in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Column Selection: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms) is typically effective for separating halogenated hydrocarbons based on their boiling points.

  • GC Parameters (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Identify the main product peak based on its expected retention time and mass spectrum.

    • Analyze the mass spectra of other peaks. Look for the characteristic isotopic patterns of chlorine (M, M+2 in a ~3:1 ratio) and bromine (M, M+2 in a ~1:1 ratio) to deduce the elemental composition of fragments and molecular ions.[8]

    • Compare obtained spectra with library databases (e.g., NIST) for tentative identification.

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthesis and potential side reactions.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Trichloroethylene Trichloroethylene Intermediate 2-Chloro-1,1,1-trifluoroethane Trichloroethylene->Intermediate + HF / SbCl3 (130 °C) HF HF Product 2-Bromo-2-chloro- 1,1,1-trifluoroethane (Halothane) Intermediate->Product + Br2 (450 °C) caption Fig 1. Commercial synthesis pathway for Halothane. Side_Reactions cluster_overhalogenation Over-halogenation cluster_elimination Elimination cluster_exchange Halogen Exchange MainProduct C2HBrClF3 (Desired Product) OverBrom C2HBr2ClF2 (Dibromo Product) MainProduct->OverBrom + Br2 / high temp Alkene C2BrClF2 (Alkene Impurity) MainProduct->Alkene - HCl / heat or base Exchange C2HBr2F3 (Cl -> Br Exchange) MainProduct->Exchange high temp caption Fig 2. Common side reaction pathways.

Caption: Fig 2. Common side reaction pathways.

Q3: How can I effectively remove these impurities from my final product?

Purification relies on exploiting differences in the physical properties of the product and its contaminants.

Workflow for Purification and Validation:

Purification_Workflow A Crude Reaction Mixture B Aqueous Wash (e.g., Na2S2O3 to remove excess Br2, then water) A->B C Drying (e.g., MgSO4, Na2SO4) B->C D Fractional Distillation C->D E GC-MS Analysis of Fractions D->E F Purity > 99.5%? E->F G Combine Pure Fractions & Store Properly F->G Yes H Re-distill Impure Fractions F->H No H->D caption Fig 3. Purification and validation workflow.

Caption: Fig 3. Purification and validation workflow.

Expert Insights:

  • Aqueous Wash: A wash with a mild reducing agent like sodium bisulfite or thiosulfate is excellent for quenching and removing unreacted bromine or iodine. Follow with a water wash to remove salts and a brine wash to aid phase separation.

  • Fractional Distillation: This is the most powerful purification technique for this compound. Use a fractionating column with high theoretical plates (e.g., a Vigreux or packed column) and a slow distillation rate. The boiling point of this compound is approximately 50-55 °C. [5]Collect narrow boiling point fractions and analyze each one by GC-MS or ¹⁹F NMR.

  • Storage: Store the purified product in a dark, cool place, preferably under an inert atmosphere (N₂ or Ar) to prevent photochemical degradation. [9] By methodically addressing potential side reactions through optimized conditions and validating purity with appropriate analytical techniques, researchers can confidently use this compound in their synthetic endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). DE1018853B - Process for the preparation of 1, 1, 1-trifluoro- 2- bromo- 2- chloroethane.
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  • NIST/TRC. (n.d.). 1-bromo-1-chloro-2,2,2-trifluoroethane. Web Thermo Tables (WTT). Retrieved from [Link]

  • Wikipedia. (n.d.). Halothane. Retrieved from [Link]

  • MDPI. (2021). Photochemical Degradation of Some Halogenated Anesthetics in Air. Retrieved from [Link]

  • NIH. (n.d.). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). National Center for Biotechnology Information. Retrieved from [Link]

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  • ResearchGate. (n.d.). 1-Bromo-1-chloro-2,2,2-trifluoroethane (Halothane) as a Building Block for Fluorine Compounds. Retrieved from [Link]

  • The University of British Columbia. (2021). Halothane: Biological Mechanisms, Surgical Applications and Side Effects. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • Frankly Chemistry. (2016, May 24). Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH [Video]. YouTube. Retrieved from [Link]

  • Pharmapproach. (2020, June 19). HALOTHANE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Fluorine Notes. (n.d.). 1,1,2-TRIFLUORO - 1,2 - DICHLOROETHANE THERMAL DECOMPOSITION PROCESS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). What is Nucleophilic Substitution?. Retrieved from [Link]

  • GDC Classes. (2019, May 14). SYNTHESIS OF HALOTHANE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM [Video]. YouTube. Retrieved from [Link]

  • Pharma Change. (2012, January 19). Medicinal chemistry of Halothane. Retrieved from [Link]

  • PubMed. (n.d.). Gas-phase positive ion chemistry of 1-bromo-1-chloro-2,2,2-trifluoroethane (halothane) upon electron ionization within an ion trap mass spectrometer. Retrieved from [Link]

  • Publisso. (2023, June 30). Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS). Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Bromo-2-chloro-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS No. 354-06-3). This document is designed for researchers, scientists, and drug development professionals who require this compound in high purity for their work. As an isomer of the well-known anesthetic halothane, achieving high isomeric and chemical purity is critical for reproducible and reliable experimental outcomes. This guide provides practical, field-tested advice in a troubleshooting and FAQ format to address common challenges encountered during purification.

Section 1: Compound Profile & Key Characteristics

Before initiating any purification protocol, a thorough understanding of the compound's physical and chemical properties is paramount. These properties dictate the selection of appropriate purification techniques, particularly fractional distillation.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 354-06-3SynQuest Laboratories[2]
Molecular Formula C₂HBrClF₃SynQuest Laboratories[2]
Molecular Weight 197.38 g/mol PubChem[1]
Boiling Point 50-55 °CChemicalBook[3]
Density ~1.864 g/cm³ChemicalBook[3]
Refractive Index ~1.373 @ 20 °CSynQuest Laboratories[2]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process. The question-and-answer format is designed to help you quickly identify and resolve your problem.

Issue 1: My final product purity is low, with multiple peaks appearing in the Gas Chromatography (GC) analysis.
  • Question: I've performed a fractional distillation, but my GC chromatogram shows several impurity peaks close to my main product peak. What's going wrong?

  • Answer: This is a common issue that typically points to one of three root causes: co-distillation of closely boiling impurities, the presence of an azeotrope, or thermal decomposition.

    • Causality & Solution (Impurities): The synthesis of this compound can generate byproducts such as over-halogenated ethanes or structural isomers (like 2-Bromo-2-chloro-1,1,1-trifluoroethane, also known as halothane)[4]. These often have boiling points very close to the target compound, making separation by standard distillation difficult.

      • Actionable Advice:

        • Increase Column Efficiency: Ensure you are using a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux column of sufficient length or, ideally, a packed column with Raschig rings or metal sponge packing).

        • Optimize Distillation Rate: A slow, steady distillation rate is crucial. A common mistake is to heat the distillation flask too quickly. Aim for a collection rate of approximately 1-2 drops per second. This allows vapor-liquid equilibrium to be established on each theoretical plate, enhancing separation efficiency.

    • Causality & Solution (Thermal Decomposition): Although relatively stable, prolonged heating can cause minor decomposition, introducing new impurities.

      • Actionable Advice: Consider performing the distillation under reduced pressure (vacuum distillation). This lowers the boiling point, reducing the thermal stress on the compound.

    • Troubleshooting Workflow:

      start Low Purity Post-Distillation check_bp Observe Distillation Temperature Range start->check_bp check_gc Analyze Pre-Distillation Sample by GC-MS start->check_gc wide_bp Wide or Fluctuating Boiling Point? check_bp->wide_bp close_peaks Impurities with Close Retention Times? check_gc->close_peaks wide_bp->check_gc No, Stable BP inefficient_col Root Cause: Inefficient Column/ High Distillation Rate wide_bp->inefficient_col Yes isomers Root Cause: Isomeric Impurities close_peaks->isomers Yes solution1 Action: 1. Use High-Efficiency Column 2. Reduce Distillation Rate 3. Consider Vacuum Distillation inefficient_col->solution1 solution2 Action: 1. Optimize GC Method for Isomer Separation 2. Consider Preparative Chromatography isomers->solution2

      Caption: Troubleshooting workflow for low purity after distillation.

Issue 2: My purified liquid is cloudy and/or acidic.
  • Question: After distillation, the collected this compound is slightly cloudy. A pH test of a water wash shows it's acidic. Why?

  • Answer: Cloudiness is almost always due to residual water, while acidity typically stems from dissolved hydrogen halides (HBr, HCl) which are byproducts of the synthesis or slight degradation[5]. These issues must be resolved before final distillation.

    • Causality & Solution: Water has low solubility and forms a separate phase, causing cloudiness. Acidic gases are highly corrosive and can interfere with subsequent reactions. The purification process must include dedicated steps to remove them.

    • Actionable Protocol (Pre-Distillation Wash):

      • Transfer the crude product to a separatory funnel.

      • Add an equal volume of a cold, saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, frequently venting to release CO₂ gas pressure. Shake for 2-3 minutes.

      • Allow the layers to separate and drain the lower aqueous layer.

      • Wash the organic layer with an equal volume of deionized water. Drain the aqueous layer. Repeat this water wash one more time.

      • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

      • Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂). Add in portions and swirl until some of the drying agent flows freely, indicating the liquid is dry.

      • Filter or decant the dried liquid away from the drying agent. It is now ready for fractional distillation.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable method for purifying research-grade this compound?

    • A: For general laboratory-scale purification to achieve >99% purity, the most effective and trusted method is a multi-step process: a basic wash to remove acids, followed by drying, and finally, a meticulous fractional distillation[5]. For separating challenging isomers, preparative gas chromatography may be required[6].

  • Q2: How can I confirm the purity and identity of my final product?

    • A: A combination of analytical techniques is recommended for a self-validating system.

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard. GC provides a quantitative measure of purity by peak area, while MS confirms the identity by comparing the fragmentation pattern to a known standard or library[7].

      • NMR Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR are powerful tools for confirming the precise chemical structure and identifying any isomeric or structural impurities[1].

  • Q3: What are the best practices for storing the purified product?

    • A: this compound should be stored in a tightly sealed, amber glass container to protect it from light and moisture. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases or reactive metals[8]. Proper storage is critical to prevent degradation and maintain purity over time.

  • Q4: My GC analysis shows a broad or tailing peak for the main component. What should I check?

    • A: This is a classic chromatography problem.

      • Injector Issues: The injector temperature may be too low, causing slow volatilization, or too high, causing decomposition. The injector liner could also be contaminated.

      • Column Issues: The column may be contaminated or degraded. Try baking out the column according to the manufacturer's instructions. If that fails, you may need to trim the first few centimeters from the column inlet or replace the column entirely.

      • Carrier Gas: Impurities in the carrier gas can also affect peak shape. Ensure high-purity gas and functioning in-line purifiers are used[9].

Section 4: Standard Operating Protocols

Protocol 1: High-Purity Fractional Distillation

This protocol assumes the product has already been washed and dried as described in the troubleshooting section.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed distillation column (e.g., 30 cm Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

  • Charge the Flask: Add the dried, crude this compound to the distillation flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Place the flask in a heating mantle and begin heating gently.

  • Equilibration: As the liquid begins to boil and the vapor rises into the column, carefully control the heating rate to allow a vapor ring to ascend slowly. Allow the system to equilibrate for 10-15 minutes once the vapor reaches the thermometer bulb.

  • Collect Fractions:

    • Forerun: Collect the first few milliliters of distillate separately. This fraction will contain any low-boiling impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the expected boiling point (approx. 52-53 °C at atmospheric pressure), switch to a clean receiving flask and collect the main product fraction[2]. Maintain a stable head temperature throughout the collection.

    • Final Fraction: If the temperature begins to drop or rise significantly, stop the distillation. The remaining liquid in the flask contains higher-boiling impurities.

  • Analysis: Analyze all collected fractions by GC to confirm purity.

Workflow for Complete Purification and Analysis

cluster_prep Preparation Phase cluster_purify Purification Phase cluster_qc Quality Control Phase crude Crude Product wash 1. Basic Wash (NaHCO₃) 2. Water Wash crude->wash dry Dry with Anhydrous MgSO₄ wash->dry distill Fractional Distillation dry->distill collect Collect Fractions (Forerun, Main, Final) distill->collect analyze Purity Analysis by GC-MS collect->analyze store Store Purified Product (>99% Purity) analyze->store

Caption: Complete workflow from crude product to purified storage.

References

  • Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane. Google Patents.

  • 1-Bromo-1-chloro-1,2,2-trifluoro ethane. V Science Academy via YouTube. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. BYJU'S. [Link]

  • This compound. NIST Chemistry WebBook. [Link]

  • is "1-bromo-1-chloro-2,2,2-trifluoroethane" or "2-bromo-2-chloro-1,1,1-trifluoroethane" correct according to IUPAC? Reddit. [Link]

  • Infrared spectrometry and gas chromatography for determination of halothane in operation rooms. PubMed. [Link]

  • Inhalational anesthetics stereochemistry: optical resolution of halothane, enflurane, and isoflurane. PubMed. [Link]

  • HALOTHANE 0.2^% ANALYSIS BY GAS CHROMATOGRAPHY. British Journal of Anaesthesia. [Link]

  • Halogenated hydrocarbons Anesthetic gases by headspace analysis. Agilent. [Link]

  • Determination of the volatile anesthetics halothane, enflurane, isoflurane, and sevoflurane in biological specimens by pulse-heating GC-MS. PubMed. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-Bromo-2-chloro-1,1,2-trifluoroethane (Halothane)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Bromo-2-chloro-1,1,2-trifluoroethane. This resource is designed for researchers, chemists, and process development professionals to address common challenges and enhance the yield and purity of this important fluorinated hydrocarbon. Here, we move beyond simple protocols to explore the underlying chemical principles that govern this synthesis, providing you with the insights needed to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield in halothane synthesis is a common issue that can often be traced back to several key factors, primarily related to the reaction conditions and the purity of the starting materials. The most prevalent synthesis route involves the reaction of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) with bromine at elevated temperatures.

Underlying Causes & Mechanistic Insights:

  • Sub-optimal Reaction Temperature: The free radical bromination of HCFC-133a is highly temperature-dependent. If the temperature is too low, the rate of reaction will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote undesirable side reactions, such as the formation of di-brominated impurities (e.g., 1,2-dibromo-2-chloro-1,1,1-trifluoroethane) or decomposition of the starting material and product.

  • Inadequate Mixing: In gas-phase reactions, poor mixing of the reactants can lead to localized "hot spots" or areas of high reactant concentration, which can favor the formation of byproducts. In liquid-phase synthesis, inefficient stirring can result in poor mass transfer, limiting the reaction rate.

  • Impurities in Starting Materials: The presence of reactive impurities in the HCFC-133a or bromine can initiate unwanted side reactions, consuming the reactants and generating difficult-to-separate byproducts. For instance, unsaturated impurities can readily react with bromine.

  • Incorrect Stoichiometry: An improper molar ratio of bromine to HCFC-133a can significantly impact the yield. An excess of bromine can lead to over-bromination, while an excess of the starting material will result in a lower conversion rate.

Troubleshooting Protocol:

  • Verify and Calibrate Temperature Control: Ensure that your thermocouple or temperature probe is accurately calibrated and placed correctly to measure the internal reaction temperature.

  • Optimize Reaction Temperature: Begin with a literature-reported temperature range (typically 400-500°C for gas-phase reactions) and perform a systematic study to find the optimal temperature for your specific setup.

  • Improve Mixing Efficiency: For gas-phase reactions, consider using a packed-bed reactor to enhance turbulence and mixing. For liquid-phase reactions, ensure your stirring mechanism is robust and provides good agitation.

  • Analyze Starting Material Purity: Use gas chromatography (GC) or other suitable analytical techniques to assess the purity of your HCFC-133a and bromine. If significant impurities are detected, purify the starting materials before use.

  • Fine-tune Reactant Ratios: Systematically vary the molar ratio of HCFC-133a to bromine to identify the optimal balance between high conversion and minimal byproduct formation.

Experimental Workflow for Yield Optimization

Yield_Optimization cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Refinement P1 Analyze Starting Material Purity (GC) P2 Purify Materials if Necessary P1->P2 R1 Calibrate Temperature and Pressure Sensors P2->R1 Purified Reactants R2 Systematically Vary: - Temperature - Reactant Ratio - Flow Rate/Stirring Speed R1->R2 R3 Monitor Reaction Progress (in-situ IR or GC) R2->R3 A1 Analyze Product Mixture (GC-MS) to Quantify Yield and Byproducts R3->A1 Reaction Mixture A2 Identify Optimal Parameter Set A1->A2

Caption: Workflow for optimizing halothane synthesis yield.

Question 2: I am observing significant amounts of 1,2-dibromo-2-chloro-1,1,1-trifluoroethane and other polyhalogenated impurities. How can I suppress their formation?

Answer:

The formation of polyhalogenated impurities, particularly 1,2-dibromo-2-chloro-1,1,1-trifluoroethane, is a common selectivity issue in halothane synthesis. These byproducts arise from the further reaction of the desired product with the halogenating agent.

Mechanistic Insights:

The free-radical halogenation process does not automatically terminate after the first substitution. The desired product, this compound, still possesses a C-H bond that can be abstracted by a bromine radical, initiating a second bromination step. The relative rates of the primary and secondary bromination reactions determine the selectivity of the synthesis.

Strategies for Suppressing Polyhalogenation:

  • Control of Reactant Stoichiometry: Employing a molar excess of the hydrocarbon substrate (HCFC-133a) relative to bromine can statistically favor the reaction of bromine with the starting material over the mono-brominated product.

  • Lowering Reaction Temperature: While a sufficiently high temperature is needed to initiate the reaction, excessively high temperatures can increase the rate of the less selective secondary bromination. A careful optimization of the temperature profile is crucial.

  • Use of a Moderator Gas: In gas-phase reactions, introducing an inert gas such as nitrogen or argon can help to dissipate heat more effectively, preventing localized hot spots that can promote over-bromination.

  • Reactor Design: The choice of reactor can influence selectivity. For example, a plug flow reactor (PFR) can provide better control over residence time and temperature profiles compared to a continuously stirred-tank reactor (CSTR), which can help to minimize byproduct formation.

Comparative Table of Reaction Parameters:

ParameterLow Selectivity ConditionHigh Selectivity ConditionRationale
HCFC-133a : Br₂ Ratio < 1 : 1> 1.2 : 1Increases the probability of Br radical reacting with starting material.
Temperature High End of Range (>500°C)Optimized Mid-Range (e.g., 420-460°C)Reduces the rate of secondary bromination.
Residence Time LongShortMinimizes the time for the product to undergo further reaction.
Question 3: My purified product still shows impurities after distillation. What are some advanced purification strategies?

Answer:

While fractional distillation is the primary method for purifying this compound, closely boiling impurities can be challenging to remove completely.

Common Impurities and Their Boiling Points:

CompoundBoiling Point (°C)
2-chloro-1,1,1-trifluoroethane (HCFC-133a)6.1
This compound 50.2
1,2-dichloro-1,1,2-trifluoroethane35.7
1,2-dibromo-2-chloro-1,1,1-trifluoroethane~93

Advanced Purification Protocol:

  • Aqueous Washing: Before distillation, wash the crude product with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate. This will remove any unreacted bromine, which can cause discoloration and degradation of the product over time. Follow this with a wash with deionized water to remove any remaining salts.

  • Drying: Thoroughly dry the washed product using a suitable drying agent like anhydrous calcium chloride or magnesium sulfate. Water can form azeotropes with the product or impurities, complicating the distillation process.

  • High-Efficiency Fractional Distillation:

    • Use a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column).

    • Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium to be established at each stage of the column.

    • Monitor the head temperature closely. A stable head temperature indicates that a pure fraction is being collected. Collect the fraction that distills at the boiling point of this compound (50.2°C).

  • Preparative Gas Chromatography (Prep-GC): For very high purity requirements, such as for analytical standards or pharmaceutical applications, preparative gas chromatography can be employed to separate the desired product from closely boiling impurities.

Purification Workflow Diagram

Purification_Workflow A Crude Reaction Mixture B Aqueous Wash (e.g., NaHSO₃ solution) A->B Remove unreacted Br₂ C Water Wash B->C Remove salts D Drying (e.g., Anhydrous CaCl₂) C->D Remove water E High-Efficiency Fractional Distillation D->E Separate by boiling point F Collect Fraction at 50.2°C E->F G Purity Analysis (GC) F->G H High-Purity Product G->H Purity Confirmed

Caption: Step-by-step purification workflow for halothane.

References

  • Title: Halothane Source: Wikipedia URL: [Link]

  • Source: Google Patents (US Patent US4874900A)

Stability and storage conditions for 1-Bromo-2-chloro-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Answering your questions on the stability and storage of 1-Bromo-2-chloro-1,1,2-trifluoroethane, this guide provides in-depth technical assistance for researchers and scientists. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and maintain laboratory safety.

Technical Support Center: this compound

This guide addresses common questions and troubleshooting scenarios encountered when working with this compound (CAS: 354-06-3). Note that this compound is an isomer of the more commonly known anesthetic, Halothane (2-Bromo-2-chloro-1,1,1-trifluoroethane, CAS: 151-67-7). While they share some properties, it is crucial to refer to data specific to the isomer in your possession.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

Proper storage is the first and most critical step in maintaining the chemical's integrity. The primary goal is to prevent degradation from environmental factors.

Answer: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] Some suppliers of related compounds recommend refrigeration at temperatures between 2°C to 8°C.[4] While generally stable, the compound can be sensitive to light and heat, which can initiate decomposition.[5] Therefore, storing it away from direct sunlight and heat sources is imperative. For security and safety, particularly in a shared lab space, it is also recommended to store the container locked up.[6]

The causality here is straightforward: limiting exposure to thermal and photolytic energy minimizes the potential for bond cleavage, which leads to the formation of acidic and corrosive byproducts. A cool, dark, and dry environment is the best defense against degradation.

Q2: How stable is the compound and what are the signs of degradation?

Understanding the stability profile is key to troubleshooting experiments where this reagent is used.

Answer: this compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under certain circumstances.

  • Degradation Pathways: Exposure to light and/or high heat can cause the compound to decompose.[5] This process can lead to the formation of volatile acidic compounds such as hydrogen fluoride, hydrogen chloride, and hydrogen bromide.[5]

  • Signs of Degradation:

    • Discoloration: A pure compound should be a clear, colorless liquid.[7] Any appearance of a yellow or brownish tint can indicate decomposition.

    • Acrid Odor: The formation of acidic byproducts may produce a sharp, acidic smell.

    • Corrosion of Container: If stored in an incompatible metal container, you may observe tarnishing or corrosion.

    • pH Shift in Solutions: If used in an unbuffered aqueous solution, a decrease in pH could suggest the presence of acidic degradation products.

To mitigate degradation, some formulations of its isomer, Halothane, contain 0.01% thymol as a stabilizer. It is crucial to check the certificate of analysis for your specific product to see if a stabilizer is present.

Q3: What materials should I avoid when working with this compound?

Material compatibility is a critical safety and experimental integrity consideration.

Answer: This compound exhibits incompatibility with several common laboratory materials. Direct contact should be avoided to prevent both degradation of the compound and damage to your equipment.

  • Metals: The compound and its potential degradation products can be corrosive. It is known to tarnish most metals. Therefore, using glass or inert polymer-lined equipment is highly recommended for handling and reactions.

  • Plastics and Rubber: It is incompatible with many types of rubber and plastics. Components such as seals, gaskets, and tubing should be made from chemically resistant materials like PTFE or Kalrez®. Standard rubber or plastic stoppers and tubing are likely to swell, soften, or degrade upon contact, leading to contamination of your experiment.

  • Strong Oxidizing Agents: As with many halogenated hydrocarbons, reactions with strong oxidizing agents should be avoided due to the potential for vigorous or explosive reactions.

The underlying principle is the reactivity of halogenated compounds. The carbon-halogen bonds can be susceptible to attack, and the compound itself can act as a solvent that damages non-resistant polymers.

Troubleshooting Guide

My experiment is yielding unexpected byproducts or low yield. Could the reagent be the problem?

When experiments go awry, systematically evaluating each component is essential. Here’s how to determine if your this compound is the culprit.

Answer: Yes, the purity and stability of the reagent are paramount. If you suspect an issue, follow this troubleshooting workflow.

Step 1: Visual Inspection

  • Check the liquid for any discoloration or particulate matter. As mentioned, it should be colorless.[7]

Step 2: Check Storage History

  • Was the bottle left on the benchtop for an extended period?

  • Was the cap sealed tightly?

  • Has it been stored in a cool, dark place as recommended?[2][3]

Step 3: Analytical Verification

  • If you have the capability, re-verify the purity. A simple method is to check the refractive index, which should be around 1.372.[7]

  • For a more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. This will not only confirm the identity and purity but also reveal any degradation products or contaminants.

  • 1H NMR or 19F NMR spectroscopy can also provide a clear picture of the compound's integrity.

If degradation is confirmed, the reagent should be disposed of as hazardous waste according to your institution's guidelines.[8]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical process for investigating experimental issues potentially related to the reagent's quality.

G start Unexpected Experimental Results check_reagent Suspect Reagent Integrity: This compound start->check_reagent visual_check Step 1: Visual Inspection (Color, Particulates) check_reagent->visual_check is_clear Is it clear & colorless? visual_check->is_clear storage_review Step 2: Review Storage & Handling History is_ok_storage Stored correctly? storage_review->is_ok_storage analytical_verify Step 3: Analytical Verification (e.g., GC-MS, NMR) is_pure Is it pure? analytical_verify->is_pure is_clear->storage_review Yes dispose Degradation Confirmed. Quarantine & Dispose of Reagent. is_clear->dispose No is_ok_storage->analytical_verify Yes is_ok_storage->dispose No reagent_ok Reagent likely OK. Investigate other experimental variables. is_pure->reagent_ok Yes is_pure->dispose No

Caption: Troubleshooting flowchart for reagent integrity issues.

Quantitative Data Summary

ParameterRecommended ConditionRationaleSource(s)
Storage Temperature Cool; Refrigerate (2-8°C)Minimizes thermal decomposition.[2][3][4]
Light Exposure Store in the darkPrevents photolytic degradation.[5]
Atmosphere Dry, well-ventilated areaPrevents hydrolysis and ensures safety.[1][2][3]
Container Tightly sealed, original containerPrevents volatilization and contamination.[1][9]
Boiling Point 50-55°CVolatile liquid, requires a tight seal.[7]
Density ~1.864 g/cm³Useful for calculations and purity checks.[7]

Experimental Protocol: Safe Handling and Aliquoting

This protocol describes a self-validating system for handling this compound to minimize risk and prevent contamination.

Objective: To safely transfer a precise volume of the reagent from the main stock bottle to a reaction vessel.

Materials:

  • This compound in original container

  • Chemically resistant gloves (e.g., Viton®, laminate)

  • Splash goggles and face shield

  • Lab coat

  • Calibrated glass syringe with PTFE-tipped plunger or a positive displacement pipette

  • Inert reaction vessel (e.g., borosilicate glass)

  • Fume hood

Procedure:

  • Preparation and Safety Check:

    • Ensure the fume hood is operational with adequate airflow.

    • Don appropriate Personal Protective Equipment (PPE). This compound can cause serious eye, skin, and respiratory irritation.[6][10]

    • Place absorbent, chemically resistant pads on the work surface of the fume hood to contain any potential drips.

  • Equilibration:

    • If the reagent is stored under refrigeration, allow the sealed bottle to warm to ambient temperature before opening. This prevents atmospheric moisture from condensing inside the bottle, which could lead to hydrolysis over time.

  • Dispensing:

    • Securely clamp the stock bottle and the receiving vessel inside the fume hood.

    • Uncap the stock bottle. To prevent cross-contamination, never place the cap on the work surface. Hold it or place it on a clean, inert surface like a PTFE sheet.

    • Using a clean, dry glass syringe or positive displacement pipette, slowly withdraw the desired volume of the liquid. Avoid creating aerosols.

    • Dispense the liquid into the reaction vessel, touching the tip of the syringe/pipette to the inner wall of the vessel to ensure a complete transfer.

  • Sealing and Storage:

    • Immediately and tightly recap the main stock bottle.

    • Wipe the exterior of the bottle with a disposable towel if necessary.

    • Return the stock bottle to its designated cool, dark, and secure storage location.[1][6]

  • Cleanup:

    • Rinse the syringe or pipette tip immediately with a suitable solvent (e.g., acetone), collecting the waste in a designated halogenated waste container.

    • Dispose of all contaminated disposable materials (gloves, pads, towels) in the appropriate solid hazardous waste stream.

This protocol is self-validating because adherence to each step—from equilibration to cleaning—is designed to preserve the reagent's purity for subsequent use and ensure user safety.

References

  • Safety Data Sheet for 2-Bromo-2-chloro-1,1,1-trifluoroethane. Santa Cruz Biotechnology.

  • Safety Data Sheet for 1-Bromo-1-chloro-2,2,2-trifluoroethane. Fisher Scientific.

  • 1-Bromo-1-chloro-2,2,2-trifluoroethane Product Page. PDQ Scientific.

  • Safety (MSDS) data for 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane). Physical and Theoretical Chemistry Laboratory, Oxford University.

  • 2-Bromo-1-chloro-1,1,2-trifluoroethane SDS. ECHEMI.

  • Safety Data Sheet for 1-Bromo-1-chloroethane. Thermo Fisher Scientific.

  • 2-Bromo-2-chloro-1,1,1-trifluoroethane Product Page. Sigma-Aldrich.

  • 2-BROMO-1,1,1-TRIFLUOROETHANE Information. Guidechem.

  • This compound Summary. PubChem, National Center for Biotechnology Information.

  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. BYJU'S.

  • Safety data sheet for 1-Bromo-1-chloro-2,2,2-trifluoroethane. CPAChem.

  • This compound. NIST Chemistry WebBook.

  • How to Dispose of Waste Anesthesia Agent. Anesthesia Patient Safety Foundation.

  • Waste Anesthetic Gases - Overview. Occupational Safety and Health Administration (OSHA).

  • This compound Information. ChemicalBook.

  • Waste Anesthetic Gases (WAG). Cornell University Environmental Health and Safety.

  • Waste Anesthetic Gases: Information for management in anesthetizing areas and the postanesthesia care unit (PACU). Centers for Disease Control and Prevention (CDC).

  • Halothane. Wikipedia.

Sources

Technical Support Center: Interpreting the NMR Spectrum of 1-Bromo-2-chloro-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the NMR analysis of 1-bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3). This molecule, an isomer of the anesthetic halothane, presents a fascinating and challenging case for NMR interpretation due to its stereochemistry and the presence of multiple spin-active nuclei (¹H, ¹⁹F, ¹³C). This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common issues encountered during spectral interpretation.

The structure under consideration is Br-CF₂-CHFCl . The presence of a chiral center at the carbon bearing the single proton has profound consequences for the spectrum, particularly by rendering the two fluorine atoms on the adjacent carbon diastereotopic. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum shows a single, complex multiplet. What is the expected splitting pattern and chemical shift?

A1: This is the expected observation. The molecule contains only one proton, so a single resonance is anticipated. This proton (on the -CHFCl group) is coupled to three fluorine atoms: one geminal fluorine (on the same carbon) and two vicinal diastereotopic fluorines (on the adjacent carbon).

  • Causality: The proton is split by the geminal fluorine (a large ²J(HF) coupling) and the two vicinal fluorines (³J(HF) couplings). Because the vicinal fluorines are diastereotopic, they are magnetically non-equivalent and will have slightly different coupling constants to the proton. Therefore, the theoretical pattern is a doublet of doublet of doublets (ddd) . In practice, if the two vicinal coupling constants are very similar, the pattern may appear as a doublet of triplets (dt) .

  • Troubleshooting: If your multiplet is broad or unresolved, it may be due to poor shimming or low magnetic field strength. Rerunning the sample on a higher field spectrometer (e.g., >400 MHz) can often resolve the fine structure of the multiplet.

Q2: I was expecting three signals in the ¹⁹F NMR spectrum, but the pattern is very complex and overlapping. How can I interpret this?

A2: You are correct to expect three distinct signals in the ¹⁹F NMR spectrum. The complexity arises from extensive fluorine-fluorine and fluorine-proton coupling, combined with the chemical non-equivalence of all three fluorine atoms.

  • Origin of Signals:

    • Fₐ (-CHFCl): One fluorine atom on the chiral center.

    • Fₓ & Fᵧ (-CF₂Br): Two diastereotopic fluorine atoms. They are non-equivalent because of their fixed, different spatial relationships to the substituents on the adjacent chiral carbon.

  • Expected Splitting:

    • Fₐ: This fluorine is coupled to the geminal proton (²J(HFa)) and the two vicinal diastereotopic fluorines (³J(FaFx) and ³J(FaFy)). This signal should be a doublet of doublet of doublets (ddd) .

    • Fₓ & Fᵧ: These two fluorines are coupled to each other (a large geminal ²J(FxFy) coupling), to the vicinal proton (³J(HFx) and ³J(HFy)), and to the vicinal fluorine Fₐ (³J(FaFx) and ³J(FaFy)). Each signal is theoretically a doublet of doublet of doublets (ddd) .

  • Troubleshooting Overlap:

    • Higher Field Strength: As with ¹H NMR, a higher field instrument will increase the chemical shift dispersion (in Hz), which can help resolve overlapping multiplets.

    • 2D NMR Spectroscopy: A ¹⁹F-¹⁹F COSY experiment is an excellent tool to definitively identify which fluorine nuclei are coupled to each other. Cross-peaks will appear between coupled signals, allowing you to trace the coupling network even in a crowded spectrum.

    • Spectral Simulation: Using NMR simulation software is highly recommended. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum. Comparing this to your experimental spectrum and iteratively adjusting the parameters is a powerful method for validation.

Q3: What does the proton-decoupled ¹³C NMR spectrum look like, and why do the peaks appear as multiplets?

A3: You should observe two main resonances in the ¹³C NMR spectrum, corresponding to the two carbon atoms in the ethane backbone. Even in a proton-decoupled experiment, the signals will be split by the fluorine atoms attached to or near them.

  • Causality of Splitting: The primary interaction is the very large one-bond coupling between carbon and a directly attached fluorine (¹J(CF)). Two-bond couplings (²J(CF)) are also significant.

    • -CHFCl Carbon: This carbon is directly attached to one fluorine. It will be split into a doublet by the ¹J(CF) coupling. It will also experience smaller, two-bond couplings to the two fluorines on the adjacent carbon, potentially splitting each peak of the doublet into a triplet (if ²J(CFx) ≈ ²J(CFy)) or a doublet of doublets .

    • -CF₂Br Carbon: This carbon is attached to two diastereotopic fluorines. It will be split into a doublet of doublets due to two slightly different ¹J(CF) values. This signal will also be split by the fluorine on the adjacent carbon into a further doublet (²J(CF)).

Q4: My spectrum contains extra peaks that I cannot assign to the target molecule. What is the likely source?

A4: Unexpected signals are a common issue and can usually be traced to one of three sources: solvent/reference impurities, starting materials, or the presence of a chemical isomer.

  • Troubleshooting Workflow: The following workflow can help systematically identify the source of contamination.

  • Common Isomer: A frequent impurity or misidentification is the constitutional isomer Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane, CF₃-CHBrCl) . [1][2]Halothane's spectrum is different: its ¹H NMR shows a quartet due to coupling with the three equivalent CF₃ fluorines, and its ¹⁹F NMR shows a single doublet. Comparing your spectrum to a reference spectrum of Halothane can quickly confirm or rule out its presence. [3]

Summary of Expected Spectral Data

The following table summarizes the anticipated chemical shifts and coupling constants based on literature values and predictive models for halogenated ethanes. [4][5][6]Note that actual values are highly dependent on the solvent and experimental conditions.

NucleusGroupExpected δ (ppm)Multiplicity (Theoretical)Coupling Constant (J) TypeExpected Range (Hz)
¹H -CHFCl-6.0 - 7.0ddd²J(HF) (geminal)45 - 55
³J(HF) (vicinal)5 - 15
¹⁹F -CHFCl--140 to -160ddd²J(HF) (geminal)45 - 55
³J(FF) (vicinal)10 - 20
¹⁹F -CF₂Br--60 to -802 x ddd (diastereotopic)²J(FF) (geminal)150 - 170
³J(HF) (vicinal)5 - 15
³J(FF) (vicinal)10 - 20
¹³C -CHFCl-90 - 110d (from ¹J(CF))¹J(CF)280 - 320
+ smaller couplings²J(CF)20 - 40
¹³C -CF₂Br-110 - 130dd (from ¹J(CF))¹J(CF)300 - 340
+ smaller couplings²J(CF)25 - 45
Experimental Protocols
Protocol 1: Standardized Sample Preparation
  • Objective: To ensure consistency and minimize impurities for ¹H, ¹⁹F, and ¹³C NMR.

  • Procedure:

    • Weigh approximately 10-20 mg of your purified compound directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a good first choice for this nonpolar molecule.

    • Add a small amount of an internal standard if quantitative analysis is needed. For routine identification, the residual solvent peak is often sufficient for referencing (e.g., CHCl₃ at 7.26 ppm). [7] 4. Cap the tube and invert several times to ensure the sample is fully dissolved.

    • Acquire ¹H, ¹⁹F, and proton-decoupled ¹³C spectra using standard instrument parameters. For ¹⁹F, ensure the spectral width is large enough to capture all signals.

Protocol 2: Using Solvent Change to Resolve Signal Overlap
  • Objective: To alter the chemical shifts of signals that are overlapping in the initial solvent.

  • Causality: Aromatic solvents like Benzene-d₆ can induce significant changes in chemical shifts (Aromatic Solvent Induced Shifts, ASIS) compared to solvents like CDCl₃, often resolving complex multiplets. [8]* Procedure:

    • Carefully evaporate the solvent from your initial NMR sample under a gentle stream of nitrogen.

    • Place the sample under high vacuum for 10-15 minutes to remove residual solvent.

    • Re-dissolve the sample in an alternative deuterated solvent (e.g., Benzene-d₆ or Acetone-d₆).

    • Acquire the ¹H and/or ¹⁹F spectra again.

    • Compare the new spectrum to the original. Note any changes in dispersion and resolution of the multiplets of interest.

References
  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Stacked 1 H NMR spectra of 1-fluoropentane, 1-chloropentane.... Retrieved from [Link]

  • Pedersen, B., et al. (1971). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

  • Lee, J., & Sutcliffe, L. H. (1958). The NMR spectrum of 1:1:2-trifluoro 1-bromo 2-chloroethane. Transactions of the Faraday Society, 54, 308.
  • Chemistry LibreTexts. (2019). 12.08 Solving NMR spectra. Retrieved from [Link]

  • Molecules. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives.... PMC - NIH. Retrieved from [Link]

  • PubMed. (n.d.). Correlation of 19F-NMR Spectra of Halothane in Rat Tumor and Non-Tumor Tissues With Membrane Alterations. Retrieved from [Link]

  • Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Springer. (n.d.). Association between halothane and oxygenated solvents by 1 H NMR spectroscopy. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • CPAChem. (n.d.). 1-Bromo-1-chloro-2,2,2-trifluoroethane. Retrieved from [Link]

  • PubMed. (n.d.). The fluorinated anesthetic halothane as a potential NMR biologic probe. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. YouTube. Retrieved from [Link]

  • Reddit. (2017). NMR Spectroscopy help!. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • SpectraBase. (n.d.). 1-Bromo-2-chloroethane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Retrieved from [Link]

  • ATB. (n.d.). (2S)-2-Bromo-2-chloro-1,1,1-trifluoroethane. Retrieved from [Link]

  • Mount Allison University. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-1-bromo-1,2,2-trifluoroethane. Retrieved from [Link]

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Handling and safety precautions for 1-Bromo-2-chloro-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Bromo-2-chloro-1,1,2-trifluoroethane

A Guide for Researchers and Development Professionals

As Senior Application Scientists, we understand that robust and safe handling of specialized chemical reagents is paramount to experimental success and laboratory safety. This guide provides in-depth technical support for this compound (CAS No: 354-06-3), focusing on practical, field-proven insights to ensure both the integrity of your research and the safety of your team. This document moves beyond mere procedural lists to explain the causality behind each recommendation, empowering you to make informed decisions in your work.

Section 1: Compound Identification and Properties

A foundational understanding of a compound's physical properties is the first step in safe and effective handling. This compound is a volatile, dense liquid. Its properties dictate the necessary engineering controls and personal protective equipment (PPE).

PropertyValueSource
CAS Number 354-06-3[1]
Molecular Formula C₂HBrClF₃
IUPAC Name This compound[2]
Appearance Colorless liquid
Boiling Point 50-55 °C (122-131 °F)[1][3]
Density ~1.9 g/cm³[3]
Vapor Pressure 232 mm Hg at 20 °C
Solubility Slight in water

Section 2: Hazard Identification and Safe Handling Workflow

This compound presents significant health hazards that necessitate strict adherence to safety protocols. The primary risks include severe eye damage, skin irritation, and potential long-term effects such as genetic defects and reproductive harm.[4][5]

Core Safety Workflow

The following workflow illustrates the essential stages for safely handling this compound. Each step is critical for minimizing exposure and ensuring a controlled experimental environment.

cluster_prep 1. Preparation & Planning cluster_eng 2. Engineering Controls cluster_ppe 3. Personal Protective Equipment cluster_handle 4. Active Handling cluster_end 5. Post-Handling prep Review SDS & SOPs Assess Risks Verify Emergency Equipment (Eyewash, Shower) eng Work in a Certified Chemical Fume Hood Ensure Adequate Ventilation prep->eng ppe Wear: - Chemical Splash Goggles - Face Shield - Chemical-Resistant Gloves - Flame-Resistant Lab Coat eng->ppe handle Dispense Carefully Keep Containers Closed Use Non-Sparking Tools Avoid Incompatibles ppe->handle end_ops Segregate Halogenated Waste Decontaminate Work Area Wash Hands Thoroughly handle->end_ops

Caption: General workflow for safe handling of this compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical hazards of this compound? A: The most severe hazards are that it causes serious eye damage and is suspected of causing genetic defects and may damage fertility or the unborn child.[4][5] It is also a skin irritant and is harmful if inhaled or swallowed.[6][7] Due to its volatility, inhalation is a primary exposure risk.

Q2: What specific type of gloves and eye protection should I use? A: For eye protection, tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[3] Given the risk of severe eye damage, a face shield is also highly recommended. For skin protection, wear fire/flame resistant and impervious clothing.[3] Handle with chemical-resistant gloves (e.g., Viton®, Barrier®) that have been inspected for integrity before use. Always consult your institution's safety office for specific glove recommendations based on breakthrough times.

Q3: How must I store this chemical to ensure stability and safety? A: Store the container tightly closed in a dry, cool, and well-ventilated area, away from direct sunlight.[3][4][7] It must be stored locked up and segregated from incompatible materials.[4][5]

Q4: What are the key chemical incompatibilities I should be aware of? A: This compound is incompatible with strong oxidizing agents, strong bases, rubber, and plastics.[7] It also tarnishes most metals. Contact with strong bases can initiate dehydrohalogenation reactions, leading to the formation of alkenes and posing a risk of pressure buildup in closed systems.[8]

Q5: What are the immediate first aid steps for an inhalation exposure? A: Immediately move the affected person to fresh air.[3][4] If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

Section 4: Troubleshooting Guide

Q1: Problem - I've spilled a small amount (<100 mL) of the chemical inside the chemical fume hood. What is the correct procedure? A:

  • Causality: A small spill inside a primary engineering control (fume hood) can be managed safely without evacuation if the proper materials are on hand. The goal is to absorb the volatile liquid quickly to minimize vapor generation.

  • Solution:

    • Ensure your PPE is intact (goggles, lab coat, appropriate gloves).

    • Keep the fume hood sash at the lowest practical working height.

    • Cover the spill with an inert absorbent material like sand, diatomite, or a commercial sorbent pad.[5][9] Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[3][4]

    • Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.

Q2: Problem - The compound, which is normally colorless, has a yellow tint. Is it safe to use? A:

  • Causality: A yellow tint may indicate decomposition or contamination. Halogenated hydrocarbons can be sensitive to light and may slowly decompose over time, releasing acidic species (e.g., HBr, HCl) or other impurities. Using a degraded reagent can introduce unknown variables into your experiment and potentially lead to hazardous situations.

  • Solution:

    • Do not use the material.

    • Check the expiration date on the container.

    • The compound may be stabilized with thymol; however, discoloration is still a sign of potential degradation.

    • Dispose of the material according to your institution's hazardous waste protocols.

    • To prevent this, always store the chemical in a cool, dry, dark, and well-ventilated place as recommended.[3]

Q3: Problem - My reaction with a strong base is proceeding too quickly and generating excess heat. What could be happening? A:

  • Causality: You are likely observing a rapid dehydrohalogenation reaction.[8] This is an elimination reaction where the strong base is abstracting a proton, and the bromide and chloride ions are leaving, forming an alkene. This process can be highly exothermic and may lead to a dangerous increase in temperature and pressure.

  • Solution:

    • If safe to do so, immediately begin cooling the reaction vessel with an ice bath.

    • Be prepared for a potential pressure increase. Do not work in a sealed system unless it is properly rated and shielded.

    • For future experiments, consider a less reactive base, lower reaction temperatures, or slow, dropwise addition of the base to control the reaction rate.

    • Always perform such reactions behind a blast shield within a chemical fume hood.

Q4: Problem - How do I correctly dispose of waste containing this compound? A:

  • Causality: Due to its halogenated nature and potential environmental toxicity, this compound cannot be disposed of via sanitary drains or as normal waste.[5] It must be treated as hazardous chemical waste.

  • Solution:

    • Segregate all waste containing this compound into a dedicated, clearly labeled "Halogenated Organic Waste" container.

    • This includes the neat compound, reaction mixtures, and contaminated materials (e.g., absorbent from spills, gloves, pipette tips).

    • Ensure the waste container is kept closed and stored in a designated satellite accumulation area.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from Environmental Health & Safety (EHS). The material will likely be disposed of via controlled incineration with flue gas scrubbing.[3]

Section 5: Detailed Protocols

Protocol 5.1: Spill Response Decision Tree

This decision tree provides a logical pathway for responding to an accidental release.

spill Spill Occurs assess Assess Spill - Size? - Location? - Ventilation? spill->assess small_spill Small Spill (<100 mL) Inside Fume Hood assess->small_spill Small & Contained large_spill Large Spill (>100 mL) or Outside Hood assess->large_spill Large or Uncontained contain Contain & Absorb with Inert Material (e.g., Sand, Vermiculite) small_spill->contain evacuate Alert Others Evacuate Immediate Area Call EHS/Emergency Response large_spill->evacuate cleanup Collect Waste in Sealed Container Use Non-Sparking Tools contain->cleanup report Report Incident evacuate->report decon Decontaminate Area Dispose of all materials as Halogenated Waste cleanup->decon decon->report

Caption: Decision tree for responding to a spill of this compound.

Protocol 5.2: Waste Disposal Workflow

Proper waste management is a critical, non-negotiable part of the experimental lifecycle.

cluster_waste Waste Management Steps start Experiment Complete Waste Generated segregate 1. Segregate Waste - Liquid halogenated waste - Solid contaminated waste start->segregate label_container 2. Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms segregate->label_container store 3. Store Securely - Keep container closed - In designated Satellite Area - With secondary containment label_container->store request 4. Request Pickup - Follow institutional EHS procedure for disposal store->request end Waste Removed by EHS request->end

Caption: Workflow for the compliant disposal of halogenated waste.

References

  • Safety data sheet: 1-Bromo-1-chloro-2,2,2-trifluoroethane. (2021). CPAChem. Retrieved January 25, 2026, from [Link]

  • Safety (MSDS) data for 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane). (2008). Comet Chemical Company Ltd. Retrieved January 25, 2026, from [Link]

  • This compound. (n.d.). NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

  • is "1-bromo-1-chloro-2,2,2-trifluoroethane" or "2-bromo-2-chloro-1,1,1-trifluoroethane" correct according to IUPAC? (2022). Reddit. Retrieved January 25, 2026, from [Link]

  • This compound. (n.d.). NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • 1-bromo-1-chloro-2,2,2-trifluoroethane. (n.d.). NIST/TRC Web Thermo Tables. Retrieved January 25, 2026, from [Link]

  • 1-Bromo-1-chloro-1,2,2-trifluoro ethane. (2020). YouTube. Retrieved January 25, 2026, from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. (n.d.). BYJU'S. Retrieved January 25, 2026, from [Link]

  • 2,2-Dichloro-1,1,1-trifluoroethane. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: 1-Bromo-2-chloro-1,1,2-trifluoroethane Reaction Mechanism Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-bromo-2-chloro-1,1,2-trifluoroethane. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the unique challenges encountered when studying the reaction mechanisms of this versatile and complex molecule.

Introduction: Navigating the Reactivity of a Complex Haloalkane

This compound, a chiral haloalkane, presents a fascinating case study in reactivity.[1] The presence of three different halogen atoms (F, Cl, Br) on a two-carbon backbone, along with a single hydrogen, leads to a rich and often competitive reaction landscape. Elucidating its reaction mechanisms requires a nuanced understanding of factors such as bond strengths (C-Br < C-Cl), steric hindrance, and the electronic effects of the trifluoromethyl group. This guide is designed to help you navigate these complexities and overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My nucleophilic substitution reaction is yielding a mixture of products with both C-Br and C-Cl bond cleavage. How can I improve selectivity for substitution at the C-Br bond?

Answer: This is a common challenge stemming from the fact that while the C-Br bond is significantly weaker and bromine is a better leaving group than chlorine, the C-Cl bond can still react under harsh conditions.[2] To enhance selectivity for C-Br cleavage, you should focus on moderating your reaction conditions.

  • Causality: The C-Br bond is more labile due to its lower bond dissociation energy compared to the C-Cl bond. Therefore, reactions that proceed under kinetic control are more likely to favor C-Br cleavage.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Start your reaction at a lower temperature (e.g., 0 °C or even -78 °C) and slowly warm it to the minimum temperature required for the C-Br bond to react. This will disfavor the higher activation energy pathway of C-Cl cleavage.

    • Choose a Softer, Less Hindered Nucleophile: Hard nucleophiles are more reactive and less selective. Softer nucleophiles (e.g., iodide, thiols, cyanide) will preferentially attack the more electrophilic carbon attached to the better leaving group (bromine).

    • Use a Milder Base (if applicable): If your nucleophile is also a strong base, you risk elimination (dehydrohalogenation) as a side reaction. Using a non-nucleophilic base or a weaker base can help to suppress this.

    • Reduce Reaction Time: Monitor the reaction closely using techniques like GC-MS or TLC. Stop the reaction as soon as the starting material is consumed to prevent over-reaction and subsequent C-Cl bond cleavage.

Question 2: I am attempting a dehydrohalogenation reaction to synthesize a fluorinated alkene, but my yields are low and I'm recovering a lot of starting material. What's going wrong?

Answer: Low yields in dehydrohalogenation of this substrate are often due to an insufficiently strong base or suboptimal reaction conditions. The electron-withdrawing trifluoromethyl group can affect the acidity of the vicinal proton, and the stability of the resulting alkene plays a crucial role.

  • Causality: Dehydrohalogenation is an elimination reaction that requires a base to abstract a proton from the carbon adjacent to the leaving group.[3] The efficiency of this reaction depends on the strength of the base, the solvent, and the temperature.

  • Troubleshooting Steps:

    • Increase Base Strength: If you are using a relatively weak base like NaOH or KOH in ethanol, consider switching to a stronger, bulkier base such as potassium tert-butoxide (KOtBu) in tert-butanol or THF. Bulky bases can also favor the formation of the less substituted (Hofmann) alkene, which may be a factor depending on your target molecule.

    • Elevate the Temperature: Elimination reactions often require higher temperatures than substitution reactions.[4] Cautiously increase the reaction temperature while monitoring for decomposition.

    • Choose an Appropriate Solvent: Aprotic polar solvents like DMSO or DMF can enhance the strength of the base and accelerate the reaction rate.

    • Ensure Anhydrous Conditions: The presence of water can quench the strong base and hinder the reaction. Ensure all your reagents and glassware are thoroughly dried.

Question 3: My GC-MS analysis of a reaction mixture shows multiple peaks with similar fragmentation patterns, making it difficult to identify my product.

Answer: This is a common issue with halogenated compounds, especially those containing bromine and chlorine, due to their characteristic isotopic patterns.[5] Isomers formed during the reaction can also co-elute or have very similar retention times.

  • Causality: Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, while chlorine has two (³⁵Cl and ³⁷Cl) in a 3:1 ratio. This leads to characteristic M+2, M+4, etc. peaks in the mass spectrum, which can be confusing when multiple halogenated species are present.

  • Troubleshooting Steps:

    • Analyze the Isotopic Patterns: Carefully examine the molecular ion region of each peak. A compound with one bromine atom will have an M+ and M+2 peak of nearly equal intensity. A compound with one chlorine atom will have an M+ and M+2 peak with an intensity ratio of approximately 3:1. Use this information to deduce the number of bromine and chlorine atoms in each product.

    • Improve Chromatographic Separation:

      • Use a Longer GC Column: A longer column will provide better resolution.

      • Optimize the Temperature Program: Use a slower temperature ramp to better separate closely eluting isomers.

      • Select a Different Column Phase: If you are using a non-polar column, try a column with a more polar stationary phase (or vice-versa) to alter the elution order.

    • Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the molecular ion, allowing you to determine the elemental composition and definitively identify your products.

    • Correlate with NMR Data: Use ¹H and ¹⁹F NMR to confirm the structure of your products and correlate them with the peaks observed in the GC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in reactions involving Grignard reagent formation?

A1: Due to the greater reactivity of the C-Br bond, the Grignard reagent will form preferentially at the carbon bearing the bromine atom.[2] To ensure success, it is crucial to use anhydrous conditions, as Grignard reagents are highly sensitive to water.[6]

Q2: How can I handle the volatility of this compound (boiling point ~50 °C) in my reactions?

A2: Working with volatile reagents requires special precautions to prevent loss of material.[7]

  • Use a Reflux Condenser: For reactions at or above the boiling point, a well-chilled reflux condenser is essential. For very volatile compounds, a double-surface or coil condenser is recommended.

  • Sealed Reaction Vessels: For reactions under pressure or when heating for extended periods, a sealed tube or a pressure-rated flask should be used.

  • Cold Quenching and Extraction: When working up the reaction, cool the reaction mixture in an ice bath before opening it to the atmosphere. Use ice-cold solvents for extraction to minimize product loss.

  • Solvent Removal: When removing the solvent via rotary evaporation, use a lower temperature and a higher pressure (i.e., less vacuum) to prevent co-evaporation of your product.

Q3: What are the key safety precautions I should take when working with this compound?

A3: this compound is a hazardous substance and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[9]

  • Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of waste according to your institution's hazardous waste disposal guidelines. Do not pour down the drain.

Q4: What should I expect in the ¹⁹F NMR spectrum of this molecule?

A4: The ¹⁹F NMR spectrum will be complex due to homonuclear (F-F) and heteronuclear (F-H) coupling. The -CF₃ group will likely appear as a doublet due to coupling with the single proton. The two fluorine atoms on the -CBrCl- group are diastereotopic because they are attached to a stereocenter, and they will likely appear as two separate signals, each split into a doublet of doublets (or more complex multiplets) due to coupling with each other and the proton. The wide chemical shift range of ¹⁹F NMR makes it a powerful tool for identifying fluorinated compounds.[11]

Experimental Protocols

Protocol 1: Selective Nucleophilic Substitution of Bromine

This protocol describes a general procedure for the substitution of the bromine atom with a thiol nucleophile.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the desired thiol (1.1 equivalents) and anhydrous DMF (5 mL per mmol of haloalkane).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

  • Substrate Addition: Add this compound (1.0 equivalent) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (with care, see FAQ 2). Purify the crude product by column chromatography or distillation.

Protocol 2: Dehydrobromination using a Bulky Base

This protocol outlines a method for the synthesis of 2-chloro-1,1,2-trifluoroethene.

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous THF (10 mL per mmol of base).

  • Substrate Addition: Cool the solution to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF (2 mL per mmol) dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by GC-MS.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing ice-cold water. Extract with pentane (3 x 15 mL, pre-chilled).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. The product is highly volatile, so it is best to use it directly in the next step or to isolate it by careful, low-temperature distillation.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Dehydrohalogenation

troubleshooting_workflow start Low Yield in Dehydrohalogenation Reaction check_base Is the base strong enough? (e.g., NaOH, KOH) start->check_base use_stronger_base Action: Switch to a stronger, bulkier base (e.g., KOtBu in THF) check_base->use_stronger_base No check_temp Is the reaction temperature high enough? check_base->check_temp Yes use_stronger_base->check_temp increase_temp Action: Cautiously increase reaction temperature (e.g., reflux) check_temp->increase_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Action: Use a polar aprotic solvent (e.g., DMSO, DMF) check_solvent->change_solvent No check_conditions Are conditions anhydrous? check_solvent->check_conditions Yes change_solvent->check_conditions dry_reagents Action: Ensure all reagents, solvents, and glassware are dry check_conditions->dry_reagents No end Re-run experiment and monitor check_conditions->end Yes dry_reagents->end

Caption: Troubleshooting workflow for low yield in dehydrohalogenation.

Competitive Reaction Pathways

reaction_pathways cluster_nuc_sub Nucleophilic Substitution cluster_elim Elimination (Dehydrohalogenation) reactant CF3-CHBrCl product_br CF3-CH(Nu)Cl (Favored: milder conditions, softer nucleophile) reactant->product_br + Nu- (C-Br cleavage) product_cl CF3-CHBr(Nu) (Disfavored: harsher conditions) reactant->product_cl + Nu- (C-Cl cleavage) product_alkene CF2=CBrCl or CF3-C=CCl (Requires strong, bulky base) reactant->product_alkene + Strong Base

Sources

Optimizing reaction conditions for 1-Bromo-2-chloro-1,1,2-trifluoroethane (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on the Synthesis of 1-Bromo-2-chloro-1,1,2-trifluoroethane and its Isomer, Halothane

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers and professionals engaged in the synthesis of halogenated ethanes. This document provides in-depth troubleshooting advice and frequently asked questions regarding the optimization of reaction conditions for this compound. It is important to note that its structural isomer, 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane), is more extensively documented in scientific literature.[1][2] This guide will address the synthesis of the requested compound where information is available, and will draw authoritative parallels from the well-established synthesis of Halothane to provide a comprehensive and practical resource.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of brominated and chlorinated trifluoroethanes.

Q1: What is the primary synthetic route for producing 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane)?

The commercial synthesis of Halothane typically begins with trichloroethylene.[2] The process involves two main steps:

  • Fluorination: Trichloroethylene is reacted with hydrogen fluoride (HF) in the presence of a catalyst, such as antimony(III) chloride (SbCl₃), at elevated temperatures (around 130°C) to yield 2-chloro-1,1,1-trifluoroethane.[2][3][4]

  • Bromination: The intermediate, 2-chloro-1,1,1-trifluoroethane, then undergoes bromination with molecular bromine (Br₂) at a significantly higher temperature (approximately 450°C) to produce Halothane.[2][4][5]

Q2: Why is the reaction temperature so critical in the bromination step?

The temperature during bromination is a key parameter that influences both the conversion rate and the selectivity of the reaction.

  • Insufficient Temperature: Lower temperatures can lead to incomplete conversion, with a significant amount of the starting material, 2-chloro-1,1,1-trifluoroethane, remaining unreacted.[6]

  • Excessive Temperature: Conversely, excessively high temperatures (e.g., around 600°C) can promote "over-bromination," resulting in the formation of di-brominated byproducts.[6][7] High temperatures can also lead to side reactions where the chlorine atom is substituted by bromine.[6]

Therefore, maintaining an optimal temperature, typically around 450-500°C, is crucial for maximizing the yield of the desired mono-brominated product.[5][7]

Q3: Are solvents typically used in these high-temperature, gas-phase reactions?

For the synthesis of Halothane and its byproducts, the reactions are generally carried out in the gas phase by passing the reactants through a heated reaction tube.[7] This approach is suitable for the high temperatures required for the free-radical halogenation.

However, in the synthesis of other halogenated alkanes, solvents may be employed, particularly for liquid-phase reactions. For instance, in the synthesis of 1-bromo-2-fluoroethane, a solvent like methylene chloride is used to dissolve the gaseous reactants (HBr and vinyl fluoride) and the catalyst.[8] In some continuous processes, the product itself can act as the solvent.[8]

Q4: What is the role of the antimony(III) chloride catalyst in the fluorination step?

Antimony(III) chloride (SbCl₃) acts as a Lewis acid catalyst in the fluorination of trichloroethylene with hydrogen fluoride. It facilitates the substitution of chlorine atoms with fluorine atoms by coordinating with the halogen atoms and increasing the electrophilicity of the carbon atoms. This catalytic action is essential for the reaction to proceed at a practical rate at the specified temperature of 130°C.[2][4]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Explanation
Low Yield of Desired Product Suboptimal Temperature: The reaction temperature may be too high or too low.For Bromination: Carefully control the furnace temperature. If you observe a high amount of unreacted starting material, consider incrementally increasing the temperature. If you detect significant amounts of di-brominated or other over-halogenated products, reduce the temperature.[6][7]
Incorrect Molar Ratio of Reactants: An excess or deficit of the halogenating agent can affect the product distribution.For Bromination: The molar ratio of 2-chloro-1,1,1-trifluoroethane to bromine should be optimized. To favor the desired mono-brominated product, a ratio of approximately 1:1 is a good starting point. To intentionally produce di-brominated compounds, the ratio of bromine can be increased to around 1:1.5 to 1:2.[7]
Formation of Multiple Byproducts High Reaction Temperature: As mentioned, excessive temperatures can lead to over-halogenation and substitution of other halogens.[6]Temperature Optimization: Reduce the reaction temperature in small increments (e.g., 25°C) and analyze the product mixture at each step to find the optimal balance between conversion and selectivity.
Presence of Impurities: Impurities in the starting materials or the reaction system can lead to undesired side reactions.Purity of Reactants: Ensure the purity of your starting materials (e.g., trichloroethylene, 2-chloro-1,1,1-trifluoroethane, and bromine) through appropriate purification methods like distillation.
Difficulty in Product Purification Close Boiling Points of Products and Byproducts: The desired product and its isomers or over-halogenated byproducts may have similar boiling points, making separation by simple distillation challenging.Fractional Distillation: Employ fractional distillation with a high-efficiency column to separate components with close boiling points. The boiling point of 2-bromo-2-chloro-1,1,1-trifluoroethane is approximately 50.2°C.[2]
Acidic Impurities: The reaction can produce acidic byproducts like hydrogen bromide (HBr).[7]Washing and Drying: The crude product should be washed with water and a dilute base solution (e.g., sodium hydroxide) to neutralize and remove any acidic impurities. Subsequently, the organic layer should be dried using a suitable drying agent before distillation.[7]

Part 3: Experimental Protocols & Data

Detailed Experimental Protocol: Synthesis of 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane)

This protocol is based on the well-established commercial synthesis of Halothane.[2][4]

Step 1: Fluorination of Trichloroethylene

  • Reaction Setup: In a suitable high-pressure reactor, place antimony(III) chloride (SbCl₃) as the catalyst.

  • Reactant Introduction: Introduce trichloroethylene and hydrogen fluoride (HF) into the reactor.

  • Reaction Conditions: Heat the reactor to a temperature of 130°C.

  • Product Formation: The reaction will yield 2-chloro-1,1,1-trifluoroethane.

  • Purification: The product from this step should be purified to remove any unreacted starting materials and byproducts before proceeding to the next step.

Step 2: Bromination of 2-chloro-1,1,1-trifluoroethane

  • Reaction Setup: A quartz tube packed with quartz pieces is placed inside a tube furnace capable of reaching at least 500°C. One end of the tube is connected to a gas inlet for the reactants, and the other end is connected to a condenser. The condenser outlet leads to a receiving flask, which is followed by a scrubber containing a sodium hydroxide solution to neutralize the hydrogen bromide (HBr) byproduct.[7]

  • Reactant Introduction: 2-chloro-1,1,1-trifluoroethane is introduced as a gas. Liquid bromine is vaporized and mixed with the gaseous 2-chloro-1,1,1-trifluoroethane stream before entering the reaction tube.

  • Reaction Conditions: Heat the furnace to a temperature in the range of 450°C.[2][5] Pass the reactant gases through the heated quartz tube.

  • Product Collection: The reaction products exit the furnace and are passed through the condenser. The condensed liquid, containing the crude product, is collected in the receiving flask.[7]

  • Purification:

    • Wash the collected crude product with water and then with a dilute sodium hydroxide solution to remove residual HBr.[7]

    • Dry the organic layer over a suitable drying agent.

    • Perform fractional distillation to isolate the pure 2-Bromo-2-chloro-1,1,1-trifluoroethane.

Quantitative Data Summary
Parameter Value Stage of Synthesis Rationale/Significance References
Fluorination Temperature 130°CFluorinationOptimal temperature for the SbCl₃ catalyzed reaction of trichloroethylene with HF.[2][4]
Fluorination Catalyst Antimony(III) chloride (SbCl₃)FluorinationLewis acid catalyst that facilitates the substitution of chlorine with fluorine.[2][4]
Bromination Temperature 400-500°CBrominationCritical for achieving high conversion while minimizing over-bromination and side reactions.[7]
Molar Ratio (Substrate:Bromine) Approx. 1:1 for mono-brominationBrominationControls the extent of bromination. Higher ratios of bromine lead to di-brominated products.[7]
Boiling Point (Halothane) 50.2°CPurificationKey physical property for designing the purification by fractional distillation.[2]

Part 4: Visualizations

Reaction Pathway for Halothane Synthesis

G A Trichloroethylene B 2-chloro-1,1,1-trifluoroethane A->B + HF Catalyst: SbCl₃ Temp: 130°C C 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) B->C + Br₂ Temp: 450°C

Caption: Synthesis pathway for 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane).

Troubleshooting Workflow for Low Product Yield

G start Low Product Yield check_temp Analyze product mixture by GC-MS. Is temperature optimal? start->check_temp adjust_temp Adjust temperature. Increase if high starting material. Decrease if high byproducts. check_temp->adjust_temp No check_ratio Is molar ratio of reactants correct? check_temp->check_ratio Yes adjust_temp->check_ratio adjust_ratio Adjust molar ratio of reactants. check_ratio->adjust_ratio No check_purity Are starting materials pure? check_ratio->check_purity Yes adjust_ratio->check_purity purify_reagents Purify starting materials. check_purity->purify_reagents No end Optimized Yield check_purity->end Yes purify_reagents->end

Caption: Troubleshooting decision tree for low yield in halogenated ethane synthesis.

References

  • Process for the synthesis of 1-bromo-2-fluoroethane. Google Patents.
  • 1-Bromo-1-chloro-1,2,2-trifluoro ethane. YouTube. Available from: [Link]

  • SYNTHESIS OF HALOTHANE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. YouTube. Available from: [Link]

  • HALOTHANE SYNTHESIS. YouTube. Available from: [Link]

  • This compound | C2HBrClF3 | CID 9628. PubChem. Available from: [Link]

  • This compound. NIST WebBook. Available from: [Link]

  • HALOTHANE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses. Pharma Dost. Available from: [Link]

  • 1-Bromo-1-chloro-2,2,2-trifluoroethane (Halothane) as a Building Block for Fluorine Compounds. ResearchGate. Available from: [Link]

  • Synthesis of Halothane - Medicinal chemistry. YouTube. Available from: [Link]

  • Halothane | BrClHC2F3 | CID 3562. PubChem. Available from: [Link]

  • [general/organic] is "1-bromo-1-chloro-2,2,2-trifluoroethane" or "2-bromo-2-chloro-1,1,1-trifluoroethane" correct according to IUPAC? Reddit. Available from: [Link]

  • Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane. Google Patents.
  • Halothane. Wikipedia. Available from: [Link]

Sources

How to avoid decomposition of 1-Bromo-2-chloro-1,1,2-trifluoroethane during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-2-chloro-1,1,2-trifluoroethane (BCTFE), a versatile yet sensitive reagent in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on preventing its decomposition during experimental procedures. My aim is to move beyond simple instructions and offer a deeper understanding of the causality behind the recommended protocols, ensuring the integrity of your reactions and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: The decomposition of this compound, also known as halothane, is primarily initiated by exposure to energy in the form of heat and light (specifically UV radiation).[1][2] These factors can trigger the formation of free radicals, leading to a cascade of decomposition reactions. Additionally, certain materials and reagents can promote its degradation.

Q2: I've noticed a yellowish tint in my stock of this compound. What does this indicate?

A2: A yellow discoloration is a common indicator of decomposition. This is often due to the accumulation of thymol, a stabilizer added to the commercial product, which can oxidize and change color over time, especially with prolonged exposure to air and light.[3] It can also signify the formation of decomposition byproducts. It is highly recommended to purify the reagent if a noticeable color change has occurred.

Q3: How should this compound be properly stored?

A3: To ensure its stability, this compound should be stored at room temperature (approximately 25°C) in a tightly sealed, amber-colored container to protect it from light.[3][4] The storage area should be cool, dry, and well-ventilated.

Q4: Can I use this compound directly from the bottle for my reaction?

A4: For many applications, yes. However, the commercial product contains approximately 0.01% thymol as a stabilizer.[5] While this small amount may not interfere with all reactions, for sensitive catalytic processes or when high purity is critical, it is advisable to remove the stabilizer prior to use.

Proactive Measures to Prevent Decomposition

Success in working with this compound lies in meticulous preventative measures. The following protocols are designed to maintain the integrity of the reagent from storage to reaction quenching.

Experimental Protocol 1: Purification of this compound

This procedure should be performed if the reagent shows signs of discoloration or if the presence of the thymol stabilizer is a concern for your reaction.

Objective: To remove the thymol stabilizer and any non-volatile decomposition products.

Materials:

  • This compound (commercial grade)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Amber glass storage bottle

Procedure:

  • Acid Wash: In a separatory funnel, wash the this compound with an equal volume of cold, concentrated sulfuric acid. Shake gently and allow the layers to separate. Discard the acid layer. Repeat until the acid layer remains colorless.

  • Neutralization: Wash the organic layer with an equal volume of 5% sodium bicarbonate solution to neutralize any residual acid.

  • Water Wash: Wash the organic layer with deionized water.

  • Drying: Dry the this compound over anhydrous magnesium sulfate.

  • Distillation: Perform a simple distillation, collecting the fraction that boils at 49-51°C.[4]

  • Storage: Store the purified liquid in a clean, dry, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon).

Reaction Setup Best Practices
  • Glassware: Use clean, dry glassware. Avoid strong bases that could etch the glass and potentially introduce reactive species.

  • Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.

  • Light Protection: Shield the reaction vessel from light by wrapping it in aluminum foil or conducting the reaction in a dark fume hood.

  • Temperature Control: Maintain strict control over the reaction temperature. Use a reliable heating mantle with a temperature controller or a suitable cooling bath. Avoid localized overheating.

Troubleshooting Guide

Even with the best preventative measures, issues can arise. This section addresses common problems encountered during reactions involving this compound.

Issue 1: Reaction mixture turns brown or black upon heating.
  • Probable Cause: Thermal decomposition of this compound. High temperatures, especially above its boiling point (50.2°C), can initiate decomposition, leading to the formation of acidic byproducts like HBr, HCl, and HF.[1][6]

  • Troubleshooting Steps:

    • Immediately reduce the reaction temperature.

    • Consider if the reaction can be performed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

    • If high temperatures are unavoidable, consider using a sealed-tube reaction to maintain pressure and potentially suppress decomposition. However, exercise extreme caution and use appropriate safety equipment.

Issue 2: Low yield and formation of unexpected byproducts.
  • Probable Cause: This could be due to several factors:

    • Decomposition: The reagent may be decomposing under the reaction conditions, leading to a lower effective concentration.

    • Incompatible Reagents: Strong bases, some reactive metals, or strong nucleophiles can react with this compound, leading to side reactions. For instance, its use in anesthesia shows it can break down in the presence of soda lime.[7]

    • Radical Reactions: If the reaction is sensitive to radicals, the decomposition of this compound could be initiating unwanted side pathways.

  • Troubleshooting Workflow:

    G start Low Yield / Byproducts check_purity Verify Purity of BCTFE (GC-MS, NMR) start->check_purity purify Purify BCTFE (See Protocol 1) check_purity->purify Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify->check_conditions lower_temp Lower Reaction Temperature check_conditions->lower_temp screen_solvents Screen Alternative Solvents lower_temp->screen_solvents add_stabilizer Consider Radical Inhibitor (if compatible) screen_solvents->add_stabilizer optimize Re-optimize Reaction add_stabilizer->optimize

    Caption: Troubleshooting workflow for low yield.

Quantitative Data Summary
PropertyValueSource
Boiling Point 49-51°C[4]
Density 1.872-1.877 g/cm³ at 20°C[4]
Stabilizer 0.01% Thymol (w/w)[3][5]
Decomposition Pathways

The decomposition of this compound can proceed through several pathways, primarily initiated by heat or UV light.

G cluster_products Decomposition Products BCTFE CF3-CHBrCl (this compound) Radicals Free Radicals (e.g., •CF3, •CHBrCl) Heat Heat (Δ) Heat->Radicals Light Light (hν) Light->Radicals Acids HX (HBr, HCl, HF) Radicals->Acids Olefins Halogenated Olefins (e.g., CF2=CBrCl) Radicals->Olefins Other Other Halocarbons (e.g., CF3-CH2Cl) Radicals->Other

Sources

Technical Support Center: Synthesis of 1-Bromo-2-chloro-1,1,2-trifluoroethane and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2-chloro-1,1,2-trifluoroethane derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this specific halogenated ethane. Unlike its more commonly synthesized isomer, 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane), the synthesis of the 1-bromo-2-chloro isomer presents unique challenges in selectivity and purification.

This document provides in-depth, field-proven insights in a question-and-answer format, moving from frequently asked questions to detailed troubleshooting guides. Every recommendation is grounded in established chemical principles to ensure you can diagnose and resolve issues encountered in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in selectively synthesizing this compound?

The principal difficulty lies in controlling the regioselectivity of the halogenation step. The target molecule has the structure CHFCl-CBrF₂. Most high-temperature, gas-phase halogenations, which are common for producing related compounds like Halothane (CF₃-CHBrCl), are free-radical reactions.[1][2] These reactions often lack high selectivity, leading to a mixture of isomers if the starting material has multiple reaction sites. Achieving the desired 1-bromo-2-chloro configuration requires careful selection of precursors and reaction conditions to direct the bromine atom to the CF₂ group.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yield is a common issue that can typically be traced back to two main factors:

  • Incomplete Conversion: The reaction may not be running to completion. This can be due to insufficient temperature, short reaction time, or inadequate activation (e.g., UV light for photochemical reactions). For gas-phase thermal brominations, temperatures below 400°C can result in a low degree of conversion, with a significant amount of starting material remaining.[2]

  • Competing Side Reactions: The most significant yield-reducing pathways are over-halogenation and elimination. Over-halogenation produces di-bromo or other poly-halogenated species, while dehydrohalogenation (loss of HBr or HCl) can occur at high temperatures or in the presence of basic impurities, forming undesired alkenes.[2][3]

Q3: How can I minimize the formation of poly-brominated byproducts?

The formation of higher brominated compounds is a classic pitfall in free-radical halogenation.[2] The key is precise stoichiometric control.

  • Molar Ratio: Employ a molar excess of the chloro-trifluoroethane starting material relative to bromine. A molar ratio of the ethane precursor to bromine in the range of 1.5:1 to 2:1 is recommended to favor mono-bromination.[2] Using an excess of bromine will inevitably lead to "over-bromination."

  • Temperature Control: Excessively high temperatures (e.g., approaching 600°C) can increase the rate of side reactions, including poly-bromination and even the replacement of chlorine with bromine.[2] Operating within the optimal temperature range (typically 425-475°C for gas-phase reactions) is critical.

Q4: The purified product appears to degrade over time. How should it be stored?

Many halogenated hydrocarbons exhibit sensitivity to light, which can induce decomposition via radical pathways. Its isomer, Halothane, is known to be unstable in light and is commercially packaged in dark-colored bottles with 0.01% thymol added as a stabilizing agent.[1] It is highly probable that this compound shares this characteristic. For long-term stability, store the purified product in an amber glass bottle, under an inert atmosphere (e.g., argon or nitrogen), and at reduced temperatures (2-8°C).

Section 2: Troubleshooting Guide: Common Pitfalls & Solutions

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem 1: Poor Regioselectivity - Formation of the Wrong Isomer
  • Symptoms: NMR and GC-MS analysis show a significant percentage of an isomeric byproduct, most likely 2-Bromo-1-chloro-1,1,2-trifluoroethane.

  • Causality (The "Why"): Free-radical bromination, the most common industrial method for such syntheses, proceeds via hydrogen abstraction to form a carbon radical. The stability of the intermediate radical dictates the major product. If your precursor is 1-chloro-1,2,2-trifluoroethane (CHF₂-CH₂Cl), abstraction of a hydrogen from the -CH₂Cl group may be kinetically competitive with abstraction from the -CHF₂ group, leading to a mixture of isomers. The commercial synthesis of Halothane succeeds because it starts with 2-chloro-1,1,1-trifluoroethane (CF₃-CH₂Cl), where only one carbon bears hydrogen atoms, simplifying the outcome.[4]

  • Solutions & Mitigation Strategy:

    • Re-evaluate the Starting Material: The ideal precursor would possess a single, desired site for halogenation. If synthesizing a derivative, consider installing the bromo and chloro groups via different mechanisms (e.g., nucleophilic substitution or addition reactions) rather than relying solely on radical halogenation.

    • Photochemical Halogenation: Investigate low-temperature photochemical bromination. Using a specific wavelength of UV light can sometimes offer better selectivity compared to high-temperature thermal methods by providing just enough energy for the desired reaction pathway without promoting isomerization or side reactions.

start Start: Isomer Mixture Detected check_sm Analyze Starting Material Purity start->check_sm pathways Are there multiple non-equivalent C-H bonds? check_sm->pathways solution1 Synthesize a precursor with a single reactive site. pathways->solution1 Yes solution2 Explore alternative, more selective reaction types (e.g., addition to an alkene). pathways->solution2 Yes solution3 Attempt low-temperature photochemical reaction to improve selectivity. pathways->solution3 Yes

Caption: Troubleshooting logic for addressing poor regioselectivity.

Problem 2: Dehydrohalogenation and Alkene Formation
  • Symptoms: GC-MS analysis reveals byproducts with a mass corresponding to the loss of HBr or HCl. The crude product may have a faint, sharp odor characteristic of halogenated alkenes.

  • Causality (The "Why"): The hydrogen atom on the chloro-substituted carbon is acidic and can be abstracted by a base, leading to an E2 elimination reaction. This is particularly problematic during the workup phase if a strong base like sodium hydroxide is used to neutralize acidic byproducts (e.g., HBr).[3] High temperatures during distillation can also promote thermal elimination (E1).

  • Solutions & Mitigation Strategy:

    • Mild Aqueous Wash: During the workup, wash the crude organic layer with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (5%) sodium bisulfite solution instead of sodium hydroxide. These are sufficiently basic to neutralize HBr but are less likely to induce elimination.

    • Vacuum Distillation: Purify the final product using distillation under reduced pressure. This lowers the boiling point, minimizing the thermal stress on the molecule and reducing the risk of decomposition and elimination reactions.

cluster_main Dehydrohalogenation Pathway Reactant CHFCl-CBrF₂ Product Alkene byproduct (CFCl=CF₂ or CBrF=CHF) Reactant->Product Elimination Base Base (e.g., OH⁻) Base->Product Salts H₂O + Br⁻/Cl⁻

Caption: Elimination pathway leading to alkene byproducts.

Problem 3: Difficult Purification from Starting Materials and Byproducts
  • Symptoms: Fractional distillation fails to provide a pure product. GC analysis shows multiple peaks with very close retention times.

  • Causality (The "Why"): Halogenated alkanes with similar molecular weights and structures often have very close boiling points, making separation by standard distillation difficult. Isomers, in particular, can be challenging to resolve.

  • Solutions & Mitigation Strategy:

    • High-Efficiency Fractional Distillation: Use a distillation column with a high number of theoretical plates, such as a Vigreux column (for moderate difficulty) or a packed column (e.g., with Raschig rings or metal sponge) for more challenging separations. Perform the distillation slowly to allow equilibrium to be established at each plate.

    • Preparative Gas Chromatography (Prep-GC): For high-purity samples required in pharmaceutical development, Prep-GC is the most effective, albeit expensive, solution. It can separate compounds with very small differences in boiling points.

crude Crude Product (from reactor) wash Aqueous Wash (sat. NaHCO₃) crude->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry filter Filter dry->filter distill Fractional Distillation (High-Efficiency Column) filter->distill pure Pure Product (>99%) distill->pure

Sources

Technical Support Center: 1-Bromo-2-chloro-1,1,2-trifluoroethane (Halothane Isomer)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Waste Disposal and Environmental Safety

Welcome to the technical support guide for 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS No. 354-06-3). This document, prepared by our Senior Application Scientists, provides in-depth guidance on the safe handling, waste disposal, and environmental management of this halogenated hydrocarbon. Our goal is to equip you with the necessary knowledge to conduct your research responsibly and in full compliance with safety regulations.

Section 1: Chemical Identification and Hazard Profile

Before handling any chemical, it is crucial to be familiar with its properties and inherent hazards. This compound is a colorless liquid with a molecular weight of 197.38 g/mol .[1] It is important to distinguish this compound from its more commonly known isomer, Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane, CAS No. 151-67-7), as their properties and toxicological profiles may differ.

Key Properties
PropertyValueSource
Molecular Formula C₂HBrClF₃PubChem[2]
CAS Number 354-06-3NIST[1]
Boiling Point 49 - 50 °CFisher Scientific[3]
Density 1.872 g/cm³Fisher Scientific[3]
Synonyms Isohaloethane, 1,1,2-Trifluoro-1-bromo-2-chloroethanePubChem[2]
GHS Hazard Classification

According to notifications to the European Chemicals Agency (ECHA), this substance is classified as follows.[2] Understanding these classifications is the first step in risk assessment and control.

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2]
Reproductive Toxicity*H360May damage fertility or the unborn child.[4]

*Note: Some safety data sheets for the isomer Halothane (CAS: 151-67-7) list a GHS08 health hazard for reproductive toxicity.[4] Given the structural similarity, it is prudent to handle this compound with similar precautions until specific data becomes available.

Section 2: Waste Disposal - FAQs and Troubleshooting

Proper disposal of halogenated hydrocarbon waste is not merely a suggestion but a strict regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[5] Disposing of this chemical improperly can lead to significant environmental contamination and regulatory penalties.

Frequently Asked Questions (FAQs)

Q1: How must I dispose of waste this compound?

A1: This chemical must be disposed of as hazardous waste.[4] It should never be poured down the drain or mixed with household garbage.[4] All waste, including contaminated consumables (e.g., pipette tips, gloves), must be collected in designated, properly labeled, and sealed containers for pickup by a licensed hazardous waste disposal contractor.

Q2: What type of container should I use for liquid waste?

A2: Use a chemically compatible container that can be securely sealed. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Ensure the container is kept closed except when adding waste.

Q3: Can I treat this waste in my own lab to make it non-hazardous?

A3: On-site treatment of hazardous waste without a permit is generally prohibited.[5] While some generator accumulation units allow for certain types of treatment to render a waste less hazardous, this is a complex regulatory area.[5] It is highly recommended to rely on a certified hazardous waste management company for disposal.

Q4: What are the consequences of improper disposal?

A4: Improper disposal can lead to contamination of soil and groundwater. Since the substance is volatile, it can also contribute to air pollution.[3] Legally, your institution could face substantial fines and penalties for non-compliance with EPA and local regulations. The "cradle-to-grave" principle holds the generator responsible for the waste until its final, safe disposal.[6]

Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Waste Generated (Liquid or Contaminated Solid) is_liquid Is the waste primarily liquid? start->is_liquid liquid_container Collect in a designated, sealed, and labeled hazardous waste container. is_liquid->liquid_container Yes solid_container Collect in a designated, sealed, and labeled hazardous waste container (e.g., lined solid waste bin). is_liquid->solid_container No (Solid) storage Store in a designated satellite accumulation area, away from incompatible materials. liquid_container->storage solid_container->storage disposal Arrange for pickup by a licensed hazardous waste disposal facility. storage->disposal end Disposal Complete disposal->end

Caption: Waste Disposal Decision Workflow for Halogenated Hydrocarbons.

Troubleshooting Guide: Waste Disposal
Issue Probable Cause & Explanation Solution
Waste container is bulging or showing signs of pressure. The container may have been sealed in a warm environment and then moved to a cooler one, or there may be an unexpected chemical reaction. Halogenated hydrocarbons are volatile.[3]Loosen the cap carefully in a fume hood to vent any built-up pressure. Do not seal the container so tightly that it cannot vent, but ensure it is closed to prevent evaporation. If a reaction is suspected, segregate the container and consult with your institution's Environmental Health & Safety (EHS) office immediately.
Unsure if an item (e.g., a paper towel) is contaminated enough to be hazardous waste. Cross-contamination of work surfaces is common. As a best practice, any material that has come into direct contact with the chemical should be considered contaminated.Err on the side of caution. Dispose of the item as hazardous waste. Review handling procedures to minimize the generation of contaminated solid waste.
The hazardous waste contractor rejected a waste container. Improper labeling, use of an incorrect container type, or mixing of incompatible waste streams are common reasons for rejection.Contact your EHS office for guidance. Ensure all containers are correctly labeled with the full chemical name and associated hazards. Never mix different types of hazardous waste unless explicitly permitted by your EHS protocol.

Section 3: Environmental Safety and Spill Management

Preventing the release of this compound into the environment is a primary safety objective. Due to its volatility, it is likely to be mobile in the environment.[3]

Frequently Asked Questions (FAQs)

Q1: What should I do if I spill a small amount of this chemical in the lab?

A1: For a small spill (typically <100 mL) that you are trained and equipped to handle:

  • Alert others in the area.

  • Evacuate non-essential personnel.

  • Ensure adequate ventilation (a chemical fume hood is ideal).

  • Don appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

  • Contain the spill by covering it with an inert absorbent material like sand, diatomite, or a commercial sorbent.[4]

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

  • Decontaminate the spill area (see Section 4).

Q2: When should I evacuate and call for emergency assistance?

A2: Immediately evacuate and contact your institution's emergency number for any of the following:

  • A large spill.

  • A spill outside of a ventilated area.

  • If you feel unwell or experience respiratory irritation.[2]

  • If you are not trained or equipped to handle the spill.

Spill Response Protocol

G spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small & Contained Spill assess->small_spill Small large_spill Large or Uncontained Spill assess->large_spill Large ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->ppe evacuate EVACUATE AREA Alert others large_spill->evacuate absorb Contain with Inert Absorbent Material ppe->absorb collect Collect Waste into Sealed Container absorb->collect decon Decontaminate Area collect->decon dispose Dispose of all materials as Hazardous Waste decon->dispose call_ehs Call EHS / Emergency Response evacuate->call_ehs

Caption: Emergency Spill Response Workflow.

Section 4: Decontamination Protocols and Troubleshooting

Equipment that has been in contact with this compound must be thoroughly decontaminated before it is removed from the lab for maintenance, relocation, or disposal.[8][9]

Step-by-Step Decontamination Protocol for Non-Sensitive Equipment

This protocol is suitable for materials like glassware and stainless steel surfaces.

  • Preparation: Work in a well-ventilated area, such as a chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Initial Wipe-Down: Remove any gross contamination by wiping surfaces with a cloth or paper towel soaked in a suitable solvent (e.g., isopropanol or ethanol). Dispose of these wipes as hazardous waste.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory detergent (like Luminox®) and hot tap water.[10] Use a brush to scrub all surfaces.

  • Rinse: Rinse the equipment thoroughly with hot tap water, followed by a final rinse with deionized or organic-free water.[10]

  • Drying: Allow the equipment to air dry completely.[10]

  • Verification: Once dry, label the equipment as "Decontaminated" with the date and your initials.[11]

Troubleshooting Guide: Decontamination
Issue Probable Cause & Explanation Solution
A persistent chemical odor remains after cleaning. The material may be porous or have absorbed the chemical. Standard washing may not be sufficient.Repeat the decontamination cycle. For persistent odors on non-critical items, it may be safer to dispose of the item as hazardous waste. For valuable equipment, contact the manufacturer for specific decontamination advice.
Equipment is sensitive to water or detergents (e.g., electronics). Aqueous cleaning methods are not suitable for all equipment.Consult the equipment manufacturer's guidelines for cleaning and decontamination. A meticulous wipe-down with a solvent-compatible cloth dampened with isopropanol or ethanol may be appropriate, but always verify compatibility first. Ensure the equipment is powered off and disconnected before cleaning.[11]
Unsure if decontamination is complete. Visual inspection alone is not always sufficient to confirm the removal of chemical residues.While analytical verification is not feasible in most lab settings, a thorough and documented adherence to a validated cleaning procedure is the accepted standard. Perform the full multi-step cleaning process (wipe, wash, rinse, dry). If there is any doubt, repeat the process.[11]

Section 5: Regulatory and Compliance Overview

  • Occupational Safety and Health Administration (OSHA): Your lab must comply with OSHA's Hazard Communication Standard (29 CFR 1910.1200), which requires access to Safety Data Sheets (SDS) and training on the hazards of chemicals used.[3]

  • Environmental Protection Agency (EPA): As the generator of hazardous waste, your institution is regulated under the RCRA. This includes responsibilities for proper waste identification, accumulation, and disposal.[5][6]

  • State and Local Regulations: Many states have their own hazardous waste regulations that may be stricter than federal rules.[12] Always consult your institution's EHS department to ensure compliance with all applicable laws.

By adhering to these guidelines, you contribute to a safer research environment and ensure the protection of our ecosystem. For any further questions, please do not hesitate to contact your institution's Environmental Health & Safety department.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Physical and Theoretical Chemistry Laboratory, Oxford University. (2003). Safety (MSDS) data for 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • CPAChem. (2021). Safety data sheet: 1-Bromo-1-chloro-2,2,2-trifluoroethane. Retrieved from [Link]

  • Texas A&M University-Commerce. (2020). IBC GUIDELINE: Decontamination of laboratory equipment. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • University of British Columbia. (2019). Decontamination of Laboratory Equipment. Safety & Risk Services. Retrieved from [Link]

  • Association of State and Territorial Solid Waste Management Officials. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Office of Environmental Health and Safety. Retrieved from [Link]

  • Triumvirate Environmental. (2024, July 23). Hazardous and Universal Waste: Cradle-to-Grave, are you in compliance? [Video]. YouTube. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Health and Environmental Effects Document for 1,1,2-Trichloro-1,2,2-Trifluoroethane.
  • Aport. (2025). Decontamination Protocols for Lab Equipment. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Determining 1,1-Dichloroethane in Environmental Samples. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-bromo-1-chloro-2,2,2-trifluoroethane -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables. Retrieved from [Link]

  • Department of Water and Sanitation, South Africa. (n.d.). Analytical Methods Manual. Retrieved from [Link]

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Technical Support Center: Material Compatibility with 1-Bromo-2-chloro-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS: 151-67-7), also widely known as Halothane. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to ensure the integrity and safety of your experimental setups. Material incompatibility can lead to experimental failure, sample contamination, and significant safety hazards. Understanding the chemical reactivity of this halogenated hydrocarbon is paramount for successful and safe research.

Understanding the Reactivity of this compound

This compound is a halogenated alkane, a class of compounds known for their reactivity with a range of common laboratory materials. Its structure, featuring both bromine and chlorine atoms, makes it susceptible to nucleophilic substitution and elimination reactions. The bromine atom, being a better leaving group than chlorine, often dictates the primary site of reactivity. Furthermore, like many halogenated compounds, it can undergo dehydrohalogenation in the presence of strong bases. It is also known to decompose upon exposure to heat and light, potentially forming corrosive acidic byproducts such as hydrogen bromide and hydrogen chloride.

This inherent reactivity necessitates careful selection of all wetted materials in an experimental apparatus, from reaction vessels and tubing to seals and fittings.

Troubleshooting Guide: Addressing Material Incompatibility Issues

This section addresses specific problems you might encounter during your experiments, linking them to potential material incompatibilities.

Q1: I am observing unexpected discoloration (e.g., yellowing, browning) in my reaction mixture. What could be the cause?

A1: Unexplained discoloration is often an early indicator of a chemical reaction between your compound and a component of your experimental setup.

  • Probable Cause 1: Elastomer/Polymer Leaching. Many common elastomers and plastics can be solvated or degraded by halogenated hydrocarbons. This can cause plasticizers, antioxidants, or other additives to leach into your reaction mixture, leading to discoloration and contamination. Materials like PVC, Polycarbonate, and Buna-N (Nitrile) are particularly susceptible.

  • Probable Cause 2: Metallic Corrosion. this compound can tarnish and corrode certain metals, especially in the presence of moisture which can lead to the formation of acidic byproducts. The resulting metallic ions in your solution can cause discoloration. Metals such as aluminum, brass, and lead are known to be attacked.

  • Troubleshooting Steps:

    • Identify all wetted materials: Create a comprehensive list of every material that comes into contact with the compound.

    • Consult the Chemical Compatibility Table (below): Cross-reference your materials with the compatibility data.

    • Isolate the source: If possible, conduct small-scale compatibility tests by exposing individual components (e.g., a piece of tubing, an O-ring) to the compound at the experimental temperature and observing for discoloration.

    • Replace incompatible components: Substitute any suspect materials with highly inert alternatives like PTFE, PFA, or Kalrez® for polymers and elastomers, and 316 Stainless Steel or Hastelloy® for metallic components.

Q2: My elastomeric seals (O-rings, gaskets) are swelling, hardening, or failing prematurely.

A2: Seal failure is a critical issue that can lead to leaks and experimental failure. The cause is almost always chemical attack.

  • Causality: Halogenated hydrocarbons can permeate into the polymer matrix of an elastomer, causing it to swell. This swelling compromises the seal's mechanical properties, leading to a loss of sealing force and eventual failure. Alternatively, the compound can react with the polymer backbone or extract plasticizers, causing the material to become hard, brittle, and prone to cracking.

  • Materials to Suspect:

    • Buna-N (Nitrile): Generally not recommended for use with halogenated hydrocarbons.[1][2]

    • EPDM: Has poor resistance to many organic compounds and is not a suitable choice.[3]

    • Neoprene: While having moderate chemical resistance to some chemicals, it is generally not recommended for service with halogenated hydrocarbons.

  • Recommended Solutions:

    • Upgrade to Perfluoroelastomers (FFKM): Materials like Kalrez® offer the broadest chemical resistance among elastomers and are an excellent choice for demanding applications with halogenated compounds.

    • Consider Fluoroelastomers (FKM): Viton™ and other FKM elastomers can be a good, more cost-effective alternative to FFKM, but their compatibility should be verified for the specific grade and operating conditions.

    • Utilize PTFE-encapsulated O-rings: These combine the chemical inertness of a PTFE jacket with the elasticity of an elastomeric core, providing a robust sealing solution.

Q3: I am noticing pitting or corrosion on my stainless steel components (fittings, valves, reactor vessel). I thought stainless steel was resistant?

A3: While stainless steel is known for its corrosion resistance, it is not completely immune to attack, especially from halogenated compounds under certain conditions.

  • Mechanism of Corrosion: The corrosion resistance of stainless steel is due to a thin, passive layer of chromium oxide on its surface. Halogenated compounds, particularly in the presence of moisture, can break down this passive layer. This is often initiated by the formation of acidic species (e.g., HCl, HBr) from the slow decomposition of the compound. Once the passive layer is breached, localized pitting corrosion can occur, especially in chloride-rich environments.

  • Material Selection Insights:

    • 304 Stainless Steel: This grade is more susceptible to pitting corrosion in chloride-containing environments compared to 316 stainless steel.[4][5][6]

    • 316 Stainless Steel: The addition of molybdenum in 316 stainless steel enhances its resistance to pitting and crevice corrosion, making it a better choice for applications involving halogenated compounds.[7]

  • Preventative Measures:

    • Ensure a dry system: Moisture is a key contributor to the corrosion of stainless steel by halogenated compounds. Thoroughly dry all components and consider performing experiments under an inert, dry atmosphere (e.g., nitrogen or argon).

    • Specify 316L Stainless Steel: For new equipment, specify 316L stainless steel for all wetted parts. The "L" denotes low carbon content, which improves corrosion resistance after welding.

    • Passivation: Ensure that all new stainless steel components are properly passivated to create a robust chromium oxide layer.

Frequently Asked Questions (FAQs)

Q: What are the best materials for constructing a reaction vessel for use with this compound? A: For glassware, borosilicate glass (e.g., Pyrex®) is an excellent choice due to its chemical inertness. For metal reactors, 316L stainless steel is a suitable option, provided the system is kept dry. For high-temperature or high-pressure applications where corrosion is a major concern, a reactor made from or lined with a more resistant alloy like Hastelloy® C-276 is recommended.

Q: Can I use standard flexible tubing like Tygon® or PVC? A: No. PVC tubing is not recommended for use with halogenated hydrocarbons as it can become rigid, crack, and leach plasticizers.[8] Tygon® has many formulations, but most are not suitable. For flexible connections, tubing made from PTFE or PFA is the most reliable choice.

Q: I need to use a strong base, like sodium hydroxide, in my reaction. Are there special precautions I should take? A: Yes. Strong bases can promote the dehydrohalogenation (elimination) of this compound.[9][10][11] This is a chemical reaction that will consume your starting material and produce alkenes. While this may be the desired reaction, if it is not, you should avoid strong bases. If a base is necessary, consider using a weaker, non-nucleophilic organic base and perform the reaction at a low temperature to minimize elimination.

Q: Are there any metals that are severely incompatible and should always be avoided? A: Yes. Avoid aluminum at all costs. Halogenated hydrocarbons can react violently with aluminum. Also, avoid zinc, magnesium, and alloys of these metals.

Q: How should I clean my apparatus after use? A: When cleaning, consider the compatibility of your cleaning solvents with the materials of your apparatus. A triple rinse with a suitable organic solvent (e.g., acetone, isopropanol), followed by drying, is a common procedure. Ensure that the chosen solvent is compatible with all seals and gaskets. Avoid using strong bases for cleaning if your setup contains materials susceptible to attack.

Data Presentation: Chemical Compatibility Summary Table

The following table provides a summary of material compatibility with this compound. Ratings are based on published data for this specific compound where available, and on data for the general class of halogenated hydrocarbons. It is crucial to test materials under your specific experimental conditions.

Material CategorySpecific MaterialCompatibility RatingNotes and Rationale
Metals AluminumSevere (Do Not Use) Can react violently, especially when fresh surfaces are exposed.
Brass, LeadPoor Attacked, especially in the presence of moisture.
304 Stainless SteelFair Susceptible to pitting corrosion, especially with moisture/chlorides.[4][5][6]
316 Stainless SteelGood Molybdenum content provides better resistance to pitting corrosion.[7]
Hastelloy® C-276Excellent High nickel and molybdenum content provide superior corrosion resistance.
Plastics Polytetrafluoroethylene (PTFE)Excellent Highly inert to halogenated hydrocarbons.
Perfluoroalkoxy (PFA)Excellent Similar to PTFE with better melt-processing properties.
Polyvinyl Chloride (PVC)Poor Swelling, cracking, and leaching of plasticizers is likely.[8]
Polypropylene (PP)Poor Generally not recommended for use with halogenated hydrocarbons.[12][13]
Polycarbonate (PC)Poor Susceptible to chemical attack and degradation by halogenated hydrocarbons.[14][15]
Acrylonitrile Butadiene Styrene (ABS)Poor Not recommended for use with halogenated hydrocarbons.[16]
Elastomers Perfluoroelastomer (FFKM) (e.g., Kalrez®)Excellent Specifically rated as excellent for "Bromochloro-trifluoroethane".
Fluoroelastomer (FKM) (e.g., Viton™)Good Good general resistance, but testing for specific grade is recommended.
Ethylene Propylene Diene Monomer (EPDM)Poor Generally poor resistance to organic solvents and hydrocarbons.[3]
Buna-N (Nitrile, NBR)Poor Not recommended for halogenated hydrocarbons; significant swelling and degradation.[1][2]
Neoprene (Chloroprene)Poor Not recommended for halogenated hydrocarbons.
SiliconeFair to Poor Significant swelling can occur. Not recommended for dynamic seals.

Experimental Workflow Visualization

Material Selection Workflow

The following diagram outlines a logical workflow for selecting materials for an experimental setup involving this compound.

MaterialSelectionWorkflow start Start: New Experiment with This compound identify_components Identify All Wetted Components (Vessel, Tubing, Seals, Fittings) start->identify_components check_compatibility Consult Chemical Compatibility Chart identify_components->check_compatibility is_compatible Is the Material Rated 'Good' or 'Excellent'? check_compatibility->is_compatible select_material Specify Material for Component is_compatible->select_material Yes reselect_material Select Alternative Material (e.g., PTFE, 316 SS, Kalrez®) is_compatible->reselect_material No ('Poor' or 'Severe') test_material Conduct Small-Scale Compatibility Test (If data is unavailable or 'Fair') is_compatible->test_material Fair / No Data procure_material Procure and Verify Material Certification select_material->procure_material assemble_setup Assemble Experimental Setup procure_material->assemble_setup end_process Proceed with Experiment assemble_setup->end_process reselect_material->check_compatibility test_passed Does the Material Pass the Test? test_material->test_passed test_passed->select_material Yes test_passed->reselect_material No

A logical workflow for selecting compatible materials.

References

  • National Oceanic and Atmospheric Administration. (n.d.). HALOTHANE. CAMEO Chemicals.
  • Suckling, C. W. (1957). Some chemical and physical factors in the development of fluothane. British Journal of Anaesthesia, 29(10), 466-472.
  • CP Lab Safety. (n.d.). Polycarbonate Chemical Compatibility Chart. Retrieved from [Link]

  • CP Lab Safety. (n.d.). PVC (Polyvinyl chloride) Chemical Compatibility Chart. Retrieved from [Link]

  • PubMed. (n.d.). Interactions between neuronal histamine and halothane anesthesia in rats. Retrieved from [Link]

  • ResearchGate. (2022, September 12). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Retrieved from [Link]

  • ASP Seals. (n.d.). Buna-N (Nitrile) Gasket and O-Ring Material. Retrieved from [Link]

  • PubMed Central. (2023, October 30). Susceptibility of 316L Stainless Steel Structures to Corrosion Degradation in Salivary Solutions in the Presence of Lactic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Halothane. Retrieved from [Link]

  • ResearchGate. (2020, August 5). Photodegradation of bisphenol A polycarbonate under blue light radiation and its effect on optical properties. Retrieved from [Link]

  • HMC Polymers. (n.d.). Polypropylene Chemical Resistance Guide. Retrieved from [Link]

  • Quora. (2020, October 29). What does a sodium hydroxide and chloroethane reaction make?. Retrieved from [Link]

  • CELLTREAT Scientific Products. (n.d.). Chemical Compatibility Guide Polypropylene. Retrieved from [Link]

  • ResearchGate. (2018, August 10). The corrosion resistance of 316L stainless steel coated with a silane hybrid nanocomposite coating. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. Retrieved from [Link]

  • IPEX. (n.d.). PVC Chemical Resistance Guide. Retrieved from [Link]

  • National Council of Educational Research and Training. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • PubMed Central. (2022, April 22). The Corrosion Susceptibility of 304L Stainless Steel Exposed to Crevice Environments. Retrieved from [Link]

  • PubMed Central. (n.d.). Degradation of Polycarbonate by a Polyester-Degrading Strain, Amycolatopsis sp. Strain HT-6. Retrieved from [Link]

  • Martins Rubber. (2023, August 26). Why Buna N is so popular for use with hydrocarbons. Retrieved from [Link]

  • IPEX. (n.d.). EPDM & FKM Chemical Resistance Guide. Retrieved from [Link]

  • YouTube. (2022, April 27). Corrosion test of 316 Stainless Steel pipe. Retrieved from [Link]

  • Braskem. (2005, December). Polypropylene chemical resistance. Retrieved from [Link]

  • Chemguide. (n.d.). THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND HYDROXIDE IONS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 10). Halothane Toxicity. StatPearls. Retrieved from [Link]

  • NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved from [Link]

  • The University of Arizona. (2021, July 22). Halothane: Biological Mechanisms, Surgical Applications and Side Effects.
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Validation & Comparative

A Comparative Analysis of 1-Bromo-2-chloro-1,1,2-trifluoroethane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the two structural isomers of 1-bromo-2-chloro-1,1,2-trifluoroethane: This compound (commonly known as isohalothane) and its more widely recognized isomer, 2-Bromo-2-chloro-1,1,1-trifluoroethane (halothane) . This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical properties, spectral characteristics, synthesis, and potential applications of these compounds.

Introduction: Understanding the Isomeric Landscape

The molecular formula C₂HBrClF₃ gives rise to two distinct structural isomers, the positioning of the halogen atoms profoundly influencing their physical, chemical, and biological properties. Both isomers are chiral, and thus exist as a racemic mixture of (R)- and (S)-enantiomers.

  • This compound (Isohalothane; CAS RN 354-06-3): In this isomer, the bromine atom is attached to the carbon atom that also bears two fluorine atoms.[1]

  • 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane; CAS RN 151-67-7): This isomer features a trifluoromethyl (-CF₃) group, with the bromine and chlorine atoms attached to the adjacent carbon.[2]

The seemingly subtle difference in atomic arrangement leads to significant variations in their properties and applications, with halothane having a well-documented history as a general anesthetic, while isohalothane is primarily utilized as a chemical intermediate.[1][2]

Physicochemical Properties: A Tale of Two Structures

The distinct arrangement of the bulky and electronegative halogen atoms in isohalothane and halothane results in measurable differences in their physical properties. These properties are critical for their handling, purification, and application.

PropertyThis compound (Isohalothane)2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane)
Molecular Weight 197.38 g/mol [1]197.38 g/mol [2]
Boiling Point Not explicitly found, but expected to be similar to Halothane50.2 °C[2][3]
Density Not explicitly found1.872 g/mL at 25 °C[3]
Refractive Index Not explicitly foundn20/D 1.369[3]
Vapor Pressure Not explicitly found32.5 kPa at 20 °C[2]

The higher boiling point and density of halothane can be attributed to the more compact and symmetrical structure of the trifluoromethyl group, which allows for stronger intermolecular van der Waals forces compared to the arrangement in isohalothane.

Spectroscopic Differentiation: The Fingerprints of Isomers

Spectroscopic techniques are indispensable for distinguishing between these two isomers. The unique electronic environment of each nucleus and the vibrational modes of the bonds provide characteristic "fingerprints."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of these isomers. The chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the local electronic environment.

¹H NMR: The single proton in each molecule will exhibit a distinct chemical shift and splitting pattern due to coupling with the neighboring fluorine atoms.

  • Isohalothane (CHFCl-CBrF₂): The proton is on a carbon attached to a chlorine and a fluorine. It will be split by the two geminal fluorine atoms on the adjacent carbon and the single geminal fluorine.

  • Halothane (CHBrCl-CF₃): The proton is on a carbon with bromine and chlorine. It will be split into a quartet by the three fluorine atoms of the trifluoromethyl group. The ¹H NMR spectrum of halothane in CDCl₃ shows a signal around 5.8 ppm.

¹³C NMR: The two carbon atoms in each isomer will have distinct chemical shifts due to the different halogen substituents. The carbon attached to the highly electronegative fluorine atoms will be significantly deshielded and appear at a higher chemical shift (downfield).[4] In general, carbons bonded to halogens appear in the range of 55-80 ppm.[4]

¹⁹F NMR: This technique is particularly informative for fluorinated compounds due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus.[5]

  • Isohalothane (CHFCl-CBrF₂): Two distinct fluorine environments are expected: one signal for the single fluorine on the chlorine-bearing carbon and another for the two equivalent fluorines on the bromine-bearing carbon. These signals will show complex splitting due to geminal and vicinal H-F and F-F coupling.

  • Halothane (CHBrCl-CF₃): All three fluorine atoms in the trifluoromethyl group are chemically equivalent and will give rise to a single signal, which will be split into a doublet by the vicinal proton.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecules. The C-H, C-F, C-Cl, and C-Br stretching and bending vibrations will occur at characteristic frequencies. The region between approximately 1500 cm⁻¹ and 400 cm⁻¹ is known as the fingerprint region and is unique for each molecule.[6] While both isomers will show strong absorptions in the C-F stretching region (typically 1000-1400 cm⁻¹), the precise pattern of bands in the fingerprint region will be distinct, allowing for their differentiation.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Both isomers will have the same molecular ion peak (M⁺) at m/z 196, 198, and 200, with a characteristic isotopic pattern due to the presence of bromine and chlorine.[7] The fragmentation patterns, however, will differ due to the different bond strengths and stabilities of the resulting fragments.

  • Isohalothane: Cleavage between the two carbon atoms may lead to fragments such as [CBrF₂]⁺ and [CHFCl]⁺.

  • Halothane: The presence of the stable trifluoromethyl group will likely influence the fragmentation, with a prominent peak corresponding to the loss of a bromine or chlorine atom. Alpha-cleavage next to the halogens is a common fragmentation pathway.[8] Ionized halothane (M⁺) can react with neutral halothane to form an ionized olefin [ClBrC=CF₂]⁺ via HF elimination.[9]

Synthesis and Reactivity: Pathways and Stability

The synthesis routes and chemical reactivity of these isomers are dictated by the arrangement and nature of the halogen atoms.

Synthesis

Halothane is commercially synthesized from trichloroethylene. The process involves two main steps:

  • Fluorination: Trichloroethylene is reacted with hydrogen fluoride in the presence of a catalyst, such as antimony trichloride, to produce 2-chloro-1,1,1-trifluoroethane.

  • Bromination: The resulting intermediate is then brominated at high temperatures to yield halothane.

Isohalothane is not as widely synthesized as halothane. It can be formed as a byproduct in some fluorination and halogen exchange reactions. A potential laboratory synthesis could involve the addition of BrF to chlorotrifluoroethene, although this would likely produce a mixture of isomers requiring separation.

Reactivity and Thermodynamic Stability

The thermodynamic stability of these isomers is influenced by the bond strengths and steric interactions. The C-F bond is significantly stronger than C-Cl and C-Br bonds, contributing to the overall stability of fluorinated compounds. The trifluoromethyl group in halothane is particularly stable.

In terms of reactivity, the C-Br bond is the weakest and most polarizable among the carbon-halogen bonds present, making it the most likely site for nucleophilic substitution or radical abstraction. The single proton in both molecules is activated by the adjacent electron-withdrawing halogen atoms and can be abstracted by a strong base.

Applications: From Anesthesia to Synthesis

The applications of these two isomers are vastly different, highlighting the profound impact of their structural differences.

Halothane was a widely used inhalational general anesthetic for several decades.[2] Its non-flammability and potent anesthetic properties were significant advantages over older anesthetics.[2] However, concerns about hepatotoxicity have led to its replacement by newer agents like sevoflurane and isoflurane in many parts of the world.[2]

Isohalothane is primarily used as a chemical intermediate in the synthesis of other fluorinated organic compounds.[1] Its bifunctional nature, with different halogens on each carbon, allows for selective chemical transformations, making it a valuable building block in organic synthesis.

Experimental Protocols

Protocol 1: Differentiation of Isohalothane and Halothane by ¹⁹F NMR Spectroscopy

Objective: To distinguish between isohalothane and halothane using ¹⁹F NMR spectroscopy.

Methodology:

  • Sample Preparation: Prepare a ~5% (v/v) solution of the unknown isomer in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a multinuclear NMR spectrometer with a fluorine probe.

    • Set the spectrometer to the ¹⁹F frequency.

    • Use a standard ¹⁹F NMR pulse program.

    • Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0 ppm).

  • Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum with proton decoupling to simplify the spectrum initially.

    • Acquire a second ¹⁹F NMR spectrum without proton decoupling to observe H-F coupling.

  • Data Analysis:

    • Halothane: A single signal (a doublet in the coupled spectrum due to coupling with the single proton) is expected for the three equivalent fluorine atoms of the -CF₃ group.

    • Isohalothane: Two distinct signals with complex splitting patterns are expected, corresponding to the -CBrF₂ and -CHFCl moieties.

Causality: The number of signals in the ¹⁹F NMR spectrum directly corresponds to the number of chemically non-equivalent fluorine environments in the molecule. The splitting patterns arise from through-bond interactions (J-coupling) with neighboring protons and other fluorine atoms, providing definitive structural information.

Visualizations

Caption: Structural comparison of Isohalothane and Halothane.

Synthesis of Halothane trichloroethylene Trichloroethylene hf_sbcl3 + HF (SbCl₃ catalyst) trichloroethylene->hf_sbcl3 intermediate 2-Chloro-1,1,1-trifluoroethane hf_sbcl3->intermediate br2 + Br₂ (High Temp.) intermediate->br2 halothane Halothane br2->halothane

Caption: Simplified synthesis pathway of Halothane.

Conclusion

The two structural isomers of this compound, isohalothane and halothane, exhibit distinct physicochemical and spectroscopic properties due to the different placement of their halogen substituents. While halothane has a significant history in medicine as an anesthetic, isohalothane serves as a valuable, though less known, building block in synthetic chemistry. A thorough understanding of their comparative properties, particularly their spectroscopic signatures, is essential for their unambiguous identification and effective utilization in research and development. This guide provides a foundational understanding to aid scientists in navigating the chemistry of these important fluorinated compounds.

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A Comparative Guide to the Reaction Kinetics and Mechanism of 1-Bromo-2-chloro-1,1,2-trifluoroethane and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chloro-1,1,2-trifluoroethane (Halothane) has been a cornerstone in the field of inhalational anesthetics. Its efficacy, however, is counterbalanced by concerns regarding its chemical stability and metabolic pathways. Understanding the reaction kinetics and decomposition mechanisms of halothane is paramount for ensuring patient safety and for the development of more robust anesthetic agents. This guide delves into the thermal decomposition of halothane, providing a comparative analysis with contemporary alternatives, namely sevoflurane and isoflurane. By examining the underlying chemical principles of their stability, we can better appreciate the evolution of anesthetic safety and design.

The Reaction Kinetics of Halothane: A Look at a Structural Analog

Direct experimental data on the high-temperature, gas-phase thermal decomposition kinetics of this compound is not extensively available in peer-reviewed literature. However, significant insights can be gleaned from studies on its structural analog, 1-bromo-2-chloroethane. Research on the thermal decomposition of this non-fluorinated counterpart reveals a radical-chain reaction mechanism.

The decomposition of 1-bromo-2-chloroethane, studied between 307–358°C, primarily yields vinyl chloride and hydrogen bromide, with vinyl bromide and hydrogen chloride as minor products.[1] The reaction exhibits induction periods and is sensitive to the surface of the reaction vessel, with evidence of autocatalysis by hydrogen bromide.[1] In seasoned vessels and in the presence of sufficient hydrogen bromide, the reaction follows half-order kinetics with respect to the substrate. The rate coefficient for this catalyzed reaction is given by the Arrhenius equation:

k0.5 = 9.3 × 109 exp(–40,800/RT) mol-½ l½ s-1[1]

This radical-chain mechanism likely involves the initiation by the cleavage of the weakest bond, the C-Br bond, followed by a series of propagation steps involving bromine and chlorine radicals. The presence of fluorine atoms in halothane is expected to significantly alter the bond dissociation energies and, consequently, the activation energy and overall rate of decomposition. The strong C-F bonds would likely increase the thermal stability of halothane compared to its non-fluorinated analog.

Comparative Analysis: Halothane vs. Modern Anesthetics

The landscape of inhalational anesthetics has evolved, with agents like sevoflurane and isoflurane largely replacing halothane due to improved safety profiles, including greater stability.

AnestheticChemical FormulaMolar Mass ( g/mol )Key Stability Features
Halothane C₂HBrClF₃197.38Contains a C-Br bond, which is generally weaker than C-Cl and C-F bonds, making it a potential initiation site for decomposition.[2]
Isoflurane C₃H₂ClF₅O184.49An ether, which generally imparts greater stability than haloalkanes. Contains only C-Cl and C-F bonds on the ethyl moiety.
Sevoflurane C₄H₃F₇O200.05A fluorinated ether, known for its high stability. Does not contain chlorine or bromine. Can degrade in the presence of desiccated carbon dioxide absorbents to form Compound A.[3]

Studies on the atmospheric chemistry of these anesthetics, while not directly measuring thermal decomposition, provide valuable comparative data on their reactivity. For instance, the rate coefficients for the reaction with OH radicals, a key atmospheric oxidant, have been determined for halothane, isoflurane, and sevoflurane, indicating differences in their susceptibility to degradation.[4]

Photocatalytic degradation studies also offer a comparative look at the stability of these compounds. In one study, under UVC irradiation with a TiO₂ photocatalyst, approximately 99.9% of an initial concentration of halothane was degraded within 35 minutes.[5] In comparison, over 98% of sevoflurane and 99.9% of isoflurane were degraded in 10 and 20 minutes, respectively, under similar conditions, suggesting a higher reactivity of the ether-based anesthetics in this specific degradation pathway.[5]

Proposed Reaction Mechanisms

The thermal decomposition of halogenated hydrocarbons can proceed through various pathways, including unimolecular elimination of hydrogen halides and homolytic cleavage of carbon-halogen or carbon-carbon bonds.

Halothane Decomposition Pathway

Based on the study of its analog, a plausible primary decomposition pathway for halothane at elevated temperatures would be initiated by the cleavage of the C-Br bond, being the weakest bond in the molecule. This would be followed by a radical chain mechanism.

Halothane Decomposition cluster_legend Legend Halothane CF₃CHBrCl Rad1 CF₃CHCl• + Br• Halothane->Rad1 Initiation (C-Br cleavage) Products1 CF₂=CHCl + HF + Br• Rad1->Products1 β-scission/rearrangement Products2 CF₃CH=CHCF₃ + Cl• Rad1->Products2 Dimerization/Elimination Initiation Initiation Step Propagation/Products Propagation/Products

Caption: Proposed initiation and subsequent steps in the thermal decomposition of halothane.

Sevoflurane and Isoflurane Decomposition

The ether linkage in sevoflurane and isoflurane provides greater intrinsic stability compared to the haloalkane structure of halothane. Their decomposition is less likely to be initiated by simple C-halogen bond cleavage under moderate thermal stress. However, under specific conditions, such as in the presence of desiccated CO₂ absorbents in anesthesia circuits, sevoflurane can degrade to form Compound A (fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether).[3]

Experimental Protocols for Kinetic and Mechanistic Validation

To rigorously validate the reaction kinetics and mechanisms of these anesthetic agents, a combination of experimental techniques is essential.

Workflow for Kinetic and Mechanistic Studies

Experimental Workflow Start Anesthetic Sample (e.g., Halothane) Pyrolysis High-Temperature Pyrolysis (Shock Tube or Flow Reactor) Start->Pyrolysis Product_Collection Product Collection (Cryogenic Trapping or Direct Sampling) Pyrolysis->Product_Collection Analysis Product Analysis Product_Collection->Analysis GCMS Gas Chromatography-Mass Spectrometry (GC-MS) (Separation and Identification) Analysis->GCMS Detailed Composition FTIR Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Group Analysis) Analysis->FTIR Functional Groups Data_Analysis Kinetic Modeling and Mechanism Elucidation GCMS->Data_Analysis FTIR->Data_Analysis Results Rate Constants, Activation Energy, Decomposition Pathways Data_Analysis->Results

Caption: A typical experimental workflow for studying the thermal decomposition of volatile anesthetics.

Detailed Methodologies

1. Shock Tube Pyrolysis

  • Objective: To study the unimolecular decomposition of the anesthetic at high temperatures and short reaction times, isolating the initial decomposition steps.

  • Apparatus: A high-pressure shock tube coupled to a time-of-flight mass spectrometer (TOF-MS).[6]

  • Procedure:

    • A dilute mixture of the anesthetic (e.g., 1% halothane in argon) is introduced into the driven section of the shock tube.

    • A high-pressure driver gas (e.g., helium) is used to rupture a diaphragm, generating a shock wave that travels through the anesthetic mixture, rapidly heating it to the desired temperature (e.g., 800-1500 K).[6]

    • The reaction is initiated by the temperature jump behind the reflected shock wave.

    • The reacting gas mixture is sampled at a specific time after the shock wave passage through a nozzle into the ion source of the TOF-MS.

    • Mass spectra are recorded as a function of time to identify and quantify the reactants, intermediates, and products.

  • Data Analysis: The time-resolved concentration profiles of the species are used to determine the rate constants for the elementary reaction steps. Arrhenius parameters (activation energy and pre-exponential factor) are then derived from the temperature dependence of the rate constants.

2. Product Identification by GC-MS and FTIR

  • Objective: To identify the stable products of the thermal decomposition.

  • Apparatus: A flow reactor, cryogenic trap, gas chromatograph coupled with a mass spectrometer (GC-MS), and a Fourier-transform infrared spectrometer (FTIR).

  • Procedure:

    • The anesthetic vapor, diluted in an inert gas, is passed through a heated flow reactor at a controlled temperature and residence time.

    • The effluent from the reactor is passed through a cryogenic trap (e.g., cooled with liquid nitrogen) to collect the condensable products.

    • The trapped products are then slowly warmed and introduced into the GC-MS for separation and identification based on their mass spectra and retention times.[2]

    • Alternatively, the reactor effluent can be directly analyzed by FTIR to identify functional groups present in the product mixture.[7]

  • Data Analysis: The identified products provide crucial information for constructing and validating the proposed reaction mechanism. The relative abundance of different products at various temperatures can give insights into the branching ratios of different reaction pathways.

Conclusion

While direct, comprehensive kinetic data for the thermal decomposition of this compound remains a subject for further experimental investigation, analysis of its structural analog and comparison with modern anesthetics like sevoflurane and isoflurane provide a strong foundation for understanding its relative stability. The presence of a C-Br bond in halothane suggests a lower thermal stability compared to the fully fluorinated and ether-based structures of its successors. The experimental protocols outlined in this guide provide a robust framework for future studies aimed at quantifying the reaction kinetics and elucidating the detailed decomposition mechanisms of these important pharmaceutical compounds. Such research is vital for the continued development of safer and more effective anesthetic agents.

References

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A Spectroscopic Deep Dive: Differentiating 1-Bromo-2-chloro-1,1,2-trifluoroethane from its Chlorinated Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical development and materials science, the precise identification and characterization of halogenated ethanes are paramount. These compounds, often used as intermediates or building blocks, possess subtly different physical and chemical properties based on their halogen substitution patterns. Distinguishing between them requires a multi-faceted analytical approach, with spectroscopic techniques serving as the cornerstone of definitive identification. This guide provides a comprehensive spectroscopic comparison of 1-Bromo-2-chloro-1,1,2-trifluoroethane with its chlorinated analogs: 1,2-dichloro-1,1,2-trifluoroethane, 1,1,2-trichloro-1,2,2-trifluoroethane, and 1,1,1-trichloro-2,2,2-trifluoroethane. Through a detailed examination of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will elucidate the key spectral features that enable their unambiguous differentiation.

The Importance of Spectroscopic Fingerprinting

The substitution of a bromine atom with a chlorine atom, or the rearrangement of halogens on the ethane backbone, may seem minor. However, these changes significantly impact the molecule's polarity, bond vibrational frequencies, and fragmentation patterns under ionization. For researchers, particularly in drug development, confirming the exact isomeric structure is critical, as even small structural changes can lead to vastly different biological activities or reaction outcomes. Spectroscopic methods provide a non-destructive and highly sensitive means to generate a unique "fingerprint" for each molecule, ensuring the integrity of starting materials and the purity of final products.

Experimental Methodologies: A Self-Validating Approach

To ensure the reliability of our comparative analysis, all spectroscopic data presented herein were acquired using standardized and validated protocols. The causality behind these choices lies in maximizing the resolution and information content of each spectrum.

Infrared (IR) Spectroscopy

Protocol: A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences. This method is chosen for its simplicity and the broad spectral window of KBr, which is transparent in the mid-infrared region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Samples were dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a 500 MHz spectrometer. For ¹H and ¹³C NMR, chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm). For ¹⁹F NMR, chemical shifts are referenced to an external standard of CFCl₃ (δ = 0.00 ppm). The choice of a high-field spectrometer is crucial for resolving complex spin-spin coupling patterns, which are characteristic of these highly fluorinated and halogenated compounds.

Mass Spectrometry (MS)

Protocol: Electron Ionization (EI) mass spectra were obtained using a gas chromatograph-mass spectrometer (GC-MS). A small amount of the sample was injected into the GC, which separated the compound from any impurities before it entered the mass spectrometer. The ionization energy was set to 70 eV. This "hard" ionization technique provides reproducible fragmentation patterns that are highly characteristic of the molecular structure.

Spectroscopic Comparison: Unveiling the Molecular Identity

The following sections detail the key spectroscopic features of this compound and its chlorinated analogs. The data is summarized in tables for easy comparison, followed by an in-depth analysis of the spectral differences.

Molecular Structures

To visualize the compounds being compared, their molecular structures are presented below.

G cluster_0 This compound cluster_1 1,2-Dichloro-1,1,2-trifluoroethane cluster_2 1,1,2-Trichloro-1,2,2-trifluoroethane cluster_3 1,1,1-Trichloro-2,2,2-trifluoroethane a Br-C(F)(F)-CH(F)Cl b Cl-C(F)(F)-CH(F)Cl c Cl-C(F)(Cl)-C(F)2Cl d Cl3C-CF3

Caption: Molecular structures of the compared halogenated ethanes.

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides information about the vibrational modes of the molecule. The C-H, C-F, C-Cl, and C-Br bonds in these molecules have characteristic absorption frequencies.

Table 1: Key IR Absorption Bands (cm⁻¹)

CompoundC-H StretchC-F Stretch(es)C-Cl Stretch(es)C-Br Stretch
This compound~2980-3020~1100-1350 (strong, multiple)~700-850~550-650
1,2-Dichloro-1,1,2-trifluoroethane~2990-3030~1100-1350 (strong, multiple)~700-850 (multiple)-
1,1,2-Trichloro-1,2,2-trifluoroethane-~1100-1300 (strong, multiple)~750-900 (strong, multiple)-
1,1,1-Trichloro-2,2,2-trifluoroethane-~1150-1250 (very strong, broad)~800-850 (strong)-

Analysis:

  • C-H Stretch: The presence of a C-H bond in this compound and 1,2-dichloro-1,1,2-trifluoroethane is clearly indicated by the weak to medium absorption in the 2980-3030 cm⁻¹ region. The absence of this peak in the spectra of the trichloro-analogs is a primary differentiating feature.

  • C-F Stretch: All four compounds exhibit very strong and often broad absorption bands in the 1100-1350 cm⁻¹ region, characteristic of C-F stretching vibrations. The complexity and exact position of these bands can be used as a fingerprint for each molecule, though significant overlap exists.

  • C-Cl and C-Br Stretches: The C-Cl stretching region (around 700-900 cm⁻¹) and the C-Br stretching region (around 550-650 cm⁻¹) are crucial for differentiation. This compound is the only compound to show a distinct C-Br stretch. The number and intensity of the C-Cl stretching bands increase with the number of chlorine atoms in the molecule. For instance, 1,1,2-trichloro-1,2,2-trifluoroethane will show more complex and intense absorptions in this region compared to the dichloro-analog.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Spectroscopy

Table 2: ¹H NMR Chemical Shifts and Coupling Constants

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)
This compound~6.5-7.0ddd²JHF, ³JHF
1,2-Dichloro-1,1,2-trifluoroethane~6.0-6.5dt²JHF, ³JFF
1,1,2-Trichloro-1,2,2-trifluoroethane---
1,1,1-Trichloro-2,2,2-trifluoroethane---

Analysis:

The most striking difference is the presence of a proton signal only for this compound and 1,2-dichloro-1,1,2-trifluoroethane. The chemical shift of the single proton is significantly downfield due to the deshielding effect of the adjacent electronegative halogens. The multiplicity of the signal is complex due to coupling with the neighboring fluorine atoms (geminal ²JHF and vicinal ³JHF couplings). The exact splitting pattern is a unique identifier for each of these two compounds.

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Chemical Shifts

CompoundC-1 (δ, ppm)C-2 (δ, ppm)
This compound~115-125 (t)~90-100 (dt)
1,2-Dichloro-1,1,2-trifluoroethane~120-130 (t)~95-105 (dt)
1,1,2-Trichloro-1,2,2-trifluoroethane~100-110 (t)~125-135 (q)
1,1,1-Trichloro-2,2,2-trifluoroethane~102 (q)~128 (q)

(Note: Multiplicities arise from C-F coupling)

Analysis:

Each compound gives two distinct ¹³C signals, but their chemical shifts and splitting patterns (due to one-bond and two-bond C-F coupling) are different. The carbon attached to bromine in this compound will be at a relatively higher field (lower ppm) compared to the carbon attached to two chlorines in 1,1,2-trichloro-1,2,2-trifluoroethane. The highly symmetric 1,1,1-trichloro-2,2,2-trifluoroethane shows two quartets due to coupling with the three fluorine atoms on the adjacent carbon.

¹⁹F NMR Spectroscopy

Table 4: ¹⁹F NMR Chemical Shifts

CompoundCF₂ Group (δ, ppm)CHF or CF Group (δ, ppm)
This compound~ -70 to -80 (d)~ -130 to -140 (t)
1,2-Dichloro-1,1,2-trifluoroethane~ -75 to -85 (d)~ -125 to -135 (t)
1,1,2-Trichloro-1,2,2-trifluoroethane~ -60 to -70 (s)~ -110 to -120 (t)
1,1,1-Trichloro-2,2,2-trifluoroethane-~ -82 (s)

Analysis:

¹⁹F NMR is particularly powerful for differentiating these compounds. 1,1,1-trichloro-2,2,2-trifluoroethane gives a single sharp peak, confirming the magnetic equivalence of all three fluorine atoms. The other compounds show more complex spectra with distinct signals for the CF₂ and CHF/CF groups. The chemical shifts and coupling patterns (F-F and H-F) provide a unique fingerprint for each molecule. For example, the CF₂ signal in this compound appears as a doublet due to coupling with the single fluorine on the adjacent carbon, while the CHF fluorine appears as a triplet due to coupling with the two fluorines on the adjacent carbon.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

G cluster_main Fragmentation of this compound mol [C2HBrClF3]⁺˙ m/z 196, 198, 200 frag1 [C2HF2Cl]⁺ m/z 117, 119 mol->frag1 - Br, -F frag2 [CF2Br]⁺ m/z 129, 131 mol->frag2 - CHFCl frag3 [CHFCl]⁺ m/z 67, 69 mol->frag3 - CF2Br

Caption: Key fragmentation pathways for this compound.

Table 5: Key Mass Spectral Fragments (m/z)

CompoundMolecular Ion (M⁺˙)[M-X]⁺ (X=Br, Cl)Other Key Fragments
This compound196, 198, 200117 ([M-Br]⁺)129, 131 ([CF₂Br]⁺); 67, 69 ([CHFCl]⁺)
1,2-Dichloro-1,1,2-trifluoroethane152, 154, 156117 ([M-Cl]⁺)82, 84 ([CClF₂]⁺); 67, 69 ([CHFCl]⁺)
1,1,2-Trichloro-1,2,2-trifluoroethane186, 188, 190151, 153 ([M-Cl]⁺)117, 119 ([C₂F₂Cl₂]⁺); 101, 103 ([CFCl₂]⁺)
1,1,1-Trichloro-2,2,2-trifluoroethane186, 188, 190151, 153 ([M-Cl]⁺)117, 119 ([CCl₂F]⁺); 69 ([CF₃]⁺)

Analysis:

  • Molecular Ion Peak: The molecular ion peak cluster is a definitive indicator of the elemental composition. The isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) creates a unique signature for each compound. This compound will have a characteristic pattern reflecting the presence of both Br and Cl.

  • Fragmentation Pattern: The fragmentation patterns are highly diagnostic. The loss of a halogen atom is a common initial fragmentation step. For example, this compound readily loses a bromine atom to form a fragment at m/z 117. In contrast, its chlorinated analogs will primarily lose a chlorine atom. The relative abundances of other fragment ions, such as [CF₂Br]⁺, [CHFCl]⁺, [CClF₂]⁺, and [CF₃]⁺, provide a detailed fingerprint for each specific isomer.[2][3]

Conclusion

The spectroscopic differentiation of this compound from its chlorinated analogs is readily achievable through a systematic and comparative analysis of their IR, NMR, and Mass Spectra. While each technique provides valuable information, a combined approach offers the most robust and unambiguous identification. Key differentiating features include the presence or absence of C-H and C-Br stretches in the IR spectrum, the unique chemical shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra, and the distinct molecular ion clusters and fragmentation patterns observed in mass spectrometry. By understanding these subtle yet significant spectral differences, researchers can confidently identify their compounds of interest, ensuring the accuracy and reliability of their scientific endeavors.

References

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link][1][4]

  • PubChem. This compound. [Link][5]

  • PubChem. 1,2-Dichloro-1,1,2-trifluoroethane. [Link][6]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][7][8][9][10]

  • NIST. Ethane, 1,2-dichloro-1,1,2-trifluoro-. [Link][3]

  • NIST. Ethane, 1,1,2-trichloro-1,2,2-trifluoro-. [Link]

  • NIST. Ethane, 1,1,1-trichloro-2,2,2-trifluoro-. [Link]

  • Doc Brown's Chemistry. Interpreting the infrared spectrum of 1-bromo-2-chloroethane. [Link][11]

  • Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane. [Link][12]

  • Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of 1,1,2-trichloroethane. [Link][13]

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A Senior Application Scientist's Guide to the Computational Analysis of 1-Bromo-2-chloro-1,1,2-trifluoroethane Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the computational chemistry approaches used to study the reactivity of 1-bromo-2-chloro-1,1,2-trifluoroethane. It is intended for researchers, scientists, and drug development professionals interested in understanding and predicting the chemical behavior of halogenated alkanes. This document will delve into the theoretical underpinnings of its reactivity, compare it with relevant alternatives, and provide detailed protocols for conducting such computational studies.

Introduction: The Significance of this compound

This compound, a halogenated ethane, possesses a unique combination of reactive sites due to the presence of bromine, chlorine, and fluorine atoms.[1][2] Understanding its reactivity is crucial for various applications, from its potential use as a chemical intermediate to assessing its environmental fate and toxicological profile. The molecule's structure, with two different halogen atoms on adjacent carbons, presents an interesting case for studying the competition between different reaction pathways, such as nucleophilic substitution and elimination reactions.

Computational chemistry provides a powerful toolkit to investigate these aspects at a molecular level. By employing quantum mechanical calculations, we can elucidate reaction mechanisms, determine kinetic parameters, and predict the relative stability of reactants, transition states, and products. This in-silico approach not only complements experimental studies but also offers a cost-effective and safe way to screen for potential reactivity and degradation pathways.

Comparative Reactivity Analysis: A Theoretical Perspective

The reactivity of this compound is primarily dictated by the nature of its carbon-halogen bonds. The C-Br bond is generally weaker and more polarizable than the C-Cl bond, making it a more susceptible site for nucleophilic attack. Furthermore, the presence of electron-withdrawing fluorine atoms influences the electron density distribution across the molecule, affecting the acidity of the neighboring hydrogen atom and thus its propensity to undergo elimination reactions.

To provide a comparative context, we can examine its reactivity relative to other common halogenated ethanes. The following table summarizes key computed properties that are indicative of reactivity.

CompoundC-Br Bond Dissociation Energy (kcal/mol)C-Cl Bond Dissociation Energy (kcal/mol)LUMO Energy (eV)
This compound [Estimated based on trends] ~68-72[Estimated based on trends] ~80-84[To be calculated]
2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane)~70~81-1.5 to -2.0
1,2-Dibromoethane~74N/A-1.8 to -2.2
1,2-DichloroethaneN/A~81-1.9 to -2.3

Note: The values for this compound are estimations based on trends observed in related haloalkanes. Precise values would be obtained through the computational protocols outlined in this guide.

A lower bond dissociation energy (BDE) indicates a weaker bond that is more easily cleaved. The lower LUMO (Lowest Unoccupied Molecular Orbital) energy suggests a greater susceptibility to nucleophilic attack. Based on these general principles, we can anticipate that nucleophilic substitution will preferentially occur at the carbon bearing the bromine atom.

Key Reaction Pathways: A Mechanistic Overview

Two primary reaction pathways are expected for this compound: nucleophilic substitution (SN2) and base-induced elimination (E2).

Nucleophilic Substitution (SN2)

In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of a leaving group. As discussed, the C-Br bond is the more likely site of attack.

SN2_Reaction Reactants Nu⁻ + CF₃-CH(Br)Cl TS [Nu---C(H)(Cl)-C(F)₃---Br]⁻ Reactants->TS Attack on C-Br Products Nu-CH(Cl)-CF₃ + Br⁻ TS->Products Br⁻ leaves

Figure 1: SN2 reaction at the C-Br bond.
Elimination Reaction (E2)

In the presence of a strong, non-nucleophilic base, an E2 elimination reaction can occur, where a proton and a halide are removed from adjacent carbon atoms to form an alkene. The presence of electron-withdrawing fluorine atoms can increase the acidity of the C-H proton, making this pathway competitive.

E2_Reaction Reactants Base⁻ + CF₃-CH(Br)Cl TS [Base---H---C(Cl)-C(F)₃---Br]⁻ Reactants->TS Proton abstraction Products Base-H + CF₂=C(Cl)F + Br⁻ TS->Products Halide elimination

Figure 2: E2 elimination reaction pathway.

Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a detailed protocol for performing computational studies on the reactivity of this compound using Density Functional Theory (DFT).

Software and Hardware Requirements
  • Quantum Chemistry Software: Gaussian, ORCA, or other similar packages.

  • Molecular Visualization Software: GaussView, Avogadro, or Chemcraft.

  • Hardware: A high-performance computing (HPC) cluster is recommended for accurate calculations, especially for transition state searches and frequency calculations.

Workflow for Reactivity Analysis

computational_workflow cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization cluster_reactivity 3. Reactivity Analysis cluster_analysis 4. Data Analysis Build Build 3D structure of This compound Opt Optimize geometry using DFT (e.g., B3LYP/6-311+G(d,p)) Build->Opt Freq Perform frequency calculation to confirm minimum Opt->Freq BDE Calculate C-Br and C-Cl Bond Dissociation Energies Freq->BDE TS_Search Locate Transition States for SN2 and E2 reactions Freq->TS_Search IRC Perform Intrinsic Reaction Coordinate (IRC) calculations TS_Search->IRC Energy Determine activation and reaction energies IRC->Energy Compare Compare with alternative halocarbons Energy->Compare

Figure 3: Computational workflow for reactivity analysis.
Detailed Steps
  • Structure Preparation:

    • Using a molecular builder, construct the 3D structure of this compound.

    • Perform an initial geometry optimization using a lower level of theory (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.

  • Geometry Optimization and Frequency Calculation:

    • Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP with the 6-311+G(d,p) basis set). This level of theory provides a good balance between accuracy and computational cost for many organic reactions.

    • Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Bond Dissociation Energy (BDE) Calculation:

    • To calculate the BDE of the C-Br bond, perform geometry optimizations and frequency calculations for the this compound molecule, the resulting radical after C-Br homolytic cleavage, and a bromine radical.

    • The BDE is then calculated as the difference in the sum of the electronic and zero-point energies of the products (radicals) and the reactant molecule.

    • Repeat this procedure for the C-Cl bond.

  • Transition State (TS) Search:

    • For the SN2 reaction, construct an initial guess for the transition state structure with the nucleophile approaching the carbon atom and the leaving group departing.

    • For the E2 reaction, construct an initial guess with the base abstracting the proton and the halide leaving.

    • Use a transition state optimization algorithm (e.g., QST2, QST3, or Berny optimization with the opt=ts keyword in Gaussian) to locate the transition state.

    • Perform a frequency calculation on the optimized TS structure. A single imaginary frequency corresponding to the reaction coordinate confirms a true transition state.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the optimized transition state. This will trace the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the desired minima.

  • Energy Profile and Data Analysis:

    • From the energies of the optimized reactants, transition state, and products, calculate the activation energy (Ea) and the overall reaction energy (ΔE).

    • Compare the calculated values for this compound with those obtained for other halocarbons using the same computational methodology to ensure a consistent and reliable comparison.

Conclusion and Future Directions

This guide has outlined a comprehensive computational approach for studying the reactivity of this compound. By following the detailed protocols, researchers can gain valuable insights into the reaction mechanisms, kinetics, and selectivity of this and other related halogenated compounds.

Future computational studies could explore the influence of solvent effects on the reaction pathways, investigate the reactivity with a wider range of nucleophiles and bases, and explore its atmospheric degradation pathways initiated by radicals such as hydroxyl radicals. These studies will further enhance our understanding of the chemical behavior of this important class of molecules.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9628, this compound. [Link].

  • NIST. This compound. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link].

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A Comparative Guide to Purity Characterization of 1-Bromo-2-chloro-1,1,2-trifluoroethane by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Purity in Halogenated Hydrocarbons

The precise isomeric identity and purity of halogenated hydrocarbons like 1-Bromo-2-chloro-1,1,2-trifluoroethane are paramount for their intended applications. Even minute impurities can significantly alter chemical reactivity, toxicological profiles, and final product quality. This guide will delve into the robust methodology of GC-MS for the comprehensive characterization of this compound, ensuring the reliability and reproducibility of analytical results.

It is crucial to distinguish between this compound (CAS No: 354-06-3) and its well-known isomer, 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane, CAS No: 151-67-7)[1]. While structurally similar, their distinct substitution patterns lead to different physical properties and, consequently, different chromatographic and mass spectrometric behaviors. This guide focuses on the former, while drawing relevant comparative insights from the extensive data available for Halothane.

The Unrivaled Power of GC-MS for Purity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds like this compound. The power of this technique lies in its hybrid nature, combining the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry[2].

The GC component separates the analyte from its potential impurities based on their differential partitioning between a stationary phase within a capillary column and a gaseous mobile phase[3]. Factors such as boiling point, polarity, and molecular weight influence the retention time of each compound, allowing for their effective separation[4].

Following separation, the eluted compounds are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for identification[3].

Why GC-MS is the Preferred Method: A Causality-Driven Perspective

The selection of GC-MS for this application is not arbitrary; it is a decision rooted in the fundamental physicochemical properties of the analyte and the desired analytical outcomes. The volatility of this compound makes it an ideal candidate for gas chromatography. Furthermore, the complexity of potential impurities arising from its synthesis necessitates the high resolving power of a capillary GC column and the unambiguous identification provided by mass spectrometry.

Comparative Analysis with Alternative Techniques

While GC-MS is the premier choice, a comprehensive understanding of its advantages and limitations is best achieved through comparison with other analytical methodologies.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Electron Capture Detection (GC-ECD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by chromatography, identification by mass-to-charge ratio.Separation by chromatography, detection of electron-capturing compounds.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Selectivity High; provides structural information for definitive identification.High for halogenated compounds.High; provides detailed structural information.
Sensitivity Good to excellent, with Limits of Detection (LOD) typically in the low ppm to ppb range[5].Excellent for electrophilic compounds like halogenated hydrocarbons, often with lower LODs than MS for these specific compounds[6].Lower sensitivity compared to chromatographic methods, typically requiring higher sample concentrations[7].
Quantitative Analysis Excellent with proper calibration.Excellent with proper calibration.Excellent for absolute purity determination (qNMR) without the need for a specific analyte standard[8][9].
Impurity Identification Can identify unknown impurities through library matching and spectral interpretation.Cannot identify unknown impurities; only indicates the presence of an electron-capturing compound.Can identify and quantify impurities if their signals do not overlap with the main component and are present in sufficient concentration.
Limitations May require derivatization for non-volatile compounds (not applicable here).Limited to electron-capturing compounds; not universally applicable.Lower sensitivity, potential for signal overlap in complex mixtures.

Potential Impurities: A Glimpse into the Synthesis Pathway

The purity of this compound is intrinsically linked to its synthesis and purification processes. Potential impurities may include:

  • Isomers: The most probable impurity is its isomer, 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane)[1].

  • Starting Materials and Intermediates: Unreacted starting materials or intermediate products from the synthesis process can persist in the final product. For instance, the synthesis of Halothane involves the bromination of 2-chloro-1,1,1-trifluoroethane[10].

  • Over-halogenated Products: The formation of di-brominated or other over-halogenated species is a possibility during synthesis[11].

  • Stabilizers: For related compounds like Halothane, thymol is added as a stabilizer to prevent decomposition[12]. The presence and concentration of such additives must be monitored.

Experimental Protocol: A Validated GC-MS Methodology

This section provides a detailed, step-by-step methodology for the GC-MS analysis of this compound. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the results.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable volatile solvent (e.g., methanol or hexane) at a concentration of 1000 µg/mL. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the same solvent used for the standards to achieve a concentration within the calibration range.

GC-MS Instrumentation and Parameters
ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent performance and reproducibility.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column Agilent J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalentA mid-polar column suitable for the separation of volatile halogenated hydrocarbons.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Injection Volume 1 µLA standard volume for capillary GC.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Oven Temperature Program Initial: 40 °C (hold for 2 min) Ramp: 10 °C/min to 200 °C (hold for 2 min)A typical temperature program for separating volatile compounds with varying boiling points.
MS Transfer Line Temp 280 °CPrevents condensation of the analytes.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Electron Energy 70 eVStandard energy for generating reproducible mass spectra.
Mass Range m/z 30-300Covers the expected mass range of the analyte and its fragments.
Scan Mode Full ScanTo identify all present compounds. For quantification of known impurities, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
Data Analysis
  • Identification: Identify the this compound peak in the chromatogram based on its retention time, which should be confirmed by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The NIST WebBook provides mass spectral data for this compound[13].

  • Impurity Identification: Identify any additional peaks in the chromatogram by comparing their mass spectra with the spectral library. Pay close attention to the expected m/z values for potential impurities.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound in the working standards against their concentrations. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve. The purity is then calculated as the percentage of the analyte in the original sample.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the GC-MS characterization process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Reference Standard Solutions Injection Inject into GC Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (m/z 30-300) Ionization->Mass_Analysis Identification Peak Identification (Retention Time & Mass Spectrum) Mass_Analysis->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Purity_Report Generate Purity Report Quantification->Purity_Report

Caption: Workflow for the GC-MS purity analysis of this compound.

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by a complex isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). The molecular ion peak [M]+ will appear as a cluster of peaks. The most abundant fragments are typically formed by the loss of halogen atoms or smaller neutral molecules. The NIST WebBook provides reference mass spectra for this compound that can be used for comparison[13].

Conclusion

The purity characterization of this compound is a critical step in ensuring its quality and suitability for its intended use. This guide has demonstrated that GC-MS is a superior analytical technique for this purpose, offering a powerful combination of separation and identification capabilities. By following the detailed experimental protocol and understanding the comparative advantages over other methods, researchers, scientists, and drug development professionals can confidently and accurately assess the purity of this important halogenated hydrocarbon. The principles and methodologies outlined herein provide a robust framework for achieving reliable and reproducible analytical results, thereby upholding the highest standards of scientific integrity.

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A Senior Application Scientist's Guide to the Characterization of 1-Bromo-2-chloro-1,1,2-trifluoroethane: A Comparative Analysis of Experimental Data and Literature Values

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the unequivocal identification of a chemical compound is the bedrock of reliable and reproducible science. This guide provides a comprehensive framework for the characterization of 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS No. 354-06-3), a halogenated alkane whose precise properties can be elusive in literature. We will delve into the experimental determination of its key physical properties, cross-referencing our findings with established literature values.

A critical point of consideration is the potential for confusion with its well-known isomer, 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane, CAS No. 151-67-7). While structurally similar, their physical and spectroscopic properties differ. This guide will emphasize methods that ensure unambiguous identification.

Chemical Identity and Literature Physical Properties

This compound is a compound with the molecular formula C₂HBrClF₃ and a molecular weight of approximately 197.38 g/mol .[1][2] Its structure is defined by the placement of the bromine and chlorine atoms on adjacent carbons.

  • IUPAC Name: this compound[1]

  • CAS Registry Number: 354-06-3[2]

  • Molecular Formula: C₂HBrClF₃[1]

Below is a comparative table of literature values for this compound and its common isomer, Halothane. The disparity in the precision of available data underscores the importance of experimental verification.

PropertyThis compound (CAS 354-06-3)2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) (CAS 151-67-7)
Boiling Point 50-55 °C[3]50.2 °C[4][5]
Density 1.864 g/cm³ (Temperature not specified)[3]1.872 g/mL at 25 °C[4][5]
Refractive Index 1.3721 (Estimate)[3]n20/D 1.369[4][5]

Experimental Determination of Physical Properties

To validate the identity and purity of a sample, a suite of physical property measurements is essential. The following protocols are designed to be self-validating, with explanations grounded in established chemical principles.

Boiling Point Determination via Capillary Method

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] The capillary method is a microscale technique ideal for small sample volumes. As the liquid is heated, trapped air in the inverted capillary is expelled. Upon cooling, the point at which the liquid is drawn into the capillary corresponds to the boiling point, as the external and internal pressures equalize.[6]

Experimental Protocol:

  • Place a small amount (2-3 mL) of the sample into a boiling tube.[7]

  • Insert a capillary tube (sealed at one end) into the boiling tube with the open end facing down.

  • Attach the boiling tube to a thermometer.

  • Immerse the assembly in a heating bath (e.g., paraffin oil).

  • Heat the bath slowly and stir continuously to ensure even temperature distribution.[7]

  • Observe for a rapid stream of bubbles emerging from the capillary tube.

  • Turn off the heat and allow the apparatus to cool slowly.

  • Record the temperature at which the liquid just begins to enter the capillary tube. This is the observed boiling point.[6][8]

Caption: Workflow for Boiling Point Determination.

Density Measurement

Principle: Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V).[9] For a volatile liquid, it is crucial to minimize evaporation during measurement.

Experimental Protocol:

  • Obtain the mass of a clean, dry graduated cylinder or pycnometer using an analytical balance.[9]

  • Add a known volume (e.g., 5.00 mL) of this compound to the graduated cylinder.

  • Promptly measure the combined mass of the cylinder and the liquid.[9]

  • Calculate the mass of the liquid by subtraction.

  • Divide the mass of the liquid by its volume to determine the density.

  • Repeat the measurement three times and calculate the average to ensure precision.

G A Start: Clean, Dry Pycnometer B Measure Mass of Empty Pycnometer (m1) A->B C Fill with Sample B->C D Measure Mass of Filled Pycnometer (m2) C->D F Calculate Density: ρ = (m2 - m1) / V D->F E Determine Volume of Pycnometer (V) E->F G End: Density Value Obtained F->G

Caption: Workflow for Density Determination.

Spectroscopic Analysis for Unambiguous Identification

While physical constants provide strong indicative evidence, spectroscopic analysis is required for definitive structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR are powerful tools. The ¹H NMR spectrum of this compound is expected to show a single proton environment, likely a complex multiplet due to coupling with the adjacent fluorine atoms. ¹⁹F NMR will be particularly informative, revealing the distinct fluorine environments. Spectral data for this compound is available in databases like PubChem for cross-referencing.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups. The spectrum should display strong absorption bands corresponding to C-F, C-Cl, and C-Br stretching vibrations, typically in the fingerprint region (below 1500 cm⁻¹).[10]

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. The mass spectrum will show a molecular ion peak and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).[1][11]

Comparative Analysis and Data Interpretation

A crucial step is to tabulate the experimentally determined values alongside the literature values.

PropertyLiterature Value (CAS 354-06-3)Hypothetical Experimental Value% Deviation
Boiling Point 50-55 °C[3]52.1 °CN/A (within range)
Density (20°C) 1.864 g/cm³[3]1.861 g/mL0.16%
Refractive Index (20°C) 1.3721 (Estimate)[3]1.37150.04%

Interpreting Deviations: Minor deviations between experimental and literature values are expected due to variations in atmospheric pressure (for boiling point) and temperature. A deviation of less than 1-2% for density and refractive index typically indicates a pure sample. If significant discrepancies arise, it may suggest the presence of impurities or misidentification of the isomer.

Safety and Handling

This compound is classified as a substance that may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

The rigorous characterization of this compound requires a multi-faceted approach. By systematically determining its physical properties and corroborating these with spectroscopic data and literature values, researchers can ensure the identity and purity of their materials. This foundational step is paramount for the integrity of any subsequent research and development.

References

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A Comparative Analysis of 1-Bromo-2-chloro-1,1,2-trifluoroethane as a Putative Fluorinating Reagent Against Modern Fluorination Technologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, capable of imparting profound effects on a compound's physicochemical and biological properties.[1] This has driven the development of a diverse arsenal of fluorinating reagents, each with a distinct reactivity profile, substrate scope, and safety considerations.[2][3] This guide provides a comparative benchmark of established, novel fluorinating agents against the theoretical potential of 1-Bromo-2-chloro-1,1,2-trifluoroethane (BCTF) as a fluorinating reagent. While not conventionally utilized for this purpose, its halogenated structure invites a theoretical exploration of its capabilities. We will dissect the mechanistic underpinnings of modern electrophilic and nucleophilic fluorination and present a framework for evaluating the performance of these reagents through standardized experimental protocols.

Introduction: The Imperative for Advanced Fluorination Methods

The quest for safer, more selective, and broadly applicable fluorinating reagents is a continuous endeavor in synthetic chemistry. Traditional reagents, while effective, often present significant handling and safety challenges.[2] The advent of modern reagents has revolutionized the field, offering milder reaction conditions and greater functional group tolerance.[3][4] This guide will explore a selection of these advanced reagents, providing a critical comparison with the hypothetical application of this compound (BCTF), a compound primarily known as a chemical intermediate.[5][6]

The Contenders: A Look at Modern Fluorinating Reagents

The contemporary fluorination landscape is broadly divided into electrophilic and nucleophilic approaches, each with its own set of powerful reagents.[1][7]

Electrophilic Fluorinating Agents: Taming the Reactivity of Fluorine

Electrophilic fluorinating agents deliver a formal "F+" equivalent to a nucleophilic substrate. These reagents have become indispensable for the late-stage functionalization of complex molecules.[4][8]

  • Selectfluor® (F-TEDA-BF4): A highly versatile and widely used electrophilic fluorinating agent, Selectfluor® is an N-F reagent valued for its stability, ease of handling, and broad substrate scope.[4] It is particularly effective for the fluorination of electron-rich species such as enolates, enamines, and activated aromatic rings.[4][9]

  • N-Fluorobenzenesulfonimide (NFSI): Another prominent N-F reagent, NFSI offers a milder alternative to Selectfluor® in some applications. It is often employed in transition-metal-catalyzed C-H fluorination reactions and has demonstrated utility in photoredox catalysis.[4]

Nucleophilic Fluorinating Agents: The Power of the Fluoride Anion

Nucleophilic fluorinating agents deliver a fluoride anion (F-) to an electrophilic substrate. These reagents are often more economical for large-scale synthesis.[7]

  • AlkylFluor® and Deoxo-Fluor®: These reagents are modern iterations of diethylaminosulfur trifluoride (DAST) and are primarily used for the deoxofluorination of alcohols and carbonyl compounds.[4][10] They offer improved thermal stability and safety profiles compared to their predecessor.[10]

  • Hypervalent Iodine Reagents: These compounds have emerged as powerful tools for both nucleophilic and electrophilic fluorination, capable of mediating a wide range of transformations with high selectivity.[4]

A Theoretical Contender: this compound (BCTF)

This compound (BCTF) is a halogenated ethane with the chemical formula C₂HBrClF₃.[5][11] While not documented as a fluorinating agent, its structure, containing a C-F bond, allows for a theoretical consideration of its potential in this role.

Hypothetical Reactivity: For BCTF to act as a fluorinating agent, a C-F bond would need to be cleaved. Given the high strength of the C-F bond, this would likely require significant activation, potentially through a radical pathway or via transition metal catalysis. The presence of bromine and chlorine atoms could influence its reactivity, possibly participating in initial oxidative addition to a metal center.

Benchmarking Methodology: A Framework for Comparison

To objectively evaluate the performance of these fluorinating agents, a standardized set of experiments is proposed. The following protocols are designed to probe key performance indicators such as reaction yield, regioselectivity, stereoselectivity, and functional group tolerance.

Experimental Workflow

cluster_prep Substrate Preparation cluster_reaction Fluorination Reaction cluster_analysis Analysis & Characterization A Select & Purify Substrates B Reaction Setup: - Substrate - Reagent - Solvent - Catalyst (if any) A->B Standardized Concentrations C Reaction Monitoring (TLC, GC-MS) B->C Time Points D Work-up & Purification C->D Upon Completion E Yield Determination D->E F Spectroscopic Analysis (NMR, MS) D->F G Stereochemical Analysis (Chiral HPLC) D->G

Caption: Standardized workflow for benchmarking fluorinating reagents.

Test Substrates

A diverse panel of substrates should be employed to assess the scope of each reagent:

  • Electron-rich arene: Anisole

  • Electron-deficient arene: Nitrobenzene

  • Sterically hindered alcohol: tert-Butanol

  • Prochiral ketone: 2-Butanone

  • Complex, late-stage functionalization candidate: A protected carbohydrate or steroid derivative

Reaction Conditions

For each substrate, a matrix of reaction conditions should be explored, varying parameters such as:

  • Solvent: Aprotic (e.g., THF, DCM) and protic (e.g., t-BuOH)

  • Temperature: From room temperature to reflux

  • Stoichiometry: Equimolar and with an excess of the fluorinating agent

Comparative Data Analysis (Hypothetical)

The following tables present a hypothetical comparison of the expected performance of BCTF against established novel fluorinating reagents based on the benchmarking methodology outlined above.

Table 1: Performance in Aromatic Fluorination

ReagentSubstrateYield (%)Regioselectivity (ortho:meta:para)
Selectfluor®Anisole8590:5:5
NFSIAnisole7085:10:5
BCTF (Theoretical) Anisole <5 N/A
Selectfluor®Nitrobenzene<5N/A
NFSINitrobenzene<5N/A
BCTF (Theoretical) Nitrobenzene <1 N/A

Table 2: Performance in Deoxofluorination

ReagentSubstrateYield (%)Stereoselectivity (if applicable)
AlkylFluor®tert-Butanol90N/A
Deoxo-Fluor®tert-Butanol85N/A
BCTF (Theoretical) tert-Butanol 0 N/A
AlkylFluor®2-Butanone7550:50
Deoxo-Fluor®2-Butanone7050:50
BCTF (Theoretical) 2-Butanone 0 N/A

Mechanistic Considerations

The divergent outcomes in the hypothetical data can be rationalized by the underlying reaction mechanisms.

cluster_electrophilic Electrophilic Fluorination (Selectfluor®) cluster_nucleophilic Nucleophilic Fluorination (AlkylFluor®) A Nucleophile (e.g., Enolate) C Fluorinated Product A->C F+ transfer B Selectfluor® (F-TEDA-BF4) B->C D TEDA-BF4 byproduct B->D E Alcohol (R-OH) G Intermediate E->G F AlkylFluor® F->G H Fluorinated Product (R-F) G->H SN2 displacement

Caption: Simplified mechanisms for electrophilic and nucleophilic fluorination.

Safety and Handling

A critical aspect of any chemical reagent is its safety profile.

  • Selectfluor® and NFSI: Crystalline solids that are relatively stable and easy to handle, though they are potent oxidizers.[4]

  • AlkylFluor® and Deoxo-Fluor®: While more stable than DAST, they are still moisture-sensitive and require careful handling.[10]

  • This compound (BCTF): Classified as a skin, eye, and respiratory irritant.[5] Its isomer, Halothane, is a known anesthetic and has been associated with hepatotoxicity.

Conclusion and Future Outlook

The landscape of fluorination chemistry is rich with innovative reagents that have enabled unprecedented synthetic possibilities.[3] Established reagents like Selectfluor®, NFSI, and AlkylFluor® demonstrate high efficacy across a range of applications. Our theoretical evaluation of this compound suggests that it is unlikely to be a viable fluorinating agent under standard conditions due to the inertness of its C-F bonds. However, the exploration of highly reactive catalytic systems could potentially unlock novel reactivity, though this remains a speculative avenue for future research. For researchers and drug development professionals, the selection of an appropriate fluorinating reagent will continue to be a balance of desired reactivity, substrate scope, and safety considerations.

References

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  • NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

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  • ACS Publications. (2022). Synthesis and Crystal Engineering of Fluorinated Rubrenes. The Journal of Organic Chemistry.
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  • RSC Publishing. (2021). Achievements in fluorination using variable reagents through a deoxyfluorination reaction. Organic Chemistry Frontiers.
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  • CPAChem. (2021). Safety data sheet. Retrieved from [Link]

  • Green Chemistry. (n.d.). Recent advances in green fluorine chemistry.
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  • ACS Publications. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry.
  • YouTube. (2022). 1-Bromo-1-chloro-1,2,2-trifluoro ethane. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 1-Bromo-2-chloro-1,1,2-trifluoroethane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup to the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS No. 354-06-3), a halogenated hydrocarbon that demands careful handling due to its potential health and environmental hazards. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust laboratory safety culture.

Understanding the Imperative for Specialized Disposal

This compound is classified as a hazardous substance, posing several risks that necessitate a stringent disposal protocol. Safety Data Sheets (SDS) indicate that this compound can cause serious eye damage, skin irritation, and may cause respiratory irritation.[1][2] Furthermore, it is suspected of causing genetic defects and may damage fertility or the unborn child.[1][2][3] The causality behind these disposal procedures is rooted in mitigating these risks and preventing environmental contamination. Halogenated solvents are of particular concern to the U.S. Environmental Protection Agency (EPA) due to their persistence and potential to contaminate soil and groundwater.[4][5][6]

Under the Resource Conservation and Recovery Act (RCRA), spent halogenated solvents are categorized as hazardous waste.[4] Specifically, compounds like 1,1,2-trichloro-1,2,2-trifluoroethane are listed under the hazardous waste code F002, which applies to spent halogenated solvents.[7][8] Given its chemical structure and properties, this compound falls under this regulatory framework, making its disposal a legally mandated process that cannot be overlooked.[4][9]

Pre-Disposal Safety and Handling: The First Line of Defense

Before initiating any disposal procedures, ensuring the safety of laboratory personnel is paramount. The following personal protective equipment (PPE) is mandatory when handling this compound:

Personal Protective Equipment (PPE)Specifications and Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10] This is critical to prevent accidental splashes that can cause serious eye damage.[1][2][3]
Hand Protection Wear impervious, chemically resistant gloves (e.g., Viton®, Barrier®). Nitrile or latex gloves may not offer sufficient protection. Always inspect gloves for signs of degradation or perforation before use.
Skin and Body Protection A lab coat is the minimum requirement. For larger quantities or in the event of a spill, wear fire/flame resistant and impervious clothing to prevent skin contact.[10]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge for organic vapors should be used.[10]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process that begins at the point of generation and ends with its transfer to a licensed waste disposal company.

Step 1: Waste Characterization and Segregation

The moment this compound is deemed unusable or is a residue from a process, it is classified as waste and must be managed as such.[4]

  • Immediate Segregation: Do not mix this waste with non-hazardous waste or other types of chemical waste. Halogenated solvents must be collected separately from non-halogenated solvents.[9] This is crucial for proper disposal and recycling, as mixing can create more complex and expensive waste streams to manage.

  • Aqueous vs. Organic: If the waste is a solution, determine if it is primarily aqueous or organic. While this compound itself is organic, it may be present in aqueous waste streams. These should be segregated.

Step 2: Collection and Containment
  • Designated Waste Container: Use a dedicated, properly labeled container for the collection of this compound waste. The container must be made of a material compatible with the chemical and be in good condition with a secure, tight-fitting lid.[9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant"). The accumulation start date must also be clearly visible.

  • Container Management: Keep the waste container closed at all times except when adding waste.[9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 3: Storage
  • Accumulation Point: Store the sealed waste container in a designated satellite accumulation area within the laboratory or a central accumulation area. This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.

Step 4: Arranging for Disposal
  • Licensed Waste Hauler: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.[11] Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with such vendors.

  • Documentation: Complete all necessary waste pickup forms as required by your institution and the waste hauler. This documentation is a legal record of the waste's journey from your laboratory to its final disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_handling Handling & Collection cluster_storage Storage & Disposal start Substance Identified for Disposal: This compound is_waste Is the substance spent or a residue? start->is_waste characterize Characterize as Hazardous Waste (Halogenated Solvent - F002) is_waste->characterize Yes ppe Don Appropriate PPE characterize->ppe segregate Segregate from other waste streams (especially non-halogenated) ppe->segregate collect Collect in a dedicated, labeled, and sealed container segregate->collect store Store in designated Satellite Accumulation Area with secondary containment collect->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup by a licensed vendor store->contact_ehs end Waste Transferred for Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Spill Management: Immediate Actions

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and your laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, it may be necessary to evacuate the entire laboratory.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material such as sand, diatomite, or universal binders.[1] Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop up the absorbent material and place it in a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department, regardless of the size.

Conclusion

The responsible management and disposal of this compound are non-negotiable aspects of laboratory safety and environmental stewardship. By understanding the hazards associated with this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure a safe working environment and maintain compliance with all relevant regulations. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • CPAChem. (2021). Safety data sheet: 1-Bromo-1-chloro-2,2,2-trifluoroethane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Physical and Theoretical Chemistry Laboratory, Oxford University. (2003). Safety (MSDS) data for 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations. Federal Register, 43(243), 58986.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • University of Georgia Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

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Navigating the Safe Handling of 1-Bromo-2-chloro-1,1,2-trifluoroethane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous handling of specialized chemical reagents is paramount to both experimental success and personal safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS Number: 354-06-3). As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven insights that empower you to work safely and effectively.

Understanding the Inherent Risks: A Proactive Stance on Safety

Based on the toxicological profiles of its isomers, this compound is presumed to pose several health risks. The primary hazards include:

  • Severe Eye Irritation: Direct contact with the liquid or high concentrations of vapor can cause serious eye damage.[1][2]

  • Skin Irritation: Prolonged or repeated contact with the skin may lead to irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.[3]

  • Potential for Genetic Defects: Some isomers are suspected of causing genetic defects.[1]

  • Harmful if Swallowed or Inhaled: Ingestion and inhalation should be avoided.[1][2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity for safe laboratory operations.

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection of appropriate PPE is contingent on the nature and scale of the work being performed. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

Laboratory TaskMinimum PPE RequirementEnhanced PPE for Higher Risk Operations
Benchtop Operations (Small Quantities) Safety glasses with side shields, Nitrile gloves, Laboratory coatChemical splash goggles, Double-gloving (Nitrile), Chemical-resistant apron over a lab coat
Weighing and Dispensing Chemical splash goggles, Nitrile gloves, Laboratory coatFace shield over chemical splash goggles, Double-gloving (Nitrile), Chemical-resistant apron, Respiratory protection (if not in a ventilated enclosure)
Heating or Reactions under Pressure Face shield over chemical splash goggles, Nitrile gloves, Flame-retardant lab coat, Chemical-resistant apronFull-face respirator with appropriate cartridges, Fire-resistant and impervious clothing
Spill Cleanup Chemical splash goggles, Heavy-duty nitrile or butyl rubber gloves, Chemical-resistant suit or apron, Respiratory protectionSelf-contained breathing apparatus (SCBA) for large spills
A Deeper Dive into PPE Selection:
  • Eye and Face Protection: At a minimum, safety glasses with side shields are required for any handling of this chemical. However, due to the risk of severe eye irritation, chemical splash goggles are strongly recommended for all applications.[1][5] For tasks with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield worn over chemical splash goggles is essential.

  • Skin Protection: A standard laboratory coat should always be worn. For direct handling, nitrile gloves are a suitable choice. For extended contact or in the event of a spill, more robust gloves such as butyl rubber may be necessary. Always inspect gloves for any signs of degradation or perforation before use.[4] A chemical-resistant apron provides an additional layer of protection for the torso.

  • Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A full-face respirator with organic vapor cartridges is a prudent choice.[5] For large spills or in situations with unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.

Visualizing Your Safety Workflow: A Step-by-Step Approach

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection start Identify Laboratory Task small_scale Small-Scale Benchtop Work? start->small_scale dispensing Weighing or Dispensing? small_scale->dispensing No min_ppe Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat small_scale->min_ppe Yes heating Heating or Pressurized Reaction? dispensing->heating No goggles_ppe Enhanced Eye/Face Protection: - Chemical Splash Goggles - Face Shield (as needed) dispensing->goggles_ppe Yes spill Spill or Emergency? heating->spill No body_ppe Enhanced Body Protection: - Chemical-Resistant Apron - Impervious Clothing heating->body_ppe Yes respiratory_ppe Respiratory Protection: - Full-Face Respirator - SCBA (for large spills) spill->respiratory_ppe Yes goggles_ppe->min_ppe respiratory_ppe->body_ppe body_ppe->goggles_ppe

Sources

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